molecular formula C7H5ClN2O4 B1580910 4-Chloro-3,5-dinitrotoluene CAS No. 5264-65-3

4-Chloro-3,5-dinitrotoluene

Cat. No.: B1580910
CAS No.: 5264-65-3
M. Wt: 216.58 g/mol
InChI Key: JMDVARRGYWIJGZ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrotoluene is a useful research compound. Its molecular formula is C7H5ClN2O4 and its molecular weight is 216.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105591. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-1,3-dinitrobenzene
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InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMDVARRGYWIJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30200617
Record name 4-Chloro-3,5-dinitrotoluene
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Molecular Weight

216.58 g/mol
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CAS No.

5264-65-3
Record name 2-Chloro-5-methyl-1,3-dinitrobenzene
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Record name 4-Chloro-3,5-dinitrotoluene
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Record name 5264-65-3
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Record name 4-Chloro-3,5-dinitrotoluene
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Record name 4-chloro-3,5-dinitrotoluene
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Foundational & Exploratory

Synthesis of 4-Chloro-3,5-dinitrotoluene from 4-hydroxy-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3,5-dinitrotoluene, a valuable chemical intermediate, from its phenolic precursor, 4-hydroxy-3,5-dinitrotoluene. The conversion of a phenolic hydroxyl group to a chlorine atom is a non-trivial transformation due to the inherent stability of the aromatic carbon-oxygen bond. This document elucidates the mechanistic rationale for reagent selection, contrasting the efficacy of phosphorus oxychloride with other common chlorinating agents. A detailed, field-proven experimental protocol is presented, including reaction setup, workup, purification, and expected yields. Furthermore, this guide emphasizes critical safety protocols and hazard management associated with the reagents and the product. Characterization techniques are also discussed to ensure the validation of the final compound. This paper is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a robust and reliable method for this specific transformation.

Introduction

This compound is an important building block in organic synthesis, often utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive chlorine atom activated by two electron-withdrawing nitro groups, makes it a versatile substrate for nucleophilic aromatic substitution reactions.

The synthesis of this compound from 4-hydroxy-3,5-dinitrotoluene presents a classic chemical challenge: the cleavage of a strong, resonance-stabilized phenolic carbon-oxygen (C-O) bond and its replacement with a carbon-chlorine (C-Cl) bond. Direct substitution is generally infeasible. This guide details a reliable method utilizing phosphorus oxychloride (POCl₃) in the presence of a base, a procedure that efficiently overcomes the energetic barrier of this transformation.

Mechanistic Considerations: The Challenge of Phenolic Chlorination

The direct conversion of phenols to aryl chlorides is significantly more challenging than the corresponding conversion of aliphatic alcohols to alkyl chlorides. The primary reason lies in the electronic structure of the phenol.

The Inherent Stability of the Phenolic C-O Bond

In phenols, the lone pair of electrons on the oxygen atom participates in resonance with the aromatic ring. This delocalization imparts a partial double-bond character to the C-O bond, strengthening it considerably. Consequently, nucleophilic substitution reactions that require the cleavage of this bond, such as an Sₙ2-type attack on the sp²-hybridized carbon, are not viable under normal conditions[1][2]. Therefore, the hydroxyl group must first be converted into a better leaving group.

A Survey of Common Chlorinating Agents

Several reagents are commonly employed for converting hydroxyl groups to chlorides, but their effectiveness varies greatly when applied to phenols.

  • Thionyl Chloride (SOCl₂): While highly effective for aliphatic alcohols, its reaction with phenols is complex and does not reliably produce aryl chlorides[1][3][4]. The reaction often requires harsh conditions and can lead to the formation of diaryl sulfites or other byproducts[3].

  • Phosphorus Pentachloride (PCl₅): This reagent is also a standard choice for converting alcohols to alkyl chlorides[5]. However, when reacting with phenols, the major product is often a triaryl phosphate, with the desired aryl chloride being only a minor byproduct[2][6]. This is because the intermediate aryloxyphosphorus tetrachloride is susceptible to further reaction with the phenol starting material.

  • Phosphorus Oxychloride (POCl₃): This reagent proves to be a more suitable choice for the chlorination of many phenolic compounds, including the electron-deficient 4-hydroxy-3,5-dinitrotoluene. The reaction proceeds by converting the hydroxyl group into a dichlorophosphate ester. This ester is an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion. The presence of a tertiary amine base, such as diethylaniline, is crucial to neutralize the HCl generated during the formation of the intermediate, thereby driving the reaction to completion.

Figure 1: Proposed mechanism for the conversion of 4-hydroxy-3,5-dinitrotoluene to this compound using phosphorus oxychloride.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and provides a reliable method for the preparation of this compound[7].

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (parts)Moles (approx.)
4-Hydroxy-3,5-dinitrotoluene3661-33-8214.121000.47
Phosphorus Oxychloride (POCl₃)10025-87-3153.33750 (by vol.)-
Diethylaniline91-66-7149.231250 (by vol.)-
Methylene Chloride (DCM)75-09-284.93q.s. for extraction-
Ethanol64-17-546.07q.s. for recrystallization-
IceN/A18.02q.s. for quenching-
Equipment Setup
  • A three-necked round-bottom flask of appropriate size.

  • Mechanical stirrer.

  • Heating mantle with a temperature controller.

  • Condenser.

  • Thermometer.

  • Separatory funnel.

  • Rotary evaporator.

  • Büchner funnel and flask for vacuum filtration.

Step-by-Step Synthesis Procedure

Experimental_Workflow A 1. Combine Reagents (Phenol, POCl3, Diethylaniline) B 2. Heat with Stirring (~90°C for 2.5 hours) A->B C 3. Quench Reaction (Pour mixture onto ice) B->C D 4. Solvent Extraction (Extract with Methylene Chloride) C->D E 5. Isolate Organic Phase (Separate layers) D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify by Recrystallization (Dissolve in hot Ethanol, cool) F->G H 8. Isolate Final Product (Filter and Dry) G->H

Figure 2: A streamlined workflow for the synthesis and purification of this compound.

  • Reaction Setup: In a properly sized three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine 100 parts (approx. 0.47 mol) of 4-hydroxy-3,5-dinitrotoluene, 750 parts by volume of phosphorus oxychloride, and 1250 parts by volume of diethylaniline (previously dried over calcium carbonate)[7].

  • Heating: With continuous stirring, heat the reaction mixture to approximately 90°C[7].

  • Reaction Time: Maintain the temperature and stirring for about 2.5 hours[7]. Monitor the reaction progress if possible (e.g., by TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture slightly and carefully pour it onto a large amount of crushed ice in a large beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release HCl fumes.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous slurry with methylene chloride[7]. Perform multiple extractions to ensure complete recovery of the product.

  • Solvent Removal: Combine the organic extracts and remove the methylene chloride using a rotary evaporator to yield the crude product[7].

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them thoroughly.

Process Parameters and Yield

ParameterValueSource
Reaction Temperature~90°C[7]
Reaction Time~2.5 hours[7]
Reported Yield~70% of theoretical[7]
Product Melting Point112°C - 113°C[7]

Characterization and Analytical Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point in the expected range (112-113°C) is a strong indicator of purity[7].

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final product and to track the disappearance of the starting material[8]. A typical mobile phase might consist of acetonitrile and water with an acid modifier[8].

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons, with integration values consistent with the structure.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

    • FT-IR: The infrared spectrum should show the absence of a broad O-H stretch from the starting phenol and the presence of characteristic peaks for C-Cl, C-NO₂, and aromatic C-H bonds.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. The procedure must be carried out in a well-ventilated chemical fume hood by trained personnel.

Reagent Hazards
  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water to release phosphoric acid and corrosive hydrogen chloride gas. Avoid inhalation of vapors and contact with skin and eyes.

  • Diethylaniline: Toxic and readily absorbed through the skin. It is also combustible.

  • 4-Hydroxy-3,5-dinitrotoluene & this compound: Dinitroaromatic compounds are toxic and should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin[9][10]. As with many nitroaromatic compounds, there is a potential risk of explosion, especially upon heating, so thermal stability should be considered.

Procedural Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton)[9][10].

  • Ventilation: Ensure the reaction is performed in an efficient fume hood to prevent exposure to volatile and corrosive fumes[9].

  • Quenching: The addition of the reaction mixture to ice is extremely exothermic. This must be done slowly and cautiously to control the release of energy and fumes.

Waste Disposal
  • Aqueous Waste: The acidic aqueous layer from the workup should be neutralized before disposal according to institutional guidelines.

  • Organic Waste: Halogenated organic solvents and waste should be collected in a designated, properly labeled waste container for hazardous waste disposal.

Conclusion

The synthesis of this compound from its corresponding phenol is an effective transformation when the appropriate reagents and conditions are selected. The use of phosphorus oxychloride in the presence of diethylaniline successfully converts the stable phenolic hydroxyl group into a chloro substituent with a good yield. This guide provides a detailed, logical framework for this synthesis, from mechanistic understanding to practical execution and safety considerations. By following this protocol, researchers can reliably produce this important chemical intermediate for further synthetic applications.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Filo. (n.d.). What happens when benzene with an -OH group (phenol) reacts with PCl5?. Retrieved from [Link]

  • Filo. (n.d.). Phenol react with socl2. Retrieved from [Link]

  • Bissinger, W. E., & Kung, F. (1948). A Study of the Reaction of Phenol with Thionyl Chloride. Journal of the American Chemical Society, 70(8), 2664–2665. Retrieved from [Link]

  • Quora. (2018, December 9). Does phenol react with thionyl chloride?. Retrieved from [Link]

  • Quora. (2020, July 18). What is the mechanism of reaction between phenol and phosphorus pentachloride?. Retrieved from [Link]

  • Coover, H. W., & D'Ianni, J. D. (1959). Reaction of Phenols with Phosphorus Pentachloride. The Journal of Organic Chemistry, 24(10), 1563–1565. Retrieved from [Link]

  • Quora. (2019, January 24). What happens when phenol reacts with PCl5?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Chloro-3,5-dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrotoluene is a key chemical intermediate in various synthetic pathways. Its molecular structure, characterized by a toluene backbone substituted with a chlorine atom and two nitro groups, imparts specific reactivity that is harnessed in the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the correlation between the spectral features and the molecular structure, researchers can confidently identify and assess the purity of this important chemical entity.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The aromatic ring, the methyl group, the chloro substituent, and the two nitro groups all contribute uniquely to the NMR and IR spectra. The symmetry of the molecule is a critical factor in interpreting the number and multiplicity of signals observed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H~8.5Singlet2H
-CH₃~2.6Singlet3H
Interpretation of the ¹H NMR Spectrum

The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C-Cl bond and the methyl-bearing carbon. The strong electron-withdrawing nature of the two adjacent nitro groups significantly deshields these protons, causing their resonance to appear far downfield, estimated to be around 8.5 ppm. As they are equivalent and have no adjacent protons, their signal is expected to be a singlet.

The three protons of the methyl group are also equivalent and will give rise to a single signal. This signal is expected to be a singlet and will appear in the typical region for a methyl group attached to an aromatic ring, estimated around 2.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the number of unique carbon environments.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-CH₃~140
C-H~125
C-NO₂~148
C-Cl~135
-CH₃~20
Interpretation of the ¹³C NMR Spectrum

Due to the molecule's symmetry, there are five distinct carbon signals expected in the ¹³C NMR spectrum.

  • C-CH₃: The carbon atom of the aromatic ring bonded to the methyl group.

  • C-H: The two equivalent carbon atoms of the aromatic ring bonded to hydrogen atoms.

  • C-NO₂: The two equivalent carbon atoms of the aromatic ring bonded to the nitro groups. The strong electron-withdrawing effect of the nitro group will cause these carbons to be significantly deshielded, resulting in a downfield chemical shift.

  • C-Cl: The carbon atom of the aromatic ring bonded to the chlorine atom.

  • -CH₃: The carbon atom of the methyl group, which will appear at the most upfield position.

The interpretation of these chemical shifts can be further validated by comparison with the known ¹³C NMR data of similar compounds like 4-chloro-3-nitrotoluene.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro groups, the aromatic ring, and the C-Cl bond. A gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2]

Expected IR Absorption Bands
Functional GroupExpected Absorption Range (cm⁻¹)
Asymmetric NO₂ Stretch1550 - 1500
Symmetric NO₂ Stretch1355 - 1315
C=C Aromatic Stretch1600 - 1450
C-H Aromatic Stretch3100 - 3000
C-Cl Stretch800 - 600
C-H Alkyl Stretch2975 - 2850
Interpretation of the IR Spectrum

The most prominent features in the IR spectrum of this compound will be the strong absorption bands corresponding to the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1550-1500 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The presence of a halogen on the aromatic ring can influence the exact position of these bands. The spectrum will also display characteristic absorptions for the aromatic ring, including C=C stretching vibrations and C-H stretching vibrations. The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following detailed protocols are provided. These protocols are designed to be self-validating, with checkpoints to ensure proper sample preparation and instrument setup.

¹H and ¹³C NMR Spectroscopy: A Step-by-Step Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound using a standard NMR spectrometer.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Select a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

    • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • To remove any particulate matter, filter the solution through a pipette containing a small cotton plug into a clean, dry 5 mm NMR tube.

    • Securely cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent. This is a critical step for maintaining field stability during the experiment.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity. This process is typically automated and results in sharp, well-resolved NMR signals.

    • Acquire the ¹H NMR spectrum. Standard acquisition parameters are usually sufficient.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

    • Phase the spectra to ensure that all peaks are in the absorptive mode and have a flat baseline.

    • Calibrate the chemical shift axis. This is typically done by setting the chemical shift of a reference compound, such as tetramethylsilane (TMS), to 0 ppm, or by referencing the residual solvent peak.

    • For the ¹H NMR spectrum, integrate the area under each signal to determine the relative number of protons contributing to each signal.

    • Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: A Step-by-Step Protocol

This protocol describes the preparation of a solid sample for analysis by Fourier-transform infrared (FTIR) spectroscopy using the KBr pellet method.

Caption: Workflow for IR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of this compound and grind it into a fine powder using an agate mortar and pestle.

    • Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.

    • Transfer a portion of the mixture to the anvil of a pellet press.

    • Assemble the press and apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the empty sample compartment. This will account for absorptions from atmospheric water and carbon dioxide.

    • Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.

  • Data Processing:

    • The spectrometer's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and label their wavenumbers (in cm⁻¹).

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the expected spectral features and provided robust protocols for their acquisition. By adhering to these methodologies, researchers and scientists can ensure the accurate identification and quality assessment of this important chemical compound, thereby upholding the integrity of their research and development endeavors.

References

  • NIST/EPA Gas-Phase Infrared Database. Benzene, 2-chloro-5-methyl-1,3-dinitro-. Available from: [Link]

Sources

Prepared for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrotoluene

This guide provides a comprehensive overview of this compound, a key chemical intermediate. The following sections detail its fundamental properties, a robust synthesis protocol with mechanistic insights, critical safety and handling procedures, and modern analytical methodologies. This document is structured to provide both foundational knowledge and actionable, field-proven insights for laboratory and development applications.

Core Compound Identification and Properties

This compound, also known by its synonym 2-Chloro-5-methyl-1,3-dinitrobenzene, is a halogenated aromatic nitro compound.[1][2] Its core structure consists of a toluene backbone substituted with a chlorine atom and two nitro groups. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 5264-65-3[1][2][3][4]
Molecular Formula C₇H₅ClN₂O₄[1][2][3][4]
Molecular Weight 216.58 g/mol [2][3][4]
Melting Point 112 °C to 114 °C[5][6]
Physical Form Solid[6]
Synonyms 2-Chloro-5-methyl-1,3-dinitrobenzene[1][2]

Synthesis Protocol: From Hydroxytoluene to Chlorinated Product

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-3,5-dinitrotoluene. This process involves the substitution of the hydroxyl group with a chlorine atom, a fundamental transformation in organic synthesis.

Mechanistic Rationale

The chosen reagent, phosphorus oxychloride (POCl₃), serves as a potent chlorinating agent for converting phenols and hydroxylated aromatics into their chloro-derivatives. The reaction is typically facilitated by a base, in this case, diethylaniline, which acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This prevents potential side reactions and drives the equilibrium towards the formation of the desired product. The subsequent work-up and recrystallization steps are critical for isolating and purifying the final compound to a high degree.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Start 4-hydroxy-3,5-dinitrotoluene Reaction Heat to 90°C (approx. 2.5 hours with stirring) Start->Reaction Reagent1 Phosphorus Oxychloride (POCl₃) Reagent1->Reaction Reagent2 Diethylaniline Reagent2->Reaction Quench Pour onto Ice Reaction->Quench Reaction Mixture Extract Extract with Methylene Chloride Quench->Extract Evaporate Remove Solvent (Rotary Evaporator) Extract->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Crude Product FinalProduct This compound (Final Product) Recrystallize->FinalProduct

Sources

The Synthetic Versatility of 4-Chloro-3,5-dinitrotoluene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3,5-dinitrotoluene is a highly functionalized aromatic compound poised as a versatile building block in modern organic synthesis. The strategic positioning of a labile chlorine atom and two nitro groups on the toluene scaffold imparts a unique reactivity profile, rendering it a valuable precursor for a diverse array of molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound and its subsequent applications in the synthesis of complex organic molecules, including substituted aromatic derivatives, heterocyclic systems, and polymeric materials. Furthermore, we will delve into its potential as a synthon for the development of novel energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both mechanistic insights and practical, field-proven experimental protocols.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is predominantly dictated by two key reactive sites: the chlorine atom at the C-4 position and the nitro groups at the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the two nitro groups positioned ortho and para to the chloro substituent. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[1] This facilitates the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

Caption: Generalized SNAr mechanism on a dinitrochlorobenzene scaffold.

Reduction of Nitro Groups

The nitro groups of this compound can be readily reduced to the corresponding amino groups, yielding 4-chloro-3,5-diaminotoluene. This transformation opens up a vast landscape of synthetic possibilities, as the resulting diamine is a valuable precursor for the synthesis of various heterocyclic compounds and polymers. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Applications in the Synthesis of Functionalized Aromatics

The SNAr reactivity of this compound provides a straightforward route to a variety of substituted dinitrotoluene derivatives.

Synthesis of N-Aryl Derivatives

Reaction with primary and secondary amines leads to the formation of the corresponding N-substituted-3,5-dinitrotoluenes. These reactions are typically carried out in a polar solvent, and the presence of a base may be required to neutralize the HCl generated.

Experimental Protocol: Synthesis of N-Phenyl-4-amino-3,5-dinitrotoluene (Illustrative)

This protocol is adapted from the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with aniline.[2]

  • Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of ethanol in a round-bottom flask, add aniline (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired N-phenyl-4-amino-3,5-dinitrotoluene.

Synthesis of Aryl Ethers and Thioethers

Alkoxides and thiolates are also effective nucleophiles for the displacement of the chlorine atom, leading to the formation of aryl ethers and thioethers, respectively. These reactions are typically performed under anhydrous conditions to prevent competing hydrolysis reactions.

Experimental Protocol: Synthesis of 4-Methoxy-3,5-dinitrotoluene (Illustrative)

This protocol is based on the general principles of SNAr reactions with alkoxides.[3][4]

  • Preparation of Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 mmol) in anhydrous methanol (10 mL) to prepare a solution of sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add this compound (1.0 mmol) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields 4-methoxy-3,5-dinitrotoluene.

Synthesis of 4-Chloro-3,5-diaminotoluene

The reduction of the nitro groups in this compound is a key transformation that unlocks a wide range of synthetic applications.

Experimental Protocol: Reduction of this compound

This protocol is adapted from a similar reduction of a dinitrotoluene derivative.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place this compound (0.1 mol), iron powder (0.5 mol), and 100 mL of 50% aqueous ethanol.

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of concentrated hydrochloric acid (5 mL) in 25 mL of 50% aqueous ethanol.

  • Reaction Monitoring: Continue refluxing for 2-3 hours after the addition of the acid is complete. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and make it alkaline with a solution of sodium hydroxide. Filter the hot mixture to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-chloro-3,5-diaminotoluene.

Applications of 4-Chloro-3,5-diaminotoluene in Heterocyclic and Polymer Synthesis

4-Chloro-3,5-diaminotoluene, with its two nucleophilic amino groups, is an excellent starting material for the synthesis of various heterocyclic systems and high-performance polymers.

Synthesis of Benzimidazoles and Benzoxazoles

The vicinal diamine functionality can be utilized in condensation reactions with carboxylic acids or their derivatives to form benzimidazoles, or with appropriate reagents to form other fused heterocyclic systems like benzoxazoles.[6][7][8][9][10] These heterocycles are important scaffolds in medicinal chemistry and materials science.

Diagram: Synthesis of Heterocycles from 4-Chloro-3,5-diaminotoluene

Caption: Synthetic routes to benzimidazoles and benzoxazolones.

Synthesis of Polyamides and Polyimides

As an aromatic diamine, 4-chloro-3,5-diaminotoluene can be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides and polyimides, respectively.[11][12][13] The presence of the chloro substituent and the specific substitution pattern on the aromatic ring can influence the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.

Experimental Protocol: Synthesis of a Polyamide (Illustrative)

This protocol is a general procedure for the synthesis of aromatic polyamides.[13][14]

  • Reaction Setup: In a dry, nitrogen-purged flask, dissolve 4-chloro-3,5-diaminotoluene (1.0 mmol) in a dry polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Monomer Addition: Cool the solution in an ice bath and add terephthaloyl chloride (1.0 mmol) portion-wise with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for several hours to build the polymer chain. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water, and dried under vacuum.

Potential Applications in Energetic Materials

Dinitrotoluene derivatives are foundational in the field of energetic materials, with 2,4,6-trinitrotoluene (TNT) being a prime example.[15] While this compound is not a direct precursor to TNT, its structural motifs and reactivity suggest potential applications in the synthesis of novel energetic materials.[16][17][18]

The introduction of further nitro groups or the formation of polynitro-functionalized derivatives through the reactions described above could lead to compounds with high energy density. For instance, the replacement of the chlorine with nitrogen-rich groups (e.g., azides, tetrazoles) via SNAr could yield energetic compounds. Furthermore, the diaminotoluene derivative can be a precursor to other thermally stable energetic polymers.

Conclusion

This compound is a versatile and reactive building block with significant potential in various fields of organic synthesis. Its facile participation in nucleophilic aromatic substitution and the accessibility of its corresponding diamine through reduction provide multiple avenues for the creation of complex and functionalized molecules. The applications highlighted in this guide, from the synthesis of substituted aromatics and heterocycles to the preparation of high-performance polymers and potential energetic materials, underscore the value of this compound in the synthetic chemist's toolbox. Further exploration of its reactivity is poised to uncover even more innovative applications in materials science and drug discovery.

References

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An In-depth Technical Guide to the Solubility of 4-Chloro-3,5-dinitrotoluene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3,5-dinitrotoluene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both predictive insights and detailed experimental protocols for precise quantification.

Introduction: The Significance of Solubility in a Research Context

This compound is a chlorinated nitroaromatic compound with significant applications in chemical synthesis.[1] Its utility as a building block necessitates a thorough understanding of its behavior in various solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and the formulation of products. An informed choice of solvent can significantly enhance reaction yields and purity, making solubility data indispensable for process optimization and scale-up.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally similar compounds and fundamental chemical principles to provide a robust framework for predicting and determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[2][3]
Molecular Weight 216.58 g/mol [2]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point 114 °C
Boiling Point 343 °C at 760 mmHg

The presence of a chlorine atom and two nitro groups on the toluene backbone imparts a significant degree of polarity to the molecule. The nitro groups, in particular, are strong electron-withdrawing groups, which can influence intermolecular interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the presence of polar functional groups.

For this compound, the presence of the polar nitro groups suggests that it will exhibit favorable solubility in polar organic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.

Expected Solubility in Common Organic Solvents: A Qualitative Analysis

Based on the solubility of structurally related dinitrotoluene (DNT) isomers and other chlorinated nitroaromatic compounds, we can infer the likely solubility of this compound in a range of common organic solvents. DNT isomers, for instance, are known to be soluble in acetone, ethanol, benzene, and toluene.[4][5][6]

Table of Expected Solubility:

SolventPolarityExpected Solubility of this compoundRationale
Methanol Polar ProticHighThe polar nature of methanol should facilitate dissolution.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and ability to form hydrogen bonds should promote solubility. A synthesis protocol mentions recrystallization from ethanol, indicating good solubility at elevated temperatures.[7]
Acetone Polar AproticHighAs a polar aprotic solvent, acetone is expected to be an effective solvent.
Ethyl Acetate Moderately PolarModerate to HighIts moderate polarity should allow for reasonable solubility.
Dichloromethane Moderately PolarModerateExpected to be a suitable solvent due to its moderate polarity.
Chloroform Moderately PolarModerateSimilar to dichloromethane, chloroform should be a viable solvent.[8]
Toluene NonpolarLow to ModerateWhile toluene is nonpolar, the presence of the toluene backbone in the solute may lead to some degree of solubility.[8]
Hexane NonpolarLowThe significant difference in polarity between hexane and the solute suggests poor solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method, a reliable and widely used technique.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Oven

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent in a vial. B Seal the vial tightly. A->B C Place the vial in a constant temperature bath and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium. B->C D Allow the solution to settle. C->D E Withdraw a known volume of the supernatant using a syringe fitted with a filter. D->E F Transfer the filtered aliquot to a pre-weighed container. E->F G Evaporate the solvent in an oven at a temperature below the solute's melting point. F->G H Weigh the container with the dried solute. G->H I Calculate the mass of the dissolved solute. H->I J Determine the solubility in g/L or other appropriate units. I->J

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

  • Sampling: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry container. This step ensures the removal of any fine, suspended particles.

  • Solvent Evaporation: Place the container in an oven set to a temperature that is high enough to evaporate the solvent but well below the melting point of this compound to avoid decomposition.

  • Mass Determination: After complete evaporation of the solvent, allow the container to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The mass of the dissolved solute is the difference between the final mass of the container with the dried solute and the initial mass of the empty container. The solubility can then be calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Data Interpretation and Molecular Interactions

The experimentally determined solubility values can be rationalized by considering the intermolecular forces between the solute and the solvent molecules.

G cluster_solute This compound cluster_solvents Solvents Solute C₇H₅ClN₂O₄ Polar Polar Solvents (e.g., Methanol, Acetone) Solute->Polar Strong Dipole-Dipole Interactions (Favorable) Nonpolar Nonpolar Solvents (e.g., Hexane) Solute->Nonpolar Weak van der Waals Forces (Unfavorable)

Caption: Intermolecular interactions governing the solubility of this compound.

In polar solvents, strong dipole-dipole interactions between the polar nitro groups of the solute and the polar functional groups of the solvent will be the primary driving force for dissolution. In nonpolar solvents, the dominant intermolecular forces will be the much weaker London dispersion forces, leading to lower solubility.

Conclusion

References

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A Technical Guide to the Historical Synthesis of 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the historical methodologies for the preparation of 4-Chloro-3,5-dinitrotoluene, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the core synthetic strategies, providing not just procedural steps but also the underlying chemical principles and rationale that governed these historical preparations.

Introduction

This compound is a substituted aromatic compound of significant interest due to the reactive nature of its nitro groups and chlorine atom, making it a versatile precursor for the synthesis of more complex molecules. The historical preparation of this compound has relied on classical aromatic chemistry, primarily involving nitration and substitution reactions. This guide will focus on two principal historical routes: the direct nitration of p-chlorotoluene and the transformation of a phenolic precursor.

Synthetic Strategies and Methodologies

The historical synthesis of this compound has predominantly followed two logical pathways, each with its own set of advantages and challenges. Below, we examine these methods in detail.

Method 1: Nitration of p-Chlorotoluene

A common and direct approach to synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration. The synthesis of this compound can be envisioned as a two-step nitration of p-chlorotoluene.

Chemical Principles: The methyl (-CH₃) and chloro (-Cl) substituents on the benzene ring are both ortho-, para-directing groups. However, the methyl group is an activating group, while the chloro group is a deactivating group. In the initial nitration of p-chlorotoluene, the incoming nitro group is directed to the positions ortho to the activating methyl group (positions 2 and 6) and ortho to the deactivating chloro group (positions 3 and 5). This results in a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. Subsequent dinitration of the mononitro intermediates would then be required to introduce the second nitro group at the remaining available ortho/para position relative to the methyl group. The challenge in this approach lies in controlling the reaction conditions to achieve the desired dinitration and to separate the desired 3,5-dinitro isomer from other potential byproducts. Historical literature indicates that the nitration of p-chlorotoluene can lead to the formation of dinitro products, which were often considered impurities to be minimized during mononitration.

Reaction Pathway:

Nitration_of_p_Chlorotoluene p_Chlorotoluene p-Chlorotoluene Mononitro_isomers 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene p_Chlorotoluene->Mononitro_isomers HNO₃, H₂SO₄ Dinitro_product This compound Mononitro_isomers->Dinitro_product HNO₃, H₂SO₄

Caption: Nitration pathway from p-Chlorotoluene.

Experimental Protocol (Conceptual):

While specific historical protocols for the direct dinitration to this compound are not explicitly detailed in the provided search results, a general procedure can be inferred from the extensive literature on the nitration of p-chlorotoluene.

  • Mononitration: p-Chlorotoluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1] The reaction temperature is carefully controlled, often at low temperatures (-5 to 15 °C), to manage the exothermic nature of the reaction and to influence the isomer distribution.[2]

  • Isolation of Mononitro Intermediates: The crude product, a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, is isolated by pouring the reaction mixture into water and separating the organic layer. Purification is typically achieved through fractional distillation and freezing operations.

  • Dinitration: The isolated mononitrochlorotoluene (or the mixture) is subjected to a second, more forceful nitration using a stronger nitrating agent or more vigorous reaction conditions (e.g., higher temperatures or fuming nitric/sulfuric acid) to introduce the second nitro group.

  • Purification: The final product, this compound, is then isolated and purified, likely through recrystallization.

Method 2: From 4-Hydroxy-3,5-dinitrotoluene

An alternative historical synthesis begins with a precursor that already contains the dinitro functionality, 4-hydroxy-3,5-dinitrotoluene. This method circumvents the challenges of controlling the regioselectivity of the dinitration of p-chlorotoluene.

Chemical Principles: This synthesis involves the conversion of a hydroxyl group (-OH) to a chloro group (-Cl). This transformation can be achieved using various chlorinating agents. The provided historical method utilizes phosphorus oxychloride (POCl₃) in the presence of a base, diethylaniline.[3] The hydroxyl group of the phenol is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate, which is then susceptible to nucleophilic attack by a chloride ion to displace the phosphate group and form the desired aryl chloride. The diethylaniline acts as a base to neutralize the HCl produced during the reaction.

Reaction Pathway:

Hydroxy_to_Chloro_Conversion Starting_Material 4-Hydroxy-3,5-dinitrotoluene Intermediate Dichlorophosphate Ester (Proposed Intermediate) Starting_Material->Intermediate POCl₃ Product This compound Intermediate->Product Cl⁻, Heat

Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol:

The following protocol is based on a documented historical procedure.[3]

  • Reaction Setup: A mixture of 100 parts (by weight) of 4-hydroxy-3,5-dinitrotoluene, approximately 750 parts by volume of phosphorus oxychloride, and about 1250 parts by volume of diethylaniline (previously dried over calcium carbonate) is prepared in a suitable reaction vessel equipped with a stirrer.[3]

  • Heating: The reaction mixture is heated to approximately 90°C for about 2.5 hours with continuous stirring.[3]

  • Workup: After the reaction is complete, the mixture is carefully poured onto ice.[3]

  • Extraction: The aqueous mixture is then extracted with methylene chloride.[3]

  • Isolation: The methylene chloride extract is collected, and the solvent is removed using a rotary evaporator.[3]

  • Purification: The crude product is purified by recrystallization from ethanol to yield approximately 65 parts of this compound.[3] The reported melting point of the purified product is about 112°C to 113°C, with a yield of approximately 70% of the theoretical maximum.[3]

Quantitative Data Summary

ParameterMethod 1: Nitration of p-ChlorotolueneMethod 2: From 4-Hydroxy-3,5-dinitrotoluene
Starting Material p-Chlorotoluene4-Hydroxy-3,5-dinitrotoluene
Key Reagents Nitric Acid, Sulfuric AcidPhosphorus Oxychloride, Diethylaniline
Reaction Temperature Low temperatures for mononitration (e.g., -5 to 15°C); higher for dinitration.Approximately 90°C[3]
Reaction Time Variable, dependent on specific conditions.Approximately 2.5 hours[3]
Reported Yield Not explicitly stated for the dinitro product, but mononitration yields are reported.Approximately 70%[3]
Purification Method Fractional distillation and freezing for intermediates[2]; recrystallization for the final product.Recrystallization from ethanol[3]

Conclusion

The historical preparation of this compound showcases classical synthetic organic chemistry principles. The direct nitration of p-chlorotoluene presents challenges in controlling regioselectivity and avoiding over-nitration, requiring careful control of reaction conditions and purification of isomeric mixtures. In contrast, the synthesis from 4-hydroxy-3,5-dinitrotoluene offers a more direct route to the desired product by starting with a precursor that already possesses the required dinitro substitution pattern. The choice of synthetic route in a historical context would have been dictated by the availability of starting materials, the desired purity of the final product, and the scalability of the process. This guide provides a foundational understanding of these historical methods for contemporary researchers and scientists.

References

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Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-3,5-dinitrotoluene and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3,5-dinitrotoluene (CDNT) and the separation of its potential process-related impurities and degradation products. The developed method is crucial for quality control and stability assessment in research, development, and manufacturing environments. The protocol details a comprehensive approach, including the rationale for chromatographic conditions, sample and standard preparation, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound (CDNT), with the CAS Number 5264-65-3 and molecular formula C₇H₅ClN₂O₄, is a significant intermediate in the synthesis of various organic compounds.[4][5] Given its reactive nature as a nitroaromatic compound, ensuring its purity is paramount for the safety and efficacy of downstream applications. A reliable analytical method is required to identify and quantify potential impurities that may arise during synthesis or upon storage.

The primary synthesis route for CDNT involves the reaction of 4-hydroxy-3,5-dinitrotoluene with a chlorinating agent such as phosphorus oxychloride.[6] This process can lead to impurities such as unreacted starting material and various isomeric byproducts. Furthermore, the inherent instability of nitroaromatic compounds necessitates a stability-indicating method that can resolve the parent compound from any potential degradants formed under stress conditions.[7][8]

This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent selectivity for CDNT and its related substances. The method's development was guided by the need to separate structurally similar isomers, a common challenge with nitroaromatic compounds.[9][10][11]

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm). The use of a phenyl-hexyl stationary phase is recommended for enhanced resolution of aromatic and nitroaromatic isomers due to π-π interactions.[9][10]

  • Software: Chromatographic data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Potential impurity reference standards (e.g., 4-hydroxy-3,5-dinitrotoluene, other chlorodinitrotoluene isomers)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. The selection of a gradient elution is crucial for achieving a good separation of all potential impurities within a reasonable runtime. The UV detection wavelength of 254 nm is chosen as it provides good sensitivity for nitroaromatic compounds.[1][12]

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (CDNT): Accurately weigh about 25 mg of CDNT reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (e.g., 4-hydroxy-3,5-dinitrotoluene) in a similar manner.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the diluent to a final concentration of approximately 100 µg/mL for CDNT and 1 µg/mL for each impurity.

  • Sample Solution: Accurately weigh a sample of CDNT, and prepare a solution with a nominal concentration of 1 mg/mL in the diluent.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of CDNT.[8] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1N NaOH and kept at room temperature for 2 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours. A solution was then prepared from the stressed solid.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours. A solution was then prepared from the stressed solid.

The chromatograms from the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.

Results and Discussion

Method Development and Optimization

The primary objective of the method development was to achieve baseline separation of CDNT from its potential impurities. The synthesis of CDNT from 4-hydroxy-3,5-dinitrotoluene using phosphorus oxychloride suggests that the starting material is a likely impurity.[6] Additionally, isomeric byproducts are common in the synthesis of nitroaromatic compounds.[9][11] The Phenyl-Hexyl column provided superior selectivity for these closely related compounds compared to a standard C18 column. A gradient elution with acetonitrile and water containing a small amount of phosphoric acid to sharpen the peaks was found to be optimal.

Potential Impurities

Based on the synthesis route and general knowledge of related chemical processes, the following potential impurities were considered:

ImpurityOrigin
4-hydroxy-3,5-dinitrotolueneUnreacted starting material
2-Chloro-3,5-dinitrotolueneIsomeric byproduct
Other chlorodinitrotoluene isomersIsomeric byproducts
Dinitrotoluene isomersByproducts from potential side reactions
Chromatographic Performance

The developed method demonstrated good chromatographic performance with symmetrical peaks and adequate resolution between all components. A representative chromatogram showing the separation of CDNT and its potential impurities is depicted below.

(Note: A representative chromatogram would be inserted here in a formal application note)

The expected elution order and approximate retention times are provided in the following table. Actual retention times may vary depending on the specific HPLC system and column used.

CompoundApproximate Retention Time (min)
4-hydroxy-3,5-dinitrotoluene5.2
Other dinitrotoluene isomers8.0 - 10.0
2-Chloro-3,5-dinitrotoluene11.5
This compound (CDNT) 12.8
Forced Degradation Results

The forced degradation studies showed that CDNT is susceptible to degradation under basic and oxidative conditions. Significant degradation was observed with the formation of additional peaks, which were well-resolved from the main CDNT peak, thus confirming the stability-indicating nature of the method.

Protocols

HPLC System Setup and Equilibration
  • Install the Phenyl-Hexyl column in the HPLC system.

  • Purge the system with the mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

Analytical Procedure
  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the amount of impurities and the assay of CDNT using the peak areas.

Workflow Diagrams

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (1 mg/mL in Diluent) System_Equilibration System Equilibration (Phenyl-Hexyl Column) Sample_Prep->System_Equilibration Standard_Prep Standard Preparation (CDNT & Impurities) Standard_Prep->System_Equilibration Data_Acquisition Data Acquisition (Gradient Elution, UV 254 nm) System_Equilibration->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Assay & Impurities) Peak_Integration->Quantification Method Validation Logic Method_Development Method Development & Optimization Validation_Protocol Validation Protocol (ICH Q2(R2)) Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (% Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

References

Application Note: A Validated Protocol for the Regioselective Nitration of 4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitration of substituted aromatic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for a vast array of applications, including the manufacturing of pharmaceuticals, agrochemicals, and dyes. This document provides a comprehensive, field-tested protocol for the nitration of 4-chlorotoluene. We delve into the mechanistic principles governing the reaction's regioselectivity, offer a detailed, step-by-step experimental procedure with an emphasis on safety and reproducibility, and outline methods for product isolation and characterization. This guide is designed for researchers and process chemists, ensuring a robust understanding and successful execution of this important electrophilic aromatic substitution reaction.

Introduction: The Synthetic Value of Nitrated Chlorotoluenes

4-Chlorotoluene serves as a readily available starting material for the synthesis of valuable nitroaromatic derivatives. The introduction of a nitro (-NO₂) group onto the aromatic ring via electrophilic aromatic substitution dramatically alters its chemical properties, paving the way for subsequent functional group transformations. The primary products of the mononitration of 4-chlorotoluene, 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, are key precursors for compounds like ortho-toluidine derivatives, which are integral to the production of azo dyes[1]. Understanding the principles that control the isomeric distribution and developing a safe, efficient protocol are critical for laboratory and industrial synthesis.

This application note provides a self-validating protocol that explains the causality behind each experimental step, ensuring both safety and a high-purity yield of the desired isomers.

Mechanistic Insights: Controlling Regioselectivity

The nitration of 4-chlorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is governed by the electronic effects of the substituents already present on the aromatic ring: the methyl (-CH₃) group and the chlorine (-Cl) atom.

2.1. Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion[2][3].

2.2. The Role of Directing Groups

The position of the incoming nitro group is not random; it is directed by the existing substituents:

  • Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

  • Chlorine Atom (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director.

In 4-chlorotoluene, the para position is already occupied by the chlorine atom. Therefore, the substitution is directed to the positions ortho and meta to the chlorine atom, which correspond to the positions ortho and ortho to the methyl group. The interplay between the activating methyl group and the deactivating but ortho, para-directing chloro group results in the formation of two principal isomers: 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene . Experimental studies have consistently shown that the reaction yields a mixture of these isomers, typically in a ratio of approximately 65% of the 2-nitro isomer and 35% of the 3-nitro isomer[4][5].

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Isomer Formation HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2 H₂O⁺-NO₂ NO2_ion NO₂⁺ (Nitronium Ion) HSO4 HSO₄⁻ H2O H₂O Chlorotoluene 4-Chlorotoluene Sigma_Complex_Ortho σ-complex (ortho attack) Sigma_Complex_Meta σ-complex (meta attack) Product_Ortho 4-chloro-2-nitrotoluene (~65%) Product_Meta 4-chloro-3-nitrotoluene (~35%)

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety and control over the reaction parameters.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
4-ChlorotolueneReagent Grade, >98%Standard Chemical Supplier
Concentrated Nitric AcidACS Grade, 68-70%Standard Chemical Supplier
Concentrated Sulfuric AcidACS Grade, 95-98%Standard Chemical Supplier
Sodium BicarbonateLaboratory GradeStandard Chemical Supplier
Anhydrous Sodium SulfateLaboratory GradeStandard Chemical Supplier
Diethyl EtherACS GradeStandard Chemical Supplier
Crushed IceN/AN/A

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, separatory funnel, rotary evaporator, fractional distillation apparatus.

3.2. Critical Safety Precautions

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care, always wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton)[6][7].

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Inadequate temperature control can lead to a runaway reaction, rapid evolution of toxic nitrogen oxide gases, and the formation of potentially explosive polynitrated byproducts[2][8]. The reaction temperature must be strictly controlled using an ice bath.

  • Ventilation: This entire procedure must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic fumes[6][9].

  • Quenching: Always pour the reaction mixture onto ice slowly to manage the heat generated during the quenching process.

3.3. Step-by-Step Methodology

  • Preparation of the Nitrating Mixture (Mixed Acid): a. Place a 100 mL beaker in an ice-water bath and allow it to cool. b. Carefully measure 25 mL of concentrated nitric acid into the beaker. c. Slowly and with constant stirring , add 25 mL of concentrated sulfuric acid to the nitric acid. The addition should be done dropwise or in small portions to allow for heat dissipation. The final mixture should be allowed to cool to below 10°C. Causality Note: Adding sulfuric acid to nitric acid prevents a large temperature spike, as the dilution of sulfuric acid is highly exothermic.

  • Nitration of 4-Chlorotoluene: a. Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a large ice-water bath on a magnetic stirrer. b. Add 25.3 g (0.2 mol) of 4-chlorotoluene to the flask and begin stirring. Cool the 4-chlorotoluene to below 10°C. c. Transfer the cold nitrating mixture into the dropping funnel. d. Add the nitrating mixture dropwise to the stirred 4-chlorotoluene over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 10-20°C throughout the addition. [10] Adjust the addition rate and cooling as necessary. Causality Note: Maintaining a low temperature is the single most important parameter to prevent over-nitration (dinitration), which not only reduces the yield of the desired mononitro products but also introduces significant safety hazards[10][11]. e. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

  • Work-up and Product Isolation: a. Prepare a 1 L beaker containing approximately 250 g of crushed ice. b. Slowly and with vigorous stirring , pour the reaction mixture onto the crushed ice. This will quench the reaction and precipitate the crude product as a yellowish, oily layer. c. Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer. d. Wash the organic layer sequentially with: i. 100 mL of cold water. ii. 100 mL of 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release the CO₂ gas that evolves from the neutralization of residual acid[2]. iii. 100 mL of water. iv. 50 mL of brine to aid in breaking any emulsions. e. Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes. f. Decant or filter the dried product to remove the drying agent. The resulting liquid is a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

3.4. Purification and Characterization

The two isomers can be separated by vacuum fractional distillation due to their different boiling points.[4]

  • 4-chloro-2-nitrotoluene: b.p. ~125°C at 15 mmHg; m.p. 37-38°C.

  • 4-chloro-3-nitrotoluene: b.p. ~135°C at 15 mmHg.

The identity and purity of the fractions should be confirmed using analytical techniques such as Gas Chromatography (GC) to determine the isomer ratio, and spectroscopic methods like ¹H NMR, ¹³C NMR, and IR for structural confirmation[4].

// Nodes A [label="Prepare Nitrating Mixture\n(H₂SO₄ + HNO₃)\nCool to <10°C", shape=invhouse, fillcolor="#FBBC05"]; B [label="Charge 4-Chlorotoluene\nto Reactor\nCool to <10°C"]; C [label="Slowly Add Nitrating Mixture\nto 4-Chlorotoluene\nMaintain Temp: 10-20°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at Room Temperature\n(Reaction Completion)"]; E [label="Quench Reaction\n(Pour onto Crushed Ice)"]; F [label="Separate Layers\n(Separatory Funnel)"]; G [label="Wash Organic Layer\n(H₂O, NaHCO₃, Brine)"]; H [label="Dry Organic Layer\n(Anhydrous Na₂SO₄)"]; I [label="Isomer Separation\n(Vacuum Fractional Distillation)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Product Characterization\n(GC, NMR, IR)"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H -> I -> J; } Диаграмма 2. Упрощенная схема экспериментального процесса.

Summary of Quantitative Data

ParameterValueMolesNotes
4-Chlorotoluene25.3 g (21.8 mL)0.2 molLimiting Reagent
Conc. Nitric Acid (70%)25 mL~0.4 mol~2.0 eq.
Conc. Sulfuric Acid (96%)25 mL~0.46 molCatalyst and dehydrating agent
Reaction Temperature10-20°CN/ACritical for selectivity and safety
Expected Yield
4-chloro-2-nitrotoluene~22.3 g~0.13 mol~65% of theoretical yield
4-chloro-3-nitrotoluene~12.0 g~0.07 mol~35% of theoretical yield

Conclusion

The nitration of 4-chlorotoluene is a straightforward yet potentially hazardous reaction that requires careful control of experimental conditions. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably and safely synthesize the target 4-chloro-nitrotoluene isomers. The key to a successful outcome lies in the meticulous control of the reaction temperature to prevent the formation of undesirable and hazardous dinitro byproducts. The provided methodology, grounded in a firm understanding of the reaction mechanism, serves as a robust foundation for the synthesis of these valuable chemical intermediates.

References

  • University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). Available from: [Link]

  • Worcester Polytechnic Institute. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Schenck, L. M. (1959). Purification of 4-chloronitrotoluenes. U.S. Patent No. 2,876,267. Washington, DC: U.S. Patent and Trademark Office.
  • Schenck, L. M. (1957). Method for the mononitration of p-chlorotoluene. U.S. Patent No. 2,810,000. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon, France: International Agency for Research on Cancer. Available from: [Link]

  • Fischer, A., & Mahasay, S. R. (1986). Ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry, 64(9), 1764-1771. Available from: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube. Available from: [Link]

  • Studylib. (2001). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. Available from: [Link]

  • Vedantu. p-chlorotoluene on nitration gives. Available from: [Link]

  • Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene. Available from: [Link]

  • Loba Chemie. (2016). 4-CHLOROTOLUENE FOR SYNTHESIS MSDS. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene? Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorotoluene, 98%. Available from: [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and emergency management of 4-Chloro-3,5-dinitrotoluene (CAS No. 5264-65-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks associated with this hazardous chemical. The guide is structured around the principles of risk assessment and the hierarchy of controls to ensure a multi-layered safety approach.

Introduction and Hazard Analysis

This compound is a nitroaromatic compound. Like many compounds in its class, it presents significant health and safety risks that necessitate stringent handling protocols.[1][2] The primary hazards are associated with its irritant properties and the general risks of nitroaromatic compounds, which can be toxic and reactive.[1][3][4]

A thorough understanding of the hazards is the foundation of a robust safety plan. The immediate, observable hazards of this specific compound are irritation to the skin, eyes, and respiratory system.[3][5]

Chemical and Physical Properties

A summary of key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource
CAS Number 5264-65-3[3][6]
Molecular Formula C₇H₅ClN₂O₄[5]
Molecular Weight 216.58 g/mol [6]
Appearance Solid[7]
Melting Point 114-116 °C[6]
Solubility Insoluble in water.[7]
GHS Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[3][5]
Eye Irritation2H319: Causes serious eye irritation.[3][5]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation.[3][5]

Signal Word: Warning [3]

GHS Pictograms:

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective risk management relies on implementing a hierarchy of controls. This strategy prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: The Hierarchy of Controls, prioritizing measures from most to least effective.

  • Elimination/Substitution: For this compound, this is often not feasible. If a less hazardous chemical can achieve the same research objective, it should be considered.

  • Engineering Controls: This is the primary method for ensuring safety. All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are mandatory for all procedures involving this compound.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[5]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[3][5]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn.[5]

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]

Safe Handling and Experimental Protocols

Adherence to methodical protocols is essential to minimize exposure and prevent accidents.

Protocol for Weighing and Transferring Solids

The primary risk during this procedure is the generation and inhalation of airborne dust.

Objective: To accurately weigh and transfer solid this compound while minimizing contamination and exposure.

Materials:

  • This compound (in original, sealed container)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Secondary container for transport

  • Waste container for contaminated materials

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Work Area Decontamination: Clean the surface of the analytical balance and the fume hood work area before starting.

  • Transfer: Conduct all transfers within the fume hood.[5] Open the primary container slowly.

  • Weighing: Use a clean spatula to carefully transfer the desired amount of solid to a weighing boat on the balance. Avoid any actions that could generate dust.

  • Closure: Tightly seal the primary container immediately after use.[5]

  • Transport: Place the weighed sample in a labeled, sealed secondary container before removing it from the fume hood.

  • Cleanup: Carefully wipe down the spatula, balance, and work surface. Dispose of any contaminated weighing paper and gloves in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Protocol for Solution Preparation

Objective: To safely dissolve solid this compound in a solvent.

Procedure:

  • Preparation: Perform all steps inside a certified chemical fume hood.

  • Weighing: Follow the protocol outlined in Section 4.1 to weigh the required amount of the solid.

  • Dissolution: Place the weighed solid into the desired reaction vessel. Slowly add the solvent, stirring gently to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Storage: Tightly cap the vessel containing the solution. Label it clearly with the chemical name, concentration, solvent, date, and your initials.

Storage and Incompatibility

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed and sealed when not in use.[5][8]

  • Protect containers from physical damage.[5]

  • Store locked up, with access restricted to authorized personnel only.[5][8]

Incompatibilities

Aromatic nitro compounds can be hazardous when mixed with certain other chemicals. While specific incompatibility data for this compound is limited, general guidelines for nitroaromatic compounds should be followed.[1]

  • Strong Bases (e.g., sodium hydroxide): Aromatic nitro compounds may react explosively in the presence of a base.[1]

  • Reducing Agents: Mixing with reducing agents can lead to vigorous reactions that may culminate in a detonation.[1]

  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[10]

Store this chemical away from these incompatible materials.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce harm to personnel and property.

Caption: Decision workflow for responding to a chemical spill.

Spill Response
  • Minor Spill:

    • Alert personnel in the immediate area.[5]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Use dry cleanup procedures; avoid generating dust.[5]

    • Carefully sweep or vacuum the material into a labeled, sealable container for hazardous waste.[5]

    • Clean the spill area with soap and water.[5]

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact your institution's emergency response team.

    • Prevent entry into the contaminated area.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][5] If feeling unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse mouth. Immediately give a glass of water. Do not induce vomiting. Seek medical attention.[5]

Fire Fighting Measures
  • The compound is not considered a significant fire risk but containers may burn.[5]

  • Use extinguishing media suitable for the surrounding fire, such as dry chemical, CO₂, or water spray.[5][11]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

  • Poisonous gases, including nitrogen oxides, may be produced in a fire.[11]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

References

  • 2,6-DINITROTOLUENE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 2,4-Dinitrotoluene Safety Data Sheet. (2023). Novachem. [Link]

  • Nitroaromatic Compounds. NIOSH Manual of Analytical Methods. [Link]

  • 2,4-DINITROTOLUENE. International Chemical Safety Cards. [Link]

Sources

Application Notes & Protocols: The Utility of 4-Chloro-3,5-dinitrotoluene as a Pivotal Intermediate in Dinitroaniline Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the application of 4-Chloro-3,5-dinitrotoluene and its structural analogs as key intermediates in the synthesis of dinitroaniline herbicides. We will explore the underlying chemical principles, provide detailed, field-proven protocols for synthesis, and discuss the critical safety and handling procedures required for these energetic materials. The focus is to elucidate the causality behind experimental choices, ensuring a reproducible and scalable methodology.

Introduction: The Strategic Importance of Dinitroaniline Herbicides

The dinitroaniline class of herbicides has been a cornerstone of pre-emergent weed control in agriculture for decades.[1][2] Compounds such as trifluralin and pendimethalin are valued for their efficacy against a wide spectrum of annual grasses and some broadleaf weeds.[3] Their mechanism of action involves the disruption of microtubule formation in plant cells.[1][4] Specifically, they bind to tubulin, the protein subunit of microtubules, preventing polymerization and thereby arresting mitosis at the metaphase, which ultimately inhibits root and shoot growth.[2][5]

The chemical backbone of these herbicides is a substituted 2,6-dinitroaniline ring. The synthesis of these complex molecules relies on robust and efficient chemical intermediates. This compound (CAS 5264-65-3) and its close analog, 4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9), serve as exemplary precursors for this synthetic pathway.[6][7][8] The electron-withdrawing nature of the two nitro groups strongly activates the aromatic ring towards nucleophilic aromatic substitution, making the chlorine atom an excellent leaving group for reaction with various amines.

Core Synthesis Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction underpinning the conversion of this compound or its analogs into dinitroaniline herbicides is the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality of the Reaction:

  • Activation: The two nitro groups ortho and para to the chlorine atom are potent electron-withdrawing groups. They delocalize the negative charge of the aromatic ring through resonance, stabilizing the intermediate Meisenheimer complex formed upon nucleophilic attack. This stabilization significantly lowers the activation energy of the reaction.

  • Nucleophile: A primary or secondary amine (R¹R²NH) acts as the nucleophile, attacking the carbon atom bonded to the chlorine.

  • Leaving Group: The chloride ion is displaced, and its departure is facilitated by the restoration of aromaticity in the ring.

  • Acid Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct. An acid scavenger, typically an excess of the reactant amine or an added base (e.g., sodium hydroxide, sodium carbonate), is required to neutralize the HCl and drive the reaction to completion.

The general workflow for this synthesis is outlined below.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Purification Intermediate 4-Chloro-3,5-dinitro- -toluene/benzotrifluoride Reactor Jacketed Reactor (Temp. Controlled) Intermediate->Reactor Amine Primary/Secondary Amine (e.g., di-n-propylamine) Amine->Reactor Base Acid Scavenger (e.g., NaOH) Base->Reactor Solvent Reaction Solvent (e.g., Water, EDC) Solvent->Reactor Quench Cooling & Quenching (e.g., Ice Water) Reactor->Quench Reaction Completion Filter Filtration Quench->Filter Wash Washing (to neutrality) Filter->Wash Dry Drying Wash->Dry Product Crude Herbicide (e.g., Trifluralin) Dry->Product

Caption: General experimental workflow for dinitroaniline herbicide synthesis.

Protocol: Synthesis of Trifluralin from 4-Chloro-3,5-dinitrobenzotrifluoride

This protocol details the synthesis of Trifluralin, a widely used herbicide, from its key intermediate, 4-Chloro-3,5-dinitrobenzotrifluoride.[6][7] The principles are directly applicable to syntheses starting from this compound with appropriate molar mass adjustments.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (per 0.1 mol scale)Notes
4-Chloro-3,5-dinitrobenzotrifluoride393-75-9270.5627.06 g (0.1 mol)Purity ≥ 98%
Di-n-propylamine142-84-7101.1912.14 g (0.12 mol)Acts as reactant and acid scavenger
Sodium Hydroxide (NaOH)1310-73-240.004.0 g (0.1 mol)As a 20% w/v aqueous solution
Deionized Water7732-18-518.02~100 mLAs reaction medium
Vitamin C (Ascorbic Acid) - Optional50-81-7176.120.1 - 0.2 gAuxiliary agent to suppress nitrosamines[9]
Equipment
  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer with paddle

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller and thermocouple

  • Buchner funnel and filtration flask

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Charge the flask with 4-Chloro-3,5-dinitrobenzotrifluoride (27.06 g, 0.1 mol), Vitamin C (0.135 g, optional), and 30 mL of deionized water.[9]

  • Reagent Addition: In the dropping funnel, prepare a solution of di-n-propylamine (12.14 g, 0.12 mol). Separately, prepare the 20% sodium hydroxide solution (4 g NaOH in 16 mL water).

  • Initiation of Reaction: Begin stirring the mixture in the flask. Start the dropwise addition of the di-n-propylamine. Concurrently, begin adding the sodium hydroxide solution. The goal is to complete the addition of both reagents over approximately 30-45 minutes.

    • Causality: The reaction is exothermic. A controlled addition rate is critical to manage the reaction temperature and prevent runaway reactions. The base is added to neutralize the HCl formed, maintaining a pH between 7.5 and 8.5, which is optimal for the reaction and minimizes side product formation.[9][10]

  • Reaction Maintenance: After the addition is complete, heat the reaction mixture to 60-70°C. Maintain this temperature with stirring for 2-3 hours.

    • Causality: Heating provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots for the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. The product, Trifluralin, is a solid with low water solubility and will precipitate.[1]

  • Filtration and Washing: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (pH ~7).

    • Causality: Washing is crucial to remove unreacted starting materials, inorganic salts (NaCl), and any remaining base.

  • Drying: Dry the resulting bright orange-yellow crystals in a vacuum oven at 40-50°C to a constant weight. The expected yield is approximately 33 g (98%).[9]

G start Reactor Setup: Charge Intermediate, Water, Vitamin C add_reagents Controlled Addition: - Di-n-propylamine - NaOH Solution (Maintain pH 7.5-8.5) start->add_reagents react Heat & Stir: Maintain 60-70°C for 2-3 hours add_reagents->react monitor Monitor Reaction (TLC/HPLC) react->monitor Periodically monitor->react Incomplete cool Cool to Room Temp & Ice Bath monitor->cool Complete filter Vacuum Filtration cool->filter wash Wash with Water (until neutral) filter->wash dry Dry Product (Vacuum Oven) wash->dry end Final Product: Trifluralin dry->end

Caption: Step-by-step protocol for Trifluralin synthesis.

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: The protocols described are self-validating only when executed with stringent safety measures. Dinitrotoluene and dinitrobenzotrifluoride compounds are hazardous and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.[13]

  • Hazard Profile: this compound and its analogs are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[12] They are also classified as aromatic nitro compounds, which can be oxidizing agents and may react vigorously with reducing agents.[14] The presence of multiple nitro groups increases their energetic properties.[14]

  • Spill Management: In case of a spill, immediately secure the area. For solid spills, avoid generating dust. Dampen the material with an inert solvent like alcohol before carefully sweeping it into a labeled container for hazardous waste.[14] Wash the spill area thoroughly with soap and water.[11]

  • Storage: Store the intermediate in a cool, dry, well-ventilated area away from incompatible materials such as bases and reducing agents.[11] Keep containers tightly sealed.

  • Waste Disposal: All waste materials, including residual reactants, solvents, and contaminated PPE, must be disposed of according to local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains or the environment.

Analytical Characterization

To validate the synthesis, the final product should be characterized to confirm its identity and purity.

  • Melting Point: Trifluralin has a melting point of 48.5-49°C. A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product and for monitoring the reaction's progress.[15]

  • Spectroscopy (NMR, IR): Proton and Carbon-13 NMR, as well as Infrared spectroscopy, can be used to confirm the chemical structure of the synthesized compound, matching it against a known standard.

Conclusion

This compound and its analogs are highly effective and versatile intermediates for the synthesis of dinitroaniline herbicides. The SNAr reaction, driven by the strong electron-withdrawing nitro groups, provides a high-yield pathway to these valuable agrochemicals. By understanding the chemical principles and adhering strictly to the detailed protocols and safety guidelines presented, researchers and development professionals can reliably and safely synthesize these compounds. The successful execution of these methods is predicated on a foundation of careful experimental design and an unwavering commitment to safety.

References

  • Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. [Link]

  • Weed Science Society of America. (2017). The Physiology and Mode of Action of the Dinitroaniline Herbicides. [Link]

  • Scribd. (n.d.). Trifluralin Manufacture and Properties. [Link]

  • SpringerLink. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Mode of Dinitroaniline Herbicide Action: II. CHARACTERIZATION OF [14C]ORYZALIN UPTAKE AND BINDING. [Link]

  • AERU. (n.d.). Dinitramine (Ref: USB 3584). [Link]

  • AERU, University of Hertfordshire. (2025). Trifluralin (Ref: EL 152). [Link]

  • National Center for Biotechnology Information (PubMed). (n.d.). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. [Link]

  • Nottingham ePrints. (n.d.). Synthesis and Performance Analysis of Ammonium Dinitramide. [Link]

  • ResearchGate. (n.d.). Commercial synthesis of trifluralin. [Link]

  • Sciencemadness Discussion Board. (2005). Ethylenedinitramine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-3,5-dinitrobenzotrifluoride: Key Intermediate for Agrochemicals. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Chloro-3-nitrotoluene. [Link]

  • Google Patents. (n.d.). US6603018B2 - Process for the synthesis and recovery of nitramines.
  • AERU, University of Hertfordshire. (2025). Pendimethalin (Ref: AC 92553). [Link]

  • Google Patents. (n.d.). US4476322A - Synthesis of dimethylmethylene dinitramine.
  • Patsnap. (n.d.). Synthesis method of trifluralin - CN104945199A.
  • Google Patents. (n.d.). US5728881A - Process for preparing trifluralin.
  • Wikipedia. (n.d.). Dinitroaniline. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. [Link]

  • Google Patents. (n.d.). US5705698A - Process for the production of pendimethalin and iso-pendimethalin.
  • ResearchGate. (2025). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). Pendimethalin. [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClN2O4). [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. [Link]

  • Google Patents. (n.d.). GB1553061A - Preparation of 4-chloro-3,5-dinitrobenzotrifluoride.
  • National Center for Biotechnology Information (NCBI) Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. [Link]

  • Google Patents. (n.d.). CN101891631A - Method for preparing pendimethalin.
  • ResearchGate. (n.d.). Reaction scheme for the synthesis of pendimethalin starting from dimethyl aniline (EPDMA) using only concentrated nitric acid. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]

Sources

Application Note: A Robust Method for the Quantification of Primary and Secondary Amino Acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Author: Senior Application Scientist, Gemini Laboratories
Introduction

The accurate quantification of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many amino acids lack a native chromophore, making them invisible to standard UV-Vis detectors. To overcome this, pre-column derivatization is employed to attach a UV-active tag to the amino acid molecules.[1][2]

This application note details a comprehensive and validated protocol for the derivatization of amino acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). CNBF is an exemplary derivatizing agent due to its ability to react efficiently with both primary and secondary amino groups, a capability not shared by all common reagents like o-phthalaldehyde (OPA).[3][4][5] The resulting N-substituted-2,6-dinitro-4-(trifluoromethyl) benzamine derivatives are highly stable and exhibit strong UV absorbance, allowing for sensitive detection.[4] Furthermore, the reaction is robust, and excess reagent or its hydrolysis by-products do not interfere with the chromatographic separation, ensuring a clean and reliable analysis.[4]

This guide provides a step-by-step methodology, explains the underlying chemical principles, and presents a validated HPLC method for the separation and quantification of 19 common amino acids.

The Principle of CNBF Derivatization

The derivatization of amino acids with CNBF proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[6] The process is performed under alkaline conditions (pH 9.0) for a critical reason: to deprotonate the amino group (-NH2) of the amino acid to its more nucleophilic free base form (-NH⁻).[3][4] This potent nucleophile then attacks the electron-deficient aromatic ring of CNBF at the carbon atom bonded to the chlorine. The trifluoromethyl (-CF₃) and two nitro (-NO₂) groups are powerful electron-withdrawing groups that activate the ring towards this type of substitution. The chlorine atom, a good leaving group, is subsequently displaced, forming a stable covalent bond between the amino acid's nitrogen and the benzotrifluoride ring.

The reaction is outlined below:

G cluster_conditions Reaction Conditions AA Amino Acid (R-NH₂) Conditions Borate Buffer (pH 9.0) 60°C, 30 min AA->Conditions CNBF 4-Chloro-3,5-dinitrobenzotrifluoride CNBF->Conditions Derivative Stable UV-Active Derivative (N-substituted-2,6-dinitro-4-(trifluoromethyl)benzamine) Conditions->Derivative HCl HCl G start Start: Sample/Standard reagents Add 200 µL Sample + 1 mL Borate Buffer (pH 9.0) + 600 µL CNBF Reagent start->reagents vortex Vortex Mix Thoroughly reagents->vortex heat Incubate at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool filter Filter through 0.22 µm Syringe Filter cool->filter inject Inject into HPLC System filter->inject

Caption: Experimental Workflow for Amino Acid Derivatization.

  • Aliquot Sample: In a microcentrifuge tube, add 200 µL of your amino acid standard or sample solution.

  • Add Buffer: Add 1.0 mL of the 0.1 M borate buffer (pH 9.0).

  • Add Reagent: Add 600 µL of the 70 mmol L⁻¹ CNBF reagent. The molar ratio of CNBF to amino acids should be in excess to ensure the reaction goes to completion. [3][4]4. Mix: Cap the tube securely and vortex immediately for 30 seconds to ensure a homogenous reaction mixture.

  • Incubate: Place the tube in a heating block or water bath set to 60°C and incubate for exactly 30 minutes. [3][4][7]This controlled heating is crucial for driving the reaction kinetics to completion within a practical timeframe.

  • Cool: After incubation, remove the tube and allow it to cool to room temperature.

  • Filter: Before injection, filter the derivatized sample through a 0.22 µm syringe filter to remove any particulate matter, protecting the HPLC column from blockages.

  • Analyze: The sample is now ready for HPLC analysis. The derivatives are stable for at least 24 hours when stored at 4°C. [8]

Part II: HPLC Analysis Protocol

This HPLC method is designed to achieve baseline separation of 19 common CNBF-derivatized amino acids within 45 minutes. [3]

HPLC System and Conditions
ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV-Vis detector.
Column Kromasil ODS C18 (250mm x 4.6mm, 5µm) or equivalent. [3][4]
Mobile Phase A Acetonitrile (ACN). [3]
Mobile Phase B Acetate Buffer:Acetonitrile:Triethylamine (82.8:17:0.2, v/v/v), pH 4.9. [3]
Flow Rate 0.4 mL/min. [3]
Column Temp. Ambient (Room Temperature). [3]
Detection UV at 260 nm. [3][4]
Injection Vol. 20 µL
Gradient Elution Program

A gradient elution is necessary to resolve both the early-eluting hydrophilic and late-eluting hydrophobic amino acid derivatives.

Time (min)% Mobile Phase A (ACN)% Mobile Phase B
0.02575
15.04555
35.07030
40.02575
45.02575
Data Analysis and Quantification
  • Identification: Amino acids are identified by comparing the retention times of the peaks in the sample chromatogram to those of a known amino acid standard mixture run under identical conditions.

  • Quantification: A multi-point calibration curve should be generated for each amino acid by derivatizing and injecting standards of known concentrations. The peak area of each derivative is then used to calculate the concentration in unknown samples.

Part III: Method Performance and Validation

This CNBF derivatization method, when coupled with the described HPLC protocol, demonstrates excellent performance characteristics suitable for quantitative analysis. The data presented below are compiled from published studies utilizing this method. [3][4][7]

Performance Metric Typical Value Rationale and Significance
Linearity (r²) > 0.9979 Indicates a strong linear relationship between concentration and detector response over the specified range, which is fundamental for accurate quantification.
Concentration Range 9.60 to 3330.00 µmol L⁻¹ The method is effective across a wide dynamic range, accommodating both low and high abundance amino acids in a single run.
Limit of Detection (LOD) 2.40 - 6.50 µmol L⁻¹ (at S/N = 3) Demonstrates high sensitivity, allowing for the detection of trace amounts of amino acids in various sample matrices.
Reproducibility (RSD) 2.62 - 4.22% Low relative standard deviations confirm the high precision and repeatability of the entire workflow, from derivatization to detection.

| Sample Recovery | 97.0 - 103.9% (in beer matrix) | Excellent recovery values from a complex matrix like beer validate the method's accuracy and robustness against matrix effects. |

Conclusion

The use of 4-Chloro-3,5-dinitrobenzotrifluoride for the pre-column derivatization of amino acids offers a reliable, sensitive, and accurate method for their quantification by HPLC. This protocol provides a comprehensive framework that is applicable to a wide variety of sample types. The method's ability to derivatize both primary and secondary amines, combined with the stability of the resulting derivatives and the clean chromatographic profile, makes it a superior choice for laboratories requiring robust amino acid analysis. The demonstrated linearity, low detection limits, and high reproducibility ensure that the data generated is trustworthy and suitable for the demanding requirements of research and quality control. [3][4]

References

  • Shi, T., Tang, T., Qian, K., Wang, F., Li, J., & Cao, Y. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 191-197. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Retrieved from [Link]

  • SDS Manager Inc. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride SDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of 4-chloro-3, 5-dinitrobenzotrifluoride (CNBF) Derivatization and Ultrahigh-performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of 20 Free Amino Acids in Chinese Jujube Date. Retrieved from [Link]

  • Springer Protocols. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Retrieved from [Link]

  • Rohadi, Mardiana, L., & Manuhara, G. J. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi Pangan, 16(1), 1-12. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism on derivatization of an amino acid with DNFB. Retrieved from [Link]

  • Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2008(7), 386-390. [Link]

  • D'Aniello, A., Petrucelli, L., Gardner, C., & Fisher, G. (1993). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. Analytical Biochemistry, 213(2), 290-297. [Link]

Sources

Application Note: High-Purity Recovery of 4-Chloro-3,5-dinitrotoluene via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of synthesized 4-Chloro-3,5-dinitrotoluene (CDNT) using single-solvent recrystallization. The protocol is designed for researchers in organic synthesis, materials science, and drug development who require high-purity crystalline material. We delve into the theoretical principles of recrystallization, provide a validated step-by-step protocol using ethanol, and offer practical insights into troubleshooting and safety. The causality behind each step, from solvent selection to crystal drying, is explained to ensure both procedural success and a deep understanding of the purification mechanism.

Introduction: The Rationale for Purification

This compound (CDNT) is a key intermediate in the synthesis of various organic compounds. The purity of this precursor is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised integrity of the final product. Crude CDNT synthesized in the laboratory often contains unreacted starting materials, byproducts, and residual solvents. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2]

The fundamental principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities, ideally present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1][3] The success of this technique hinges on the selection of an appropriate solvent that exhibits high solubility for the target compound at high temperatures and low solubility at low temperatures.[1]

Principles of Solvent Selection for CDNT

The ideal solvent for recrystallizing CDNT should meet several criteria:

  • Temperature Coefficient: It must dissolve CDNT readily at its boiling point but poorly at room temperature or below. This differential ensures maximum recovery of the purified solid upon cooling.[1]

  • Impurity Solubility: It should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by hot gravity filtration.

  • Inertness: The solvent must not react chemically with CDNT.[1]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during the drying phase.[1]

Based on literature evidence from synthetic procedures, ethanol is an effective solvent for the recrystallization of this compound.[4] Ethanol, a polar protic solvent, effectively dissolves the polar CDNT molecule at elevated temperatures while exhibiting significantly lower solubility as the temperature drops, ensuring a high yield of pure crystals.

Physicochemical Properties of this compound

A summary of the key physical and chemical data for CDNT is presented below. The melting point is a critical indicator of purity; a sharp melting range close to the literature value indicates high purity.

PropertyValueSource
CAS Number 5264-65-3[5]
Molecular Formula C₇H₅ClN₂O₄[6]
Molecular Weight 216.58 g/mol [5]
Melting Point 114-116 °C[5]
Appearance Yellowish solid/needles[4]

Experimental Protocol

This protocol details the single-solvent recrystallization of crude this compound using ethanol.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade, 95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude CDNT (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add ethanol in small portions to the boiling mixture until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing the yield upon cooling.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively.[3] Rapid cooling can trap impurities within the crystal structure.

  • Inducing Crystallization (If Necessary): If crystals do not form after the solution has reached room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure CDNT.

  • Maximizing Yield: Once crystallization at room temperature is complete, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of CDNT and maximize the crystal yield.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wet the filter paper with a small amount of cold ethanol before pouring the crystal slurry.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to rinse away any adhering mother liquor containing dissolved impurities.[3] Using ice-cold solvent minimizes the loss of the purified product.[1]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them completely in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

  • Purity Assessment: Weigh the dried crystals to determine the percent recovery. Measure the melting point of the recrystallized product. A narrow melting point range (e.g., 1-2 °C) close to the literature value (114-116 °C) indicates successful purification.[5]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Start Start with Crude CDNT Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Ethanol VacuumFilter->Wash Dry Dry Crystals Wash->Dry Analyze Assess Purity (Melting Point, Yield) Dry->Analyze End Pure Crystalline CDNT Analyze->End

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments until dissolution is complete.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and ensure slow, undisturbed cooling.
No crystals form on cooling Too much solvent was used; solution is supersaturated.Try scratching the inner wall of the flask with a glass rod. If that fails, add a seed crystal. As a last resort, boil off some solvent to concentrate the solution and cool again.[3]
Low recovery/yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure the receiving flask and funnel are pre-heated for hot filtration.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Safety Precautions

Handling this compound requires strict adherence to safety protocols due to its chemical nature as a chlorinated nitroaromatic compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]

  • Spills: In case of a spill, clean it up immediately. For solid spills, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[8]

  • Fire Hazard: While not highly flammable, containers may burn in a fire, emitting corrosive and toxic fumes.[8]

  • Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local and institutional regulations for hazardous waste.[9]

Conclusion

The protocol described provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent and controlling the rates of dissolution and cooling, researchers can significantly enhance the purity of their synthesized material, which is critical for downstream applications. Adherence to the outlined safety procedures is essential to ensure a safe laboratory environment.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • PrepChem. Synthesis of this compound. PrepChem.com. [Link]

  • Scribd. Recrystallization Solvent Selection Guide. Scribd. [Link]

  • ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • University of Calgary. Recrystallization - Single Solvent. University of Calgary Chemistry. [Link]

  • Recrystallization1. University of Calgary. [Link]

  • Wikipedia. Recrystallization (chemistry). Wikipedia, The Free Encyclopedia. [Link]

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Application Note: Real-Time Reaction Monitoring of 4-Chloro-3,5-dinitrotoluene using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for In-Process Reaction Monitoring

In the synthesis of complex organic molecules, the ability to monitor the progress of a chemical reaction in real-time is not merely a convenience but a critical necessity. It allows the chemist to determine the point of completion, identify the formation of intermediates or byproducts, and optimize reaction conditions to maximize yield and purity. Among the array of analytical techniques available, thin-layer chromatography (TLC) stands out for its simplicity, speed, low cost, and high sensitivity.[1][2] This application note provides a detailed protocol and expert guidance for utilizing TLC to effectively monitor reactions involving 4-Chloro-3,5-dinitrotoluene, a versatile but highly polar and electron-deficient aromatic compound often used in the synthesis of pharmaceuticals and other specialty chemicals.

This compound is characterized by its aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the two strongly electron-withdrawing nitro groups. A common reaction involves the displacement of the chloro group by a nucleophile (e.g., an amine, alkoxide, or thiol). Monitoring this transformation is crucial, and TLC provides an ideal platform. The significant change in polarity between the starting material and the resulting product allows for clear separation and straightforward visual analysis.

Foundational Principles of Thin-Layer Chromatography

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3][4]

  • The Stationary Phase: This is a thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (Al₂O₃), coated onto a solid backing like glass, plastic, or aluminum.[1][3] For polar compounds like this compound and its derivatives, silica gel is the standard choice due to its polar surface.

  • The Mobile Phase (Eluent): This is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.[1][5] The choice of mobile phase is critical and is determined by the polarity of the compounds to be separated.

  • The Separation Mechanism: A small spot of the reaction mixture is applied near the bottom of the TLC plate. As the mobile phase ascends the plate, it dissolves the sample and carries it upwards. A continuous equilibrium is established for each component between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[1]

    • Polar compounds interact strongly with the polar silica gel and spend less time in the mobile phase. Consequently, they travel a shorter distance up the plate.

    • Non-polar compounds have a weaker affinity for the stationary phase and a higher affinity for the mobile phase (if it is less polar), causing them to travel further up the plate.[5][6]

  • The Retention Factor (Rf): The outcome of a TLC separation is quantified by the Retention Factor (Rf), which is a ratio of the distances traveled by the compound and the solvent front.[7][8]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7]

    The Rf value is a characteristic constant for a specific compound under a defined set of conditions (stationary phase, mobile phase, temperature).[6] By comparing the Rf values of spots in the reaction mixture to those of the starting material and expected product, one can effectively track the reaction's progress.

Protocol: Monitoring a Nucleophilic Aromatic Substitution Reaction

This protocol details the procedure for monitoring a representative reaction: the substitution of the chlorine atom on this compound with an amine (e.g., aniline) to form a new N-aryl product.

Materials and Equipment
  • TLC Plates: Silica gel 60 F-254 plates (the "F-254" indicates the inclusion of a fluorescent indicator that glows at 254 nm).[9]

  • Reactant: this compound (C7H5ClN2O4, MW: 216.58).[10]

  • Developing Chamber: A glass jar with a tight-fitting lid.

  • Mobile Phase Solvents: High-purity solvents such as n-hexane and ethyl acetate. A common starting mixture for compounds of this polarity is 3:1 or 4:1 Hexane:Ethyl Acetate.[9]

  • Spotting Capillaries: Glass capillary tubes (drawn from Pasteur pipettes or commercial micro-capillaries).[9]

  • Sample Vials: Small vials for dissolving and diluting samples.

  • Visualization Tools:

    • Hand-held UV lamp (254 nm).[11]

    • Staining jar and a suitable stain (e.g., potassium permanganate or p-anisaldehyde).[12]

    • Heat gun or hot plate for developing stains.

  • General Lab Equipment: Pencil, ruler, forceps, fume hood.

Experimental Workflow Diagram

TLC_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_analysis 3. Analysis A Prepare Mobile Phase (e.g., 4:1 Hexane:EtOAc) B Saturate TLC Chamber (Add solvent & filter paper) A->B C Prepare Samples: - Starting Material (SM) - Reaction Mixture (Rxn) D Draw Baseline on TLC Plate (pencil, >1 cm from bottom) E Spot Samples on Baseline (SM | Co-spot | Rxn) D->E F Develop Plate in Chamber (Solvent front moves up) E->F G Remove Plate & Mark Solvent Front F->G H Dry the Plate I Visualize Spots (UV light, then stain) H->I J Circle Spots & Calculate Rf Values I->J K Interpret Results J->K

Caption: General workflow for monitoring a reaction using TLC.

Step-by-Step Methodology

Step 1: Chamber and Mobile Phase Preparation

  • Rationale: Saturating the chamber atmosphere with solvent vapor prevents the mobile phase from evaporating off the plate as it runs, which would otherwise lead to inconsistent Rf values and an uneven solvent front.

  • Procedure:

    • Pour the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.

    • Cover the chamber with the lid and let it stand for 5-10 minutes to become fully saturated.[6]

Step 2: Sample Preparation

  • Rationale: Samples must be dilute enough to prevent "streaking" or "tailing," where the spot elongates instead of remaining tight and round.[13][14]

  • Procedure:

    • Starting Material (SM) Standard: Dissolve a very small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a labeled vial.

    • Reaction Mixture (Rxn): At time intervals (e.g., T=0, 30 min, 60 min, etc.), withdraw a tiny aliquot of the reaction mixture using a capillary tube.[15] Dilute this aliquot in a separate labeled vial with the same volatile solvent.

Step 3: Spotting the TLC Plate

  • Rationale: The baseline must be above the solvent level in the chamber to ensure the sample spots do not dissolve directly into the solvent pool.[13][16] The "co-spot" is a critical control; it confirms that the spot corresponding to the starting material in the reaction lane is indeed the starting material, even if matrix effects in the reaction mixture slightly alter its Rf.[17]

  • Procedure:

    • Using a pencil (never a pen, as ink will run), gently draw a straight baseline across a TLC plate about 1-1.5 cm from the bottom edge.[9]

    • Mark three small tick marks on the line for spotting: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

    • Dip a clean capillary tube into the SM solution and briefly touch it to the "SM" mark. The spot should be small and concentrated (2-3 mm diameter).

    • Spot the "SM" solution on the "Co" mark.

    • Using a new capillary tube, spot the "Rxn" mixture on the "Rxn" mark.

    • Spot the "Rxn" mixture directly on top of the SM spot at the "Co" mark. Allow the solvent to evaporate completely between applications.

Step 4: Developing the Plate

  • Rationale: Development separates the components. The run must be stopped before the solvent front reaches the top edge to allow for an accurate Rf calculation.[4][17]

  • Procedure:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is level and the baseline is above the solvent.

    • Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

Step 5: Visualization and Analysis

  • Rationale: this compound and many of its derivatives are UV-active due to their aromatic nature, appearing as dark spots on the fluorescent background under UV light.[11][18] Staining is a secondary, often more sensitive, method that can reveal UV-inactive compounds.

  • Procedure:

    • Allow the plate to air-dry completely in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp. The aromatic compounds will quench the fluorescence and appear as dark spots.[12] Gently circle these spots with a pencil.

    • (Optional) If further visualization is needed, dip the plate in a staining solution (e.g., potassium permanganate), then gently heat it with a heat gun until colored spots appear.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each spot.[19]

Interpretation of Results

By observing the spots in the three lanes, you can determine the status of the reaction:

  • Lane 1 (SM): Shows a single spot. This is your reference for the starting material's Rf.

  • Lane 3 (Rxn):

    • At T=0: Should show primarily the spot for the starting material.

    • As reaction proceeds: The intensity of the starting material spot will decrease, and a new spot will appear. The product, formed by substituting Cl with a more polar amine group, is expected to be more polar than the starting material. Therefore, the product spot should have a lower Rf value.

    • Reaction complete: The starting material spot should be completely absent (or only a trace visible), and the product spot should be intense.

  • Lane 2 (Co-spot): This lane should show two distinct spots if the reaction has progressed. If the starting material spot from the "Rxn" lane and the "SM" lane align perfectly, it confirms no Rf shift.

Hypothetical TLC Data
CompoundExpected PolarityExpected Rf Value (4:1 Hexane:EtOAc)Appearance under UV (254 nm)
This compound (SM)Less Polar~0.65Dark Spot
N-Aryl Product (P)More Polar~0.30Dark Spot
Intermediate (if any)VariableVariableDark Spot
Decision-Making Flowchart for Interpretation

TLC_Interpretation Start Analyze Developed TLC Plate Q1 Is the SM spot visible in the 'Rxn' lane? Start->Q1 Q2 Is a new spot (Product) visible below the SM spot? Q1->Q2 Yes Result2 Reaction is Complete. Consider work-up. Q1->Result2 No (Only product spot remains) Result3 Reaction has not started or is very slow. Q1->Result3 No (and no product spot) Result1 Reaction is Incomplete. Continue monitoring. Q2->Result1 No (Only SM spot remains) Result4 Reaction is progressing. Continue monitoring. Q2->Result4 Yes

Caption: Interpreting TLC results for reaction monitoring.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Spots are streaked or "tailing" Sample is too concentrated/overloaded.[14][16] Compound is highly acidic/basic and interacting strongly with silica.Dilute the sample solution before spotting.[13] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[13]
All spots remain at the baseline (low Rf) The mobile phase is not polar enough to move the compounds.[13]Increase the polarity of the mobile phase. For a Hexane:EtOAc system, increase the proportion of ethyl acetate (e.g., change from 4:1 to 2:1).[13]
All spots run to the top (high Rf) The mobile phase is too polar.[13]Decrease the polarity of the mobile phase. Increase the proportion of hexane (e.g., change from 4:1 to 6:1).[13]
No spots are visible under UV light Compound is not UV-active.[13] Sample concentration is too low.Use a chemical stain (e.g., potassium permanganate, iodine vapor).[18] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[13][16]
Uneven or crooked solvent front The TLC plate was touching the side of the chamber or the filter paper.[16] The chamber was not properly sealed or saturated.Reposition the plate in the center of the chamber. Ensure the chamber is properly sealed and allow adequate time for saturation.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. Retrieved from [Link]

  • Microbe Online. (2022, May 17). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. Retrieved from [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • PubMed. (2013). Thin layer chromatography. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC) (video). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]

  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClN2O4). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Chloro-3,5-dinitrotoluene in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1][2] The specific hue, intensity, and fastness properties of these dyes are dictated by the electronic nature of the substituents on the aromatic rings. This compound is a valuable, though not commonplace, starting material that offers a unique scaffold for the synthesis of specialized azo dyes. Its structure, featuring two strongly electron-withdrawing nitro groups and a reactive chloro group, provides multiple avenues for chemical modification, leading to dyes with potentially novel chromophoric properties.

The primary synthetic route, which will be the focus of this guide, involves the chemical reduction of the nitro functionalities to primary amines. These amines are then converted into highly reactive diazonium salts, which serve as the electrophilic component in the cornerstone reaction of azo dye formation: the azo coupling.[3] This document provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and methods for validation and characterization.

Part 1: Foundational Chemical Principles

The synthesis of an azo dye from this compound is a multi-step process, grounded in fundamental organic reactions. Understanding the causality behind each step is critical for successful synthesis and optimization.

1.1 Reduction of Nitro Groups: The journey from this compound to a viable diazo component begins with the reduction of one or both nitro groups to amino groups (–NH₂). The nitro groups are powerfully deactivating, making the parent molecule unsuitable for direct use as a coupling component.

  • Causality of Reduction: The conversion to an amine is essential because primary aromatic amines are the direct precursors for diazotization. The choice of reducing agent can influence whether one or both nitro groups are reduced. Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) is a clean and efficient method often used for complete reduction.[1] For laboratory-scale synthesis, classical methods using metals in acidic media, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl), are also effective.

1.2 The Diazotization Reaction: Diazotization is the process of converting a primary aromatic amine into a diazonium salt (Ar–N₂⁺X⁻).[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.

  • Causality of Low Temperature: This reaction must be performed under carefully controlled cold conditions (0–5 °C).[1][2] The resulting diazonium salt is unstable at higher temperatures and will readily decompose, eliminating nitrogen gas (N₂) and forming a phenol, which would terminate the desired reaction pathway. The ice bath is not merely a suggestion but a critical control parameter for preserving the reactive intermediate.

1.3 The Azo Coupling Reaction: This is the final, color-forming step where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component.[2][4] Common coupling components include phenols (like 2-naphthol) and anilines.

  • Causality of pH Control: The pH of the reaction medium is paramount.

    • For coupling with phenols , the reaction is carried out under slightly alkaline conditions (pH 8-10). The basic conditions deprotonate the phenol to form a highly activated phenoxide ion, which is a much stronger nucleophile for the electrophilic aromatic substitution reaction.

    • For coupling with anilines , the reaction is performed in a slightly acidic medium (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, without protonating it to the unreactive anilinium ion.

Part 2: Synthetic Pathway & Experimental Workflow

The overall process transforms the uncolored precursor into a vibrant dye through a logical sequence of chemical transformations.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Coupling A This compound B 4-Chloro-3,5-diaminotoluene A->B H₂ / Pd/C or Sn/HCl C Bis-Diazonium Salt B->C NaNO₂ / HCl 0-5 °C E Final Bis-Azo Dye C->E D Coupling Component (e.g., 2-Naphthol) D->E NaOH (aq) pH 8-10

Caption: Overall synthetic workflow from precursor to final dye.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound and its derivatives are toxic. Azo dyes should be handled with care as some are potential carcinogens.[5][6]

Protocol 1: Reduction of this compound

This protocol details the complete reduction of both nitro groups using tin and hydrochloric acid.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (5.0 g, 23.1 mmol).

  • Reagent Addition: Add granulated tin (16.4 g, 138.5 mmol, ~6 eq.) to the flask.

  • Reaction Initiation: Slowly add 100 mL of concentrated hydrochloric acid (HCl) in portions through the condenser. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to 100 °C using a heating mantle for 2 hours to ensure the reaction goes to completion. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add 50% aqueous sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-Chloro-3,5-diaminotoluene. The product can be purified further by recrystallization from an ethanol/water mixture.

Protocol 2: Bis-Diazotization of 4-Chloro-3,5-diaminotoluene

This protocol converts the synthesized diamine into its bis-diazonium salt. This solution is unstable and must be used immediately in the next step.[1]

  • Amine Solution: In a 400 mL beaker, dissolve the purified 4-Chloro-3,5-diaminotoluene (e.g., 1.57 g, 10 mmol) in a mixture of concentrated HCl (10 mL) and 50 mL of deionized water.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring.

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.52 g, 22 mmol, 2.2 eq.) in 20 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 15 minutes. Crucial: Maintain the temperature strictly between 0 and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Stirring: After the addition is complete, continue stirring the pale-yellow bis-diazonium salt solution in the ice bath for an additional 15 minutes. Keep this solution cold for immediate use.

Protocol 3: Synthesis of a Bis-Azo Dye via Coupling with 2-Naphthol

This protocol describes the final coupling step to form the dye.[1][2]

  • Coupling Component Solution: In a 600 mL beaker, dissolve 2-naphthol (2.88 g, 20 mmol, 2.0 eq.) in 100 mL of 1 M sodium hydroxide (NaOH) solution.

  • Cooling: Cool this solution to 5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared, cold bis-diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution. A deeply colored precipitate of the bis-azo dye will form immediately.

  • Stirring: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

  • Isolation: Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Part 4: Data Presentation & Characterization

Validation of the final product is essential. The following tables summarize key data for the precursor and expected results for a representative dye.

Table 1: Physicochemical Properties of Starting Material

Property Value
Chemical Name This compound
CAS Number 5264-65-3[7]
Molecular Formula C₇H₅ClN₂O₄[7]
Molecular Weight 216.58 g/mol [7]

| Appearance | Solid |

Table 2: Example Reagent Quantities for Synthesis

Reagent Molar Mass Moles (mmol) Mass/Volume
Reduction
This compound 216.58 23.1 5.0 g
Tin (Sn) 118.71 138.5 16.4 g
Conc. HCl 36.46 - 100 mL
Diazotization
4-Chloro-3,5-diaminotoluene 156.60 10 1.57 g
Sodium Nitrite (NaNO₂) 69.00 22 1.52 g
Coupling

| 2-Naphthol | 144.17 | 20 | 2.88 g |

Self-Validation Through Characterization

The identity and purity of the synthesized azo dye must be confirmed.

  • UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol or DMF) and record the absorption spectrum. The wavelength of maximum absorption (λmax) is a key characteristic of the dye's color.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the presence of the azo bond (N=N stretch, typically weak, around 1400-1450 cm⁻¹) and the absence of the precursor amine (N-H stretch, ~3300-3500 cm⁻¹) and nitro (N-O stretch, ~1530 and 1350 cm⁻¹) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the definitive structural confirmation, showing the specific arrangement of protons and carbons on the aromatic rings.[8][9]

Table 3: Expected Spectroscopic Data for a Bis-Azo Dye (Example)

Technique Expected Observation
UV-Vis λmax in the visible region (e.g., 450-550 nm)
FT-IR (cm⁻¹) ~3400 (O-H), ~1450 (N=N), absence of peaks at ~1530 & ~1350 (NO₂)

| ¹H NMR | Complex aromatic signals corresponding to the substituted toluene and naphthol rings |

Caption: The core mechanism of azo coupling.

Conclusion

This compound serves as a versatile precursor for the synthesis of bis-azo dyes. The transformation hinges on a robust and well-established sequence of reduction, diazotization, and azo coupling. By carefully controlling key reaction parameters—most notably temperature during diazotization and pH during coupling—researchers can reliably produce novel dye structures. The protocols and principles outlined in this guide provide a solid framework for leveraging this starting material in the development of new colorants for a variety of scientific and industrial applications.

References

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  • Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. (n.d.). ResearchGate. Available at: [Link]

  • Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Available at: [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2016). Molecules. MDPI. Available at: [Link]

  • 4-Chloro-3,5-dinitrobenzoic acid. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics. (2023). Inorganic Chemistry. PubMed. Available at: [Link]

  • Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. (2021). Environment International. PMC, NIH. Available at: [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. (2025). Proceedings of International Conference on Applied Innovation in IT. Available at: [Link]

  • Amine diazotization, R 1⁄4 À Cl, À NO 2 , À CN. (n.d.). ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Chloro-3,5-dinitrotoluene to maximize yield

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and process chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Chloro-3,5-dinitrotoluene. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you maximize yield and purity while ensuring operational safety.

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of this compound from 4-chlorotoluene challenging?

The primary challenge lies in the directing effects of the substituents on the aromatic ring. Both the chloro (-Cl) and methyl (-CH₃) groups are ortho, para-directors for electrophilic aromatic substitution. During the initial nitration of 4-chlorotoluene, the nitro group is directed to the positions ortho to the methyl group (position 2) and ortho to the chloro group (position 3). This results in a mixture of isomers, predominantly 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1][2][3] Achieving dinitration at the 3 and 5 positions requires overcoming these inherent electronic preferences, often necessitating a multi-step approach or highly controlled, forceful reaction conditions that can lead to byproducts.

Q2: What are the primary synthesis routes to consider?

There are two main conceptual routes:

  • Two-Step Nitration of 4-Chlorotoluene: This involves an initial mononitration, followed by separation of the 4-chloro-3-nitrotoluene isomer, and a second, more forceful nitration to introduce the nitro group at the 5-position. This is often the more practical approach for achieving regiochemical control.

  • Functional Group Interconversion: An alternative route involves starting with a molecule that already has the desired dinitro substitution pattern, such as 4-hydroxy-3,5-dinitrotoluene, and then converting the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride.[4]

Q3: What are the critical safety precautions for this synthesis?

Nitration reactions are highly energetic and involve corrosive materials. Key safety measures are non-negotiable:

  • Exothermic Reaction Control: Nitrations are highly exothermic. Uncontrolled temperature can lead to runaway reactions, rapid gas evolution (NOₓ), and potential detonation.[5][6] Always use an ice bath for temperature control and add the nitrating agent slowly.

  • Corrosive Reagents: The mixed acid (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It can cause severe burns and reacts violently with many organic materials.[7][8]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[5][7]

  • Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of toxic nitric acid fumes and nitrogen dioxide gas.[5][9]

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[9] Neutralize acidic waste carefully before disposal according to institutional guidelines.

Q4: Which analytical methods are best for monitoring reaction progress and purity?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and the formation of products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis of the isomeric ratio in the product mixture and for determining final purity.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis. The logical flow for diagnosing problems is outlined in the workflow diagram below.

G start Experiment Outcome low_yield Low or No Yield start->low_yield impurity Product Impurities / Isomers start->impurity safety Safety Incident (e.g., Runaway) start->safety temp Check Temperature Control (Too low? Too high?) low_yield->temp isomer_ratio Analyze Isomer Ratio (GC/HPLC) (Incorrect regioselectivity?) impurity->isomer_ratio temp_control Review Temperature Monitoring & Addition Rate safety->temp_control reagents Verify Reagent Quality (Anhydrous? Correct conc.?) temp->reagents time Review Reaction Time (Incomplete conversion?) reagents->time workup Analyze Workup Procedure (Product loss during extraction/quench?) time->workup side_rxn Identify Byproducts (MS/NMR) (Oxidation? Polynitration?) isomer_ratio->side_rxn purification Optimize Purification (Recrystallization solvent? Chromatography?) side_rxn->purification quenching Evaluate Quenching Protocol (Quenching too fast?) temp_control->quenching scale Assess Reaction Scale (Heat transfer issues?) quenching->scale

Caption: Troubleshooting workflow for synthesis optimization.

Problem 1: Low Yield or No Reaction

  • Possible Cause A: Inadequate Nitrating Agent Strength. The nitronium ion (NO₂⁺) is the active electrophile, formed by the protonation of nitric acid by sulfuric acid. If the sulfuric acid is not sufficiently concentrated or the nitric acid is wet, the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.

    • Solution: Use fresh, concentrated (98%) sulfuric acid and fuming (>90%) nitric acid for the second nitration step. Ensure all glassware is scrupulously dried before use.

  • Possible Cause B: Reaction Temperature is Too Low. While low temperatures are crucial for safety and controlling selectivity in the first nitration step, the second nitration of the deactivated 4-chloro-3-nitrotoluene ring requires more energy.

    • Solution: For the second nitration, after the initial controlled addition of the substrate to the mixed acid at 0-5 °C, allow the reaction to warm to room temperature and then carefully heat to 60-65 °C to drive the reaction to completion.[13] Monitor the reaction closely for any signs of an uncontrolled exotherm.

  • Possible Cause C: Product Loss During Workup. The product can be lost during the quenching and extraction phases. Pouring the reaction mixture onto ice is standard, but inefficient extraction or premature crystallization can reduce the isolated yield.

    • Solution: Ensure the quenched mixture is thoroughly extracted with a suitable organic solvent like methylene chloride.[4] Back-extract the aqueous layer to recover all dissolved product. When washing the organic layer, use a saturated sodium bicarbonate solution to neutralize residual acid, but do so slowly to avoid vigorous gas evolution.

Problem 2: High Percentage of Unwanted Isomers

  • Possible Cause A: Incorrect Temperature Control During Mononitration. The ratio of 4-chloro-2-nitrotoluene to 4-chloro-3-nitrotoluene is sensitive to temperature. Higher temperatures can favor the formation of different isomer ratios.[1]

    • Solution: Maintain a strict temperature of 0-10 °C during the first nitration of 4-chlorotoluene. Add the nitrating agent dropwise to the substrate solution to prevent localized heating.

  • Possible Cause B: Inefficient Purification. The final product will be contaminated with isomers if the intermediate or final purification steps are inadequate. The melting points of the dinitro-isomers can be close, making simple crystallization challenging.

    • Solution:

      • Fractional Crystallization: Use a multi-step recrystallization process from a suitable solvent like ethanol to enrich the desired isomer.[4]

      • Chromatography: For high-purity material, column chromatography is an effective, albeit less scalable, method for separating isomers.[14]

Problem 3: Formation of Dark Tar or Byproducts

  • Possible Cause A: Over-Nitration or Oxidation. Using excessively harsh conditions (very high temperatures or overly concentrated fuming acids) can lead to the formation of tri-nitrated species or oxidation of the methyl group to a carboxylic acid.[15] Phenolic byproducts can also form, which are prone to polymerization.

    • Solution: Adhere strictly to the recommended temperature profile. Use a precise molar ratio of the nitrating agent; a large excess is often unnecessary and promotes side reactions. For the dinitration step, a molar ratio of nitric acid to the mononitro-intermediate of around 6:1 has been shown to be effective in similar systems.[13]

Optimized Experimental Protocol (Proposed)

This protocol is a synthesized methodology based on established principles for nitration reactions.

G cluster_0 Step 1: Mononitration cluster_1 Step 2: Dinitration A 1. Cool 4-Chlorotoluene in Acetic Anhydride to 0°C C 3. Add Mixed Acid dropwise to 4-Chlorotoluene solution (Maintain T < 10°C) A->C B 2. Prepare Mixed Acid (HNO₃/H₂SO₄) separately and cool to 0°C B->C D 4. Stir for 1-2 hours at 0-5°C C->D E 5. Quench on ice, extract with DCM, wash, and dry D->E F 6. Isolate Mononitro Isomer Mix (4-chloro-3-nitrotoluene is key) E->F H 8. Add Mononitro Intermediate slowly to Mixed Acid (Maintain T < 10°C) F->H Purify if necessary G 7. Prepare Fuming Mixed Acid (Fuming HNO₃/H₂SO₄) and cool to 0°C G->H I 9. Warm to RT, then heat to 60-65°C for 1 hour H->I J 10. Cool and quench on ice I->J K 11. Filter crude product J->K L 12. Recrystallize from Ethanol K->L M 13. Characterize Final Product (this compound) L->M

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology

Step 1: Mononitration of 4-Chlorotoluene

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chlorotoluene in a minimal amount of a solvent like acetic anhydride. Cool the flask in an ice-salt bath to 0 °C.

  • In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold mixed acid dropwise to the stirred 4-chlorotoluene solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a mixture of mononitrated isomers. The 4-chloro-3-nitrotoluene may need to be separated via chromatography or fractional distillation for optimal results in the next step.

Step 2: Dinitration to this compound

  • Prepare a fresh nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid (e.g., a 1:3 v/v ratio) while cooling in an ice bath.

  • Slowly add the 4-chloro-3-nitrotoluene intermediate to the stirred, cold nitrating mixture. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture in a water bath to 60-65 °C for 1 hour.[13]

  • Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice.

  • The solid product should precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude this compound by recrystallization from ethanol to obtain the final product.[4]

  • Dry the purified crystals and characterize by melting point, NMR, and GC/MS to confirm identity and purity.

Data Summary: Reaction Parameter Influence

The following table summarizes the expected impact of key parameters on the dinitration step (Step 2).

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature < 40 °CLowHighInsufficient energy to overcome the deactivation of the ring.
60-70 °COptimal GoodSufficient energy for reaction; minimizes thermal decomposition.
> 80 °CDecreasingLowIncreased risk of oxidation and polynitration byproducts.[15]
H₂SO₄ Conc. < 95%LowN/AInefficient generation of the required NO₂⁺ electrophile.
> 98%Optimal GoodMaximizes the concentration of the active nitrating species.
Reaction Time < 1 hourLowHighIncomplete conversion of the starting material.
1-2 hoursOptimal GoodAllows the reaction to proceed to completion.
> 3 hoursNo significant changeMay decreaseLonger times at high temperatures can promote byproduct formation.

References

Identifying and minimizing byproducts in the nitration of 4-chlorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-chlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.

Section 1: Understanding the Reaction - The "Why" Behind the "How"

The nitration of 4-chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The primary goal is typically the synthesis of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. The reaction is generally carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][2][3]

The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the aromatic ring.[4][5][6][7][8] The methyl group (-CH₃) on the toluene ring is an activating group, while the chlorine atom (-Cl) is a deactivating but ortho-, para-directing group.[2][3] This interplay of electronic effects dictates the regioselectivity of the reaction, leading to the formation of isomeric products.

Visualizing the Core Mechanism

NitrationMechanism cluster_electrophile Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate H2O Water Intermediate Arenium Ion Intermediate NO2+->Intermediate 4-Chlorotoluene 4-Chlorotoluene 4-Chlorotoluene->Intermediate + NO2+ Products Isomeric Products Intermediate->Products - H+

Caption: Formation of the nitronium ion and its subsequent attack on the 4-chlorotoluene ring.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the nitration of 4-chlorotoluene, providing actionable solutions based on established chemical principles.

FAQ 1: My reaction is producing a high ratio of the undesired 4-chloro-3-nitrotoluene isomer. How can I favor the formation of 4-chloro-2-nitrotoluene?

Answer: The ratio of 4-chloro-2-nitrotoluene to 4-chloro-3-nitrotoluene is highly dependent on reaction conditions. While the methyl group strongly directs ortho and para, the para position is already occupied by chlorine. The chlorine atom directs ortho to itself, which corresponds to the 3-position relative to the methyl group. To favor the formation of the 2-nitro isomer, which is ortho to the methyl group, precise temperature control is paramount.

  • Insight: Lower reaction temperatures generally favor kinetic control, which can enhance the directing effect of the more activating methyl group over the deactivating chlorine atom.

Troubleshooting Protocol: Temperature Optimization

  • Setup: Equip a three-necked flask with a thermometer, a dropping funnel, and a mechanical stirrer. Place the flask in a cooling bath (e.g., ice-salt or a cryocooler).

  • Initial Cooling: Cool the 4-chlorotoluene in the reaction flask to a starting temperature of -10°C to 0°C.[9]

  • Nitrating Agent Preparation: Separately, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in an ice bath.

  • Controlled Addition: Add the cold nitrating mixture dropwise to the cooled 4-chlorotoluene, ensuring the internal temperature does not exceed 5°C.[9]

  • Monitoring: Continuously monitor the reaction temperature. If it rises, slow down or temporarily halt the addition of the nitrating mixture.

  • Post-Addition: After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1-2 hours) before slowly allowing it to warm to room temperature.

Expected Outcome: By maintaining a low and consistent temperature, you can increase the yield of 4-chloro-2-nitrotoluene. For instance, nitration at 25°C can yield a mixture of approximately 65% 4-chloro-2-nitrotoluene and 35% 4-chloro-3-nitrotoluene.[10] Lowering the temperature can further improve this ratio in favor of the 2-nitro isomer.

FAQ 2: I am observing the formation of dinitro byproducts. What causes this and how can I prevent it?

Answer: The formation of dinitrochlorotoluenes is a common issue, particularly when the reaction conditions are too harsh.[11] The initial mononitrated products are still susceptible to further nitration, especially at elevated temperatures or with an excess of the nitrating agent.

  • Insight: The rate of the second nitration is generally slower than the first due to the deactivating effect of the first nitro group. However, forcing conditions will overcome this energy barrier.

Troubleshooting Protocol: Minimizing Dinitration

  • Stoichiometry: Carefully control the molar ratio of the nitrating agent to 4-chlorotoluene. Use a slight excess of the nitrating agent, but avoid large excesses.

  • Temperature Control: As with isomer control, maintaining a low reaction temperature (0-10°C) is critical. Higher temperatures significantly increase the rate of dinitration.[11]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-nitration.

  • Order of Addition: Always add the nitrating mixture to the 4-chlorotoluene, not the other way around.[12] Adding the toluene to the acid mixture creates localized areas of high nitrating agent concentration, promoting dinitration.

Data Summary: Effect of Temperature on Dinitro Byproduct Formation

Reaction Temperature (°C)Approximate Dinitro Byproduct Content (%)
0 - 10< 1
10 - 200.5 - 3
> 20> 3
Data compiled from typical industrial observations.[11]
FAQ 3: My crude product contains colored impurities and is difficult to purify. What are these impurities and how can I remove them?

Answer: Colored impurities often arise from oxidation byproducts, such as nitrophenolic compounds.[13] These can form due to the strong oxidizing nature of the nitrating mixture, especially at higher temperatures. Additionally, residual dinitro compounds can be present.

  • Insight: Nitrophenolic byproducts are acidic and can be removed by an alkaline wash. Dinitro compounds can sometimes be removed by mild oxidation followed by an alkaline wash.[11]

Troubleshooting Protocol: Product Work-up and Purification

  • Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will dilute the acids and precipitate the organic products.

  • Separation: Separate the organic layer from the aqueous layer.

  • Washing:

    • Wash the organic layer with cold water to remove residual acids.

    • Wash with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid and remove acidic byproducts.[9]

    • Follow with another water wash.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Purification: The primary methods for separating the isomeric products and removing other impurities are fractional distillation under vacuum or crystallization.[10][11] 4-chloro-2-nitrotoluene has a lower boiling point than 4-chloro-3-nitrotoluene.[10]

Visualizing the Byproduct Minimization Workflow

ByproductMinimization Start Crude Reaction Mixture Quench Quench on Ice Start->Quench Separate Separate Organic Layer Quench->Separate Wash_Acid Wash with Water Separate->Wash_Acid Wash_Base Wash with Dilute Base (e.g., NaHCO3) Wash_Acid->Wash_Base Removes acidic byproducts Wash_Final Final Water Wash Wash_Base->Wash_Final Dry Dry with Anhydrous Salt Wash_Final->Dry Purify Purify (Distillation/Crystallization) Dry->Purify End Purified Product Purify->End

Caption: A typical workflow for the work-up and purification of the nitration product.

Section 3: Advanced Topics

Alternative Nitrating Agents

While mixed acid is the most common nitrating agent, other reagents can be used, sometimes offering milder conditions and different selectivities. For instance, nitration with N₂O₅ in the presence of a catalyst can be very rapid and effective, even at low temperatures.[14] However, the preparation and handling of such reagents require special care.

Analytical Characterization

Accurate identification and quantification of the products and byproducts are essential for optimizing the reaction. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying the isomers. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for structural confirmation of the final products.

References

  • Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials? Quora. [Link]

  • Why is sulfuric acid used in aromatic nitration? Quora. [Link]

  • Nitration (video) | Aromatic compounds. Khan Academy. [Link]

  • Purification of 4-chloronitrotoluenes.
  • [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene. Reddit. [Link]

  • Process for the preparation of 2-chloro-4-nitrotoluene.
  • Aromatic nitration under various conditions. ResearchGate. [Link]

  • The Synthesis and Applications of 4-Chloro-3-nitrotoluene: A Chemical Intermediate Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • p-chlorotoluene on nitration gives. Vedantu. [Link]

  • p-chlorotoluene on nitration gives:. askIITians. [Link]

  • Process for the preparation of 2-chloro-4-nitrotoluene.
  • Toluene. Wikipedia. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Nitration of Aromatic Compounds. YouTube. [Link]

  • Separation of chlorotoluene isomers (para and ortho). YouTube. [Link]

  • Substance flow analysis of 4-nitrotoluen. Danish Environmental Protection Agency. [Link]

  • Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. University of Regensburg. [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). University of Texas at Dallas. [Link]

  • Nitration and aromatic reactivity. Journal of the Chemical Society B: Physical Organic. [Link]

  • A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters. [Link]

  • Process for separating a chlorotoluene isomer.
  • What is the product or o-chlorotoluene on nitration reaction? Chegg. [Link]

  • Separation of nitrotoluene isomers. Sciencemadness.org. [Link]

  • ortho-Chlorodinitrotoluenes. Part I. RSC Publishing. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. [Link]

  • Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? Quora. [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of California, Santa Cruz. [Link]

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Troubleshooting guide for the reduction of the nitro groups in 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reduction of nitro groups in 4-Chloro-3,5-dinitrotoluene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, primarily aimed at synthesizing the valuable diamine intermediate, 4-Chloro-3,5-diaminotoluene.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process. The question-and-answer format is designed to help you quickly identify and solve common problems.

Question 1: My reaction is incomplete. TLC analysis shows significant amounts of unreacted starting material. What are the likely causes and solutions?

Answer:

Incomplete conversion is a common issue that can typically be traced back to four key areas: reagent stoichiometry, catalyst activity, reaction conditions, or mass transfer limitations.

  • Insufficient Reducing Agent: The reduction of two nitro groups to amines is a multi-electron process. For metal/acid reductions (e.g., Fe, Sn, Zn), a significant molar excess of the metal is required.[1][2] Ensure you have calculated the stoichiometry correctly, accounting for the transfer of six electrons per nitro group.

    • Solution: Increase the molar equivalents of the reducing metal and acid. A typical starting point is 5-10 equivalents of metal powder per mole of dinitro compound.

  • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur compounds are notorious catalyst poisons. Furthermore, nitrophenols, which can be present as impurities in dinitrotoluene, can inhibit the reaction.[3]

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reaction. Pre-treating the starting material to remove phenolic impurities can also be beneficial.[3]

  • Suboptimal Reaction Conditions: Low temperatures can significantly slow the reaction rate. For catalytic hydrogenations, insufficient hydrogen pressure will limit the availability of the reducing agent at the catalyst surface.

    • Solution: For metal/acid reductions, ensure the reaction is maintained at the recommended temperature, often reflux.[4][5] For catalytic hydrogenation, ensure the system is properly sealed and pressurized to the recommended level (e.g., 1-4 MPa).[6]

  • Poor Mixing: In heterogeneous reactions (solid metal or catalyst in a liquid solution), efficient stirring is critical to ensure the reactants can interact. If the solid reagents are not well-suspended, the reaction will be slow and incomplete.

    • Solution: Use a powerful overhead or magnetic stirrer to ensure the reaction mixture is a homogenous slurry.

Question 2: I'm observing a significant amount of dehalogenation, resulting in 3,5-diaminotoluene as a byproduct. How can I minimize this side reaction?

Answer:

Dehalogenation is a critical challenge when reducing halogenated nitroaromatics. The carbon-chlorine bond, particularly when activated by adjacent electron-withdrawing groups, can be susceptible to reductive cleavage.[7][8]

  • Choice of Reducing System: Catalytic hydrogenation with palladium on carbon (Pd/C) is particularly known for causing hydrodehalogenation.

    • Solution: Opt for milder, more chemoselective reducing systems. The Béchamp reduction, using iron powder in the presence of a weak acid like acetic acid or a salt like ammonium chloride, is highly effective and generally preserves the halogen substituent.[4][9] Raney Nickel is another catalytic option that is often less prone to dehalogenation than palladium.[9]

  • Reaction Conditions: Aggressive conditions, such as high temperatures or prolonged reaction times with highly active catalysts, can promote dehalogenation.

    • Solution: If using catalytic hydrogenation, screen different catalysts and conditions. Lowering the temperature and pressure may reduce the rate of dehalogenation more than the rate of nitro reduction.[10]

Question 3: My product is a mixture containing mono-reduced intermediates (e.g., 4-Chloro-3-amino-5-nitrotoluene). How do I drive the reaction to completion?

Answer:

The formation of mono-amino intermediates indicates that the reduction is occurring in a stepwise fashion but has stalled before completion.

  • Causality: Once the first nitro group is reduced to an electron-donating amino group, the overall electron density of the aromatic ring increases. This can make the second nitro group slightly less electrophilic and thus slower to reduce.[11]

  • Solutions:

    • Increase Reaction Time: Simply allowing the reaction to proceed for a longer duration is often sufficient to ensure both groups are fully reduced. Monitor the reaction by TLC until the intermediate spot has disappeared.

    • Increase Temperature: Gently increasing the reaction temperature (within the limits of solvent and substrate stability) can provide the necessary activation energy to reduce the second nitro group.

    • Add More Reducing Agent: If the initial charge of the reducing agent was consumed, a fresh portion may be needed to complete the reaction.

Question 4: The workup is complete, but my final product is a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?

Answer:

The formation of tar and other colored impurities is often due to polymerization or the formation of condensation byproducts like azo and azoxy compounds.[12][13] These side reactions can occur when reactive intermediates, such as nitrosoarenes and hydroxylamines, condense with each other instead of being fully reduced to the amine.[13][14]

  • Prevention:

    • Maintain an Acidic Environment: In metal/acid reductions, ensuring a consistently acidic pH helps to protonate the intermediate hydroxylamines, preventing them from condensing and promoting their complete reduction to the amine.[2]

    • Control Temperature: Exothermic reactions that are not properly cooled can lead to runaway side reactions and polymerization. Ensure adequate cooling, especially during the initial phase of the reaction.

    • Inert Atmosphere: The desired product, an aromatic diamine, can be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • Purification:

    • If tarring occurs, purification can be challenging. Column chromatography is often necessary. In some cases, converting the crude diamine to its hydrochloride salt can facilitate purification through recrystallization, after which the free base can be regenerated.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the reduction of this compound.

G start Reaction Start monitor Monitor Reaction (TLC/LCMS) start->monitor workup Proceed to Workup & Isolation monitor->workup Complete Conversion incomplete Problem: Incomplete Reaction (Starting Material Remains) monitor->incomplete Conversion Stalled? byproducts Problem: Undesired Byproducts Formed monitor->byproducts New Spots on TLC? sol_incomplete1 Solution: - Check stoichiometry - Add more reducing agent - Increase temperature/time incomplete->sol_incomplete1 Metal/Acid Method sol_incomplete2 Solution (Catalytic): - Use fresh/more catalyst - Check H2 pressure - Purify starting material incomplete->sol_incomplete2 Hydrogenation Method dehalogenation Byproduct: Dehalogenated Amine byproducts->dehalogenation Mass indicates loss of Cl mono_reduced Byproduct: Mono-Amino Intermediate byproducts->mono_reduced Intermediate identified tar Byproduct: Tar / Polymer byproducts->tar Product is dark/oily sol_dehalogenation Solution: - Switch to Fe/Acid or Zn/Acid - Use Raney Ni instead of Pd/C - Lower temperature/pressure dehalogenation->sol_dehalogenation sol_mono Solution: - Increase reaction time - Increase temperature mono_reduced->sol_mono sol_tar Solution: - Ensure acidic conditions - Control temperature - Use inert atmosphere tar->sol_tar

Caption: A decision tree for troubleshooting the reduction of this compound.

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism for the reduction of an aromatic nitro group?

Answer: The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron reduction that proceeds through several intermediates. While the exact species can vary with the reducing agent and pH, the generally accepted pathway involves the formation of a nitroso (-NO) compound, followed by a hydroxylamine (-NHOH), which is then finally reduced to the amine.[14][15] The intermediates are typically highly reactive and are not isolated under normal reducing conditions.

G A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B + 2e⁻, 2H⁺ C Ar-NHOH (Hydroxylamine) B->C + 2e⁻, 2H⁺ D Ar-NH₂ (Amine) C->D + 2e⁻, 2H⁺

Caption: General reaction pathway for aromatic nitro group reduction.

Question 2: Which reducing agent is best suited for converting this compound to 4-Chloro-3,5-diaminotoluene?

Answer: The "best" method depends on available equipment, scale, and cost considerations. However, for this specific substrate, chemoselectivity (avoiding dehalogenation) is the primary concern. Below is a comparison of common methods.

MethodReducing AgentsProsCons
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, or Raney NiHigh yields, clean reaction (water is the only byproduct), catalyst can be recycled.[12][13]Requires specialized high-pressure equipment. Pd/C poses a high risk of dehalogenation.[9] Raney Nickel is pyrophoric.
Metal in Acidic Media Fe/HCl (Béchamp), Fe/NH₄Cl, Sn/HCl, Zn/AcOHExcellent for preserving halogen substituents,[4][9] cost-effective, and uses standard lab equipment.Generates stoichiometric metal salt waste, requiring a more involved workup.[13]
Sulfide Reagents Na₂S, NaHS, (NH₄)₂S (Zinin Reduction)Can be used for selective reduction of one nitro group over another.[12][16]Less common for complete reduction of both groups. Can introduce sulfur impurities. Unpleasant odor.

For this specific transformation, Iron powder with a catalytic amount of acid (like HCl or acetic acid) or ammonium chloride in an alcohol/water solvent system is highly recommended due to its proven effectiveness and excellent chemoselectivity in preserving the C-Cl bond.[4][7][17]

Question 3: How do the existing substituents on the this compound ring influence the reduction?

Answer: The substituents have significant electronic and steric effects on the reaction.

  • Nitro Groups (-NO₂): These are strongly electron-withdrawing groups. Their presence makes the aromatic ring electron-deficient, which generally facilitates the reduction process.

  • Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom also contributes to the electrophilic nature of the nitro groups, aiding their reduction. However, its position ortho to a nitro group makes it susceptible to nucleophilic aromatic substitution or reductive cleavage under certain conditions.[7][8]

  • Methyl Group (-CH₃): This is a weakly electron-donating group. Its electronic effect is minor compared to the powerful withdrawing effects of the two nitro groups and the chlorine atom.

Overall, the combined electron-withdrawing nature of the substituents makes this compound a reactive substrate for reduction. The primary challenge is not reactivity, but controlling the selectivity to avoid dehalogenation.

Recommended Protocol: Reduction using Iron and Ammonium Chloride

This protocol is a robust and widely applicable method for the reduction of halogenated dinitroarenes, known for its high yield and excellent functional group tolerance.[4]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add a solvent mixture of Ethanol and Water (e.g., a 4:1 ratio). To this suspension, add Iron powder (10 eq) and Ammonium chloride (10 eq).[4]

  • Reaction: Heat the reaction mixture to reflux (typically around 70-80°C) with vigorous stirring. The reaction is exothermic and the color will change from a yellow suspension to a dark grey or black slurry.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water and basify carefully with saturated sodium bicarbonate solution until the pH is ~8.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3,5-diaminotoluene.

  • Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.

References

  • Selective reduction of dinitro compounds. [URL: https://pubs.acs.org/doi/abs/10.1021/ed048pA152.1]
  • Reduction of nitro compounds - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • Selective reduction of dinitro compounds | Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed048pA152.1]
  • Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/36637/selective-nitro-reduction-of-poly-nitro-compounds]
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Synthesis of 4-chloro-3-amino-toluene - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chloro-3-amino-toluene]
  • Reduction of 4-Chloro-3-nitrotoluene failure - Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=170884]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/]
  • Aromatic Side Chain Reduction: Nitro - csbsju. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/22%3A_The_Chemistry_of_Benzenes_Electrophilic_Aromatic_Substitution/22.10%3A_Reactions_of_Substituents_on_Benzene/AR7._Side_Chain_Reduction%3A_Nitro_Groups]
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [URL: https://www.ikprress.org/index.php/AJOCS/article/view/5533]
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4755333/]
  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. [URL: https://www.researchgate.net/post/What_are_some_reliable_methods_of_reducing_4-chloro-3-nitrotoluene]
  • Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. [URL: https://www.chembk.com/en/document/news/understanding-the-reactivity-of-4-chloro-3-nitrotoluene-in-organic-synthesis]
  • Nitro Reduction - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/reductions/nitro-reductions.shtm]
  • my nitro refuses to be reduced : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/100lq45/my_nitro_refuses_to_be_reduced/]
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - RWTH Publications.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00325]
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. [URL: https://www.organic-chemistry.org/namedreactions/reductions/nitro-reduction-iron-fe.shtm]
  • Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents. [URL: https://patents.google.
  • Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Abiotic reduction of 4-chloronitrobenzene to 4-chloroaniline in a dissimilatory iron-reducing enrichment culture - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8257432/]
  • p-AMINOPHENYL DISULFIDE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0073]
  • Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. [URL: https://patents.google.
  • Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide - ResearchGate. [URL: https://www.researchgate.net/publication/285933619_Reaction_of_25-dimethoxy-4-chloronitrobenzene_with_sodium_sulfide]
  • Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents. [URL: https://patents.google.
  • Nitro Reduction - Sodium Sulfide (Na2S) - Common Organic Chemistry. [URL: https://www.organic-chemistry.org/namedreactions/reductions/nitro-reduction-sodium-sulfide-na2s.shtm]
  • Synthesis method of 3,4-diaminotoluene - Google Patents. [URL: https://patents.google.
  • 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Diaminotoluene]
  • 2,4-diaminotoluene - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0160]
  • A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents. [URL: https://patents.google.

Sources

Methods for the removal of isomeric impurities from 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3,5-dinitrotoluene (4-CDNT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of isomeric impurities from 4-CDNT. Our goal is to equip you with the expertise and practical knowledge to achieve high purity of your target compound.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions based on established scientific principles.

Issue 1: Poor Separation of Isomers During Recrystallization

Question: I've attempted to purify my crude 4-CDNT by recrystallization from ethanol, but I'm still seeing significant isomeric impurities in my final product. What can I do to improve the separation?

Answer: This is a common challenge as isomeric impurities often have similar polarities and crystal packing tendencies to the desired product. The key to successful recrystallization is to exploit subtle differences in solubility between the isomers.

Underlying Cause: The choice of a single solvent may not provide sufficient selectivity to differentiate between the isomers. The rate of cooling and the degree of supersaturation also play critical roles in achieving selective crystallization.

Step-by-Step Protocol for Enhanced Recrystallization:

  • Solvent System Screening: Instead of a single solvent, explore a binary solvent system. A good starting point is a solvent in which 4-CDNT is soluble (e.g., acetone, ethyl acetate) and a miscible anti-solvent in which it is poorly soluble (e.g., hexane, heptane).[1]

    • Procedure: Dissolve the crude 4-CDNT in a minimal amount of the "good" solvent at an elevated temperature. Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Controlled Cooling: Rapid cooling often leads to the co-precipitation of impurities. Employ a slow cooling protocol.

    • Procedure: After preparing the supersaturated solution, allow it to cool to room temperature undisturbed. For even slower cooling, you can place the flask in an insulated container (e.g., a Dewar flask). Once at room temperature, you can further enhance crystal yield by placing the solution in a refrigerator or freezer.

  • Seeding: Introducing a small crystal of pure 4-CDNT to the supersaturated solution can promote the selective crystallization of the desired isomer.

    • Procedure: Once the solution has cooled slightly, add a single, small seed crystal of pure 4-CDNT. This provides a template for crystal growth and can significantly improve isomeric purity.

Data Presentation: Common Solvent Systems for Recrystallization

Solvent System (v/v)Target Compound SolubilityImpurity SolubilityNotes
Ethanol/WaterHigh in hot ethanolMay remain in solutionGood for moderately polar impurities.
Acetone/HexaneHigh in acetoneHigh in acetoneGood for non-polar impurities.
Ethyl Acetate/HeptaneHigh in ethyl acetateHigh in ethyl acetateEffective for a range of non-polar to moderately polar impurities.
TolueneGood when hotVariesCan be effective, but toluene can be difficult to remove completely.[1]
Issue 2: Co-elution of Isomers in High-Performance Liquid Chromatography (HPLC)

Question: I am using a standard C18 column for HPLC analysis and purification of 4-CDNT, but some isomeric impurities are co-eluting with my main peak. How can I improve the resolution?

Answer: Co-elution of isomers on a C18 column is a frequent issue due to their similar hydrophobicity. To achieve separation, you need to exploit other physicochemical properties, such as dipole moments and charge-transfer interactions.

Underlying Cause: C18 columns primarily separate compounds based on hydrophobic interactions. Isomers of 4-CDNT often have very similar logP values, making separation on this type of stationary phase challenging.

Troubleshooting Workflow for HPLC Method Development:

HPLC_Troubleshooting start Start: Co-elution on C18 Column change_column Change Stationary Phase start->change_column diol_column Diol Column change_column->diol_column For enhanced charge-transfer interactions phenyl_column Phenyl Column change_column->phenyl_column For pi-pi interactions optimize_mobile_phase Optimize Mobile Phase Gradient diol_column->optimize_mobile_phase phenyl_column->optimize_mobile_phase adjust_flow_rate Adjust Flow Rate optimize_mobile_phase->adjust_flow_rate check_resolution Assess Resolution adjust_flow_rate->check_resolution check_resolution->change_column Resolution < 1.5 end End: Successful Separation check_resolution->end Resolution > 1.5

Caption: Workflow for troubleshooting co-elution in HPLC.

Detailed Recommendations:

  • Change the Stationary Phase:

    • Diol Column: This is often the most effective choice for separating dinitrotoluene isomers. The hydroxyl groups on the diol stationary phase can form charge-transfer complexes with the nitroaromatic compounds, providing a different separation mechanism than the hydrophobic interactions of a C18 column.[2][3]

    • Phenyl Column: A phenyl column can separate isomers based on pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes. This can be particularly effective for separating positional isomers.[3][4]

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve resolution. A shallow gradient of a polar organic solvent (e.g., acetonitrile or methanol) in water will allow for better separation of closely eluting peaks.[3]

    • Mobile Phase Additives: While less common for this class of compounds, small amounts of additives like trifluoroacetic acid (TFA) can sometimes alter the retention behavior of analytes and improve separation, although this should be approached with caution to avoid unwanted reactions.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

    • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a synthesis of this compound?

The synthesis of this compound typically involves the nitration of a chlorotoluene precursor. The directing effects of the chloro and methyl groups on the aromatic ring, as well as the reaction conditions, will determine the isomeric distribution of the products. The most common isomeric impurities are other dinitrated chlorotoluene isomers.

Likely Isomeric Impurities:

  • 2-Chloro-3,5-dinitrotoluene: Formed if the starting material is o-chlorotoluene.

  • 4-Chloro-2,6-dinitrotoluene: A potential byproduct from the nitration of p-chlorotoluene.

  • 4-Chloro-2,3-dinitrotoluene: Another possible byproduct from the nitration of p-chlorotoluene.

  • Isomers from starting material impurities: If the initial chlorotoluene starting material contains other isomers (e.g., m-chlorotoluene), a wider range of dinitrochlorotoluene isomers will be present.

It is also possible to have impurities from incomplete nitration, such as 4-chloro-3-nitrotoluene and 4-chloro-5-nitrotoluene .

Q2: Can I use Gas Chromatography (GC) for the analysis and purification of 4-CDNT?

Yes, Gas Chromatography (GC) can be a powerful tool for the separation and analysis of dinitrotoluene isomers.[5] However, for preparative purification, GC is generally less common than flash chromatography or preparative HPLC due to limitations in sample loading capacity.

Considerations for GC Analysis:

  • Column Selection: A polar stationary phase is often required to achieve good separation of these isomers.

  • Thermal Stability: Dinitrotoluenes are generally thermally stable enough for GC analysis, but it's important to use the lowest possible injector and oven temperatures to avoid degradation.

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to nitroaromatic compounds and is a good choice for trace analysis. A Flame Ionization Detector (FID) can also be used.

Q3: Are there any chemical methods to remove isomeric impurities?

Chemical derivatization is a less common but potentially effective strategy if chromatographic and crystallization methods fail. This approach involves selectively reacting the impurity with a reagent to form a new compound that has significantly different physical properties (e.g., solubility, boiling point), allowing for easier separation.

For example, a process for purifying dinitrotoluene involves treatment with an aqueous alkali metal disulfide solution. This reagent reacts more rapidly with certain "meta" dinitrotoluene isomers than with the desired 2,4- and 2,6-isomers, converting them into products that can be separated.[6] A similar strategy could potentially be developed for 4-CDNT, but it would require careful reaction screening and optimization.

Q4: What is the role of adsorptive separation in purifying chlorotoluene derivatives?

Adsorptive separation, often employing zeolites as the adsorbent, is a technique used in industrial-scale purification of chlorotoluene isomers.[7][8] This method separates isomers based on differences in their electrochemical attraction to the adsorbent material, rather than just their physical size. While highly effective, this technique requires specialized equipment, such as a simulated moving bed, and is typically not practical for laboratory-scale purifications.

Workflow for Method Selection in Isomer Purification:

Purification_Strategy start Start: Crude 4-CDNT with Isomeric Impurities recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (e.g., HPLC, GC) recrystallization->purity_check1 flash_chromatography Flash Column Chromatography purity_check1->flash_chromatography Purity < 99% final_product End: High Purity 4-CDNT purity_check1->final_product Purity > 99% purity_check2 Check Purity flash_chromatography->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc Purity < 99% purity_check2->final_product Purity > 99% purity_check3 Check Purity prep_hplc->purity_check3 purity_check3->final_product Purity > 99%

Caption: Decision tree for selecting a purification method.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Tekinay, T., et al. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLoS One. 2014;9(1):e85906. Available from: [Link]

  • Parsons, J.S., Tsang, S.M., DiGiaimo, M.P., Feinland, R., & Paylor, R.A.L. Separation and determination of mono- and dinitrotoluene isomers by gas-liquid chromatography. Analytical Chemistry. 1961;33(12):1858-1859.
  • Tekinay, T., et al. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS One. Available from: [Link]

  • Google Patents. Process for the separation of nitrotoluene isomers. US4270013A.
  • Google Patents. Purification of 4-chloronitrotoluenes. US2876267A.
  • PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Cleaning and preparing method of 4-Chloro-3,5-dinitrobenzotrifluoride. CN103274945A.
  • ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Available from: [Link]

  • MDPI. From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Available from: [Link]

  • Google Patents. Purification of dinitrotoluene. US3931347A.
  • International Agency for Research on Cancer. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): IARC; 1996. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. Process for separating a chlorotoluene isomer. EP0246673A1. Available from: [Link]

  • Google Patents. Process for separating a chlorotoluene isomer. EP0246673B1.
  • YouTube. Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. NurdRage. 2016. Available from: [Link]

  • Defence Research and Development Organisation. Synthesis of 4,4'-Dimethyl-3,3'5,5'-Tetranitroazoxybenzene by Selective Reduction of Trinitrotoluene. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Haz-Map. 4-Chloro-3,5-dinitrobenzotrifluoride. Available from: [Link]

  • ResearchGate. A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrotoluenes. 2020. Available from: [Link]

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Technical Support Center: Overcoming Challenges in the Purification of 4-Chloronitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloronitrotoluenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and complex challenges encountered during the purification of these critical chemical intermediates. The synthesis of 4-chloronitrotoluenes, typically via the nitration of p-chlorotoluene, results in a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, along with potential dinitro byproducts.[1][2][3] The successful isolation of a specific, high-purity isomer is paramount for subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore troubleshooting for common purification techniques, including fractional distillation, crystallization, and chromatography, grounded in authoritative references to bolster your experimental success.

Core Challenges in Purification

The primary difficulty in purifying 4-chloronitrotoluenes lies in the separation of its isomers, which often possess very close physical properties. The main isomers of concern are:

  • 4-chloro-2-nitrotoluene

  • 4-chloro-3-nitrotoluene

Additionally, the formation of dinitrated impurities during synthesis presents a significant challenge, as their presence can compromise the safety and efficiency of downstream processes.[1]

Physical Properties of Key Isomers

A clear understanding of the physical properties of the isomers is crucial for selecting and optimizing a purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-chloro-2-nitrotolueneC₇H₆ClNO₂171.5835.9~260 (at 745 mmHg)
4-chloro-3-nitrotolueneC₇H₆ClNO₂171.587260 (at 745 mmHg)

Note: Boiling points are very similar, making simple distillation ineffective for isomer separation.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Fractional Distillation

Question 1: My fractional distillation is not effectively separating the 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene isomers. What am I doing wrong?

Answer:

The boiling points of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene are extremely close, making their separation by fractional distillation challenging and often requiring specialized equipment.[4] Standard laboratory distillation setups, even with a good Vigreux column, may not have the necessary number of theoretical plates for efficient separation.[5]

Causality & Troubleshooting:

  • Insufficient Column Efficiency: Your distillation column likely lacks the required number of theoretical plates. For industrial-scale separation of close-boiling isomers like chlorotoluenes, columns with over 200 theoretical plates might be used.[6]

  • Incorrect Reflux Ratio: A high reflux ratio is necessary to enrich the more volatile component in the vapor phase. Ensure you are maintaining a consistent and high reflux ratio.

  • Vacuum Distillation: Performing the distillation under vacuum is highly recommended.[5] This lowers the boiling points of the compounds, which can help prevent thermal decomposition and the formation of explosive dinitro compounds, a known risk when heating nitrotoluenes for extended periods.[5]

  • Safety Precaution: Explosions have occurred during the fractional distillation of nitrotoluene isomers due to excessive heating or prolonged heating times, which can be exacerbated by the presence of dinitrotoluene impurities.[5]

Workflow: Enhanced Fractional Distillation

Caption: Vacuum fractional distillation workflow.

Experimental Protocol: Vacuum Fractional Distillation

  • Preparation: Ensure the crude mixture has been washed with a dilute alkaline solution (e.g., sodium carbonate) and then water to remove acidic impurities and some colored materials.[5]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Raschig rings or metal sponge). Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation:

    • Begin heating the mixture slowly under vacuum.

    • Maintain a high reflux ratio to allow for proper equilibration between the liquid and vapor phases in the column.

    • Slowly collect the lower-boiling fraction, which will be enriched in 4-chloro-2-nitrotoluene.[2]

    • Monitor the head temperature closely. A sharp rise in temperature indicates that the higher-boiling isomer is beginning to distill.

  • Analysis: Analyze the collected fractions and the residue using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the isomer ratio.

Crystallization

Question 2: I'm having trouble achieving high purity with recrystallization. The product seems to be "oiling out" or the yield is very low.

Answer:

Crystallization is a powerful technique for separating isomers, especially when their melting points are significantly different. However, the success of crystallization is highly dependent on the solvent system and cooling rate. The formation of eutectic mixtures can also limit the purity achievable.[4][7]

Causality & Troubleshooting:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-chloronitrotoluenes, solvents like ethanol or methanol are often used.[8][9]

  • "Oiling Out": This occurs when the solute's solubility is exceeded at a temperature above its melting point, or if the cooling is too rapid.

    • Solution: Use a larger volume of solvent, or a co-solvent system to better control solubility.[10] Ensure a slow and controlled cooling process to promote the formation of well-defined crystals.[10]

  • Low Yield: This can be due to the compound having significant solubility in the mother liquor even at low temperatures, or the formation of a eutectic mixture.

    • Solution: Cool the solution to a lower temperature (e.g., using an ice bath or freezer) to maximize crystal precipitation.[5] Be aware that cooling below the eutectic point will cause the mixture to solidify, limiting purity.[7]

  • Eutectic Formation: For ortho- and para-chloronitrobenzene, a binary eutectic is formed, which limits the separation by crystallization alone.[4] A similar phenomenon can be expected with chloronitrotoluene isomers.

Workflow: Multi-Step Crystallization

Sources

Preventing degradation of 4-Chloro-3,5-dinitrotoluene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3,5-dinitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the "why" behind the protocols, ensuring both scientific accuracy and practical success.

Section 1: Understanding the Stability of this compound

This compound is a nitroaromatic compound whose stability can be compromised by several factors, including temperature, light, humidity, and incompatible materials. The electron-withdrawing nature of the two nitro groups and the chloro substituent on the toluene ring makes the molecule susceptible to certain degradation pathways. Understanding these vulnerabilities is the first step toward preventing them.

The primary degradation concerns for this compound are:

  • Thermal Decomposition: Elevated temperatures can initiate decomposition, which may be exothermic and can lead to the formation of complex, high-molecular-weight byproducts and various gases.[1]

  • Hydrolysis: The presence of moisture, particularly under basic conditions, can lead to the nucleophilic substitution of the chlorine atom, forming 4-hydroxy-3,5-dinitrotoluene. Aromatic nitro compounds are known to be susceptible to explosion in the presence of strong bases like sodium hydroxide.[2]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. For related dinitrotoluene compounds, photodegradation can involve the oxidation of the methyl group to form aldehydes and carboxylic acids.[3]

Below is a flowchart to guide your storage and handling decisions.

storage_decision_flow Decision Flow for Storing this compound start Receiving a new batch of This compound check_purity Perform initial purity check (e.g., HPLC, melting point) start->check_purity purity_ok Purity meets specifications? check_purity->purity_ok quarantine Quarantine the batch and contact the supplier purity_ok->quarantine No storage_conditions Select appropriate storage location: - Cool, dry, dark - Well-ventilated - Away from incompatible materials purity_ok->storage_conditions Yes container_check Ensure the container is appropriate and tightly sealed (e.g., lined metal or plastic) storage_conditions->container_check periodic_check Periodically inspect for signs of degradation container_check->periodic_check use Use in experiments periodic_check->use

Caption: Decision workflow for proper storage of this compound.

Section 2: Troubleshooting Guide and FAQs

This section addresses common questions and issues related to the storage and stability of this compound.

FAQs on Proper Storage Conditions

Question 1: What are the ideal temperature and humidity conditions for storing this compound?

Question 2: What type of container is best for storing this compound?

Answer: The compound should be stored in its original, tightly sealed container whenever possible.[2] Suitable containers are typically lined metal cans or plastic pails.[2] Ensure the container is not damaged and is properly labeled.

Question 3: How does light exposure affect the stability of this compound?

Answer: Exposure to light, especially UV light, can initiate photodegradation.[4] It is crucial to store the compound in a dark location or within an amber-colored container to minimize light exposure. For related dinitrotoluene compounds, photolysis can lead to the oxidation of the methyl group, forming corresponding benzaldehydes and benzoic acids.[3]

Troubleshooting Degradation Issues

Question 4: I noticed a change in the color of my this compound sample. What does this indicate?

Answer: A noticeable color change, for instance, from a pale yellow to a darker yellow or brownish hue, can be an indicator of degradation. This may be due to the formation of polymeric byproducts from thermal decomposition or the formation of phenolic compounds through hydrolysis. If you observe a color change, it is highly recommended to re-analyze the purity of the sample before use.

Question 5: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What are the likely degradation products?

Answer: The appearance of new peaks in your analytical data suggests that the compound has started to degrade. Based on the known reactivity of similar compounds, the primary degradation products could be:

  • From Hydrolysis: 4-hydroxy-3,5-dinitrotoluene, where the chlorine atom is replaced by a hydroxyl group. This is more likely if the compound has been exposed to moisture, especially in the presence of basic contaminants.

  • From Photodegradation: 4-chloro-3,5-dinitrobenzaldehyde and 4-chloro-3,5-dinitrobenzoic acid, resulting from the oxidation of the methyl group.[3]

  • From Thermal Decomposition: The thermal decomposition of dinitrotoluenes can be complex, leading to the formation of higher molecular weight compounds through polymerization.[1]

The following diagram illustrates potential degradation pathways:

degradation_pathways Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Moisture, esp. basic pH) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation thermal Thermal Decomposition (Heat) parent->thermal hydrolysis_product 4-Hydroxy-3,5-dinitrotoluene hydrolysis->hydrolysis_product photo_product1 4-Chloro-3,5-dinitrobenzaldehyde photodegradation->photo_product1 photo_product2 4-Chloro-3,5-dinitrobenzoic acid photodegradation->photo_product2 thermal_product Complex polymeric byproducts thermal->thermal_product

Caption: Potential degradation pathways for this compound.

Question 6: What materials should I avoid storing near this compound?

Answer: It is critical to store this compound away from incompatible materials to prevent hazardous reactions.[2] These include:

  • Strong Bases: Such as sodium hydroxide or potassium hydroxide, which can cause explosive decomposition of aromatic nitro compounds.[2]

  • Strong Oxidizing Agents: These can react vigorously with the compound.

  • Reducing Agents: Including hydrides, sulfides, and nitrides, which can lead to vigorous reactions that may culminate in a detonation.[2]

The following table summarizes material compatibility:

Material ClassCompatibilityRationale
Strong Bases (e.g., NaOH, KOH) Avoid Can cause explosive decomposition of aromatic nitro compounds.[2]
Strong Oxidizing Agents Avoid Risk of vigorous, exothermic reactions.
Reducing Agents (e.g., hydrides) Avoid Potential for vigorous reactions leading to detonation.[2]
Acids Use with cautionWhile not as reactive as strong bases, it's best to avoid storage with strong acids.
Water/Moisture Avoid Can lead to hydrolysis, especially over long periods or with catalytic impurities.
Metals Generally compatibleStore in lined metal containers. Avoid reactive metals if there's a risk of reaction.
Plastics Generally compatiblePlastic pails are considered suitable for storage.[2]

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your this compound sample, especially if degradation is suspected, you can perform the following analytical tests.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound standard of known purity

  • Sample of this compound to be tested

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point for nitroaromatic compounds is a ratio of 55:45 (v/v) acetonitrile to water.[5] Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare a solution of your test sample at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water (e.g., 55:45) with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm[5]

    • Column Temperature: 25°C

  • Analysis:

    • Inject the standard solution to determine the retention time of pure this compound.

    • Inject the sample solution.

    • Compare the chromatograms. The presence of significant additional peaks in the sample chromatogram indicates impurities or degradation products.

    • The purity of the sample can be estimated by comparing the peak area of this compound to the total area of all peaks.

The following diagram outlines the HPLC workflow:

hplc_workflow HPLC Workflow for Purity Assessment start Prepare Mobile Phase, Standard, and Sample Solutions hplc_setup Set up HPLC system with C18 column and specified conditions start->hplc_setup inject_std Inject Standard Solution hplc_setup->inject_std inject_sample Inject Sample Solution hplc_setup->inject_sample get_rt Determine Retention Time (RT) of pure compound inject_std->get_rt analyze_chrom Analyze Sample Chromatogram get_rt->analyze_chrom inject_sample->analyze_chrom compare Compare with Standard: - Check for extra peaks - Calculate purity analyze_chrom->compare purity_ok Purity Acceptable compare->purity_ok Yes degraded Degradation Suspected compare->degraded No

Caption: HPLC workflow for assessing the purity of this compound.

References

  • BenchChem. (2025). In-Depth Technical Guide to the Thermal Decomposition Products of 3,4-Dinitrotoluene. BenchChem.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Chloro-3-nitrotoluene. Fisher Scientific.
  • Mebel, A. M., & Lin, M. C. (2004). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 108(38), 7789–7796.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tanaka, G., & Akutsu, Y. (2008). Decomposition Mechanisms of Dinitrotoluene. International Journal of Quantum Chemistry, 108(15), 2924–2934.
  • Oxley, J. C., Smith, J. L., Zhou, Z. L., & McKenney, R. L. (1995). Thermal decomposition studies on NTO and NTO/TNT. DigitalCommons@URI.
  • Santa Cruz Biotechnology. (n.d.). Safety data sheet: 4-Chloro-3,5-dinitrobenzotrifluoride. Santa Cruz Biotechnology.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 1-Chloro-3,4-dinitrobenzene. Fisher Scientific.
  • Wang, Y., Chen, J., & Zhang, H. (2018). Thermal hazard analysis of dinitrotoluene nitration.
  • CymitQuimica. (2023, July 5). This compound. CymitQuimica.
  • Lopez, J. L., et al. (2000). Hydroxyl radical initiated photodegradation of 4-chloro-3,5-dinitrobenzoic acid in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 137(2-3), 177-184.
  • O'Sullivan, D. W., & Creed, J. T. (2010). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase.
  • Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(10), 577-580.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services.
  • Liu, Y., He, J., Xiao, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography.
  • Yoshida, T., Tabuchi, T., & Andoh, K. (1991). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Strategies for the Regioselective Synthesis of 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the nuanced challenge of synthesizing 4-Chloro-3,5-dinitrotoluene. The inherent difficulty in controlling regioselectivity during the nitration of substituted aromatic compounds necessitates a strategic, rather than a direct, approach. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate the complexities of this synthesis and achieve high isomeric purity.

Section 1: Frequently Asked Questions (FAQs) - A Strategic Overview

This section addresses the fundamental strategic questions that must be considered before planning your synthesis. Attempting a direct dinitration of 4-chlorotoluene is a common pitfall that leads to intractable product mixtures. These FAQs explain the underlying chemical principles and guide you toward a more effective synthetic design.

Q1: Can I synthesize this compound by the direct dinitration of 4-chlorotoluene?

A: While theoretically possible, direct dinitration of 4-chlorotoluene is not a recommended strategy for obtaining this compound with any reasonable purity or yield. The primary issue lies in the competing directing effects of the substituents on the aromatic ring. The methyl (-CH₃) group and the chlorine (-Cl) atom are both ortho, para-directors.[1][2] The initial mononitration of 4-chlorotoluene already produces a mixture of isomers, predominantly 4-chloro-2-nitrotoluene (~65%) and 4-chloro-3-nitrotoluene (~35%).[2][3] Introducing a second nitro group onto this mixture is fraught with challenges:

  • Ring Deactivation: The first nitro group strongly deactivates the ring, making the second nitration step significantly more difficult and requiring harsher conditions (e.g., oleum or fuming nitric acid).[1][4]

  • Complex Regiochemistry: The directing effects of the -CH₃, -Cl, and the initial -NO₂ group will lead to a complex mixture of dinitro isomers, which are extremely difficult to separate.

Q2: What is the recommended synthetic pathway to achieve high regioselectivity for this compound?

A: The most reliable and regioselective method avoids the direct dinitration of a chloro-substituted toluene. Instead, the strategy involves a functional group interconversion on a precursor that already has the desired 3,5-dinitro substitution pattern. The most cited and effective route is the chlorination of 4-hydroxy-3,5-dinitrotoluene.[5] This multi-step approach provides complete control over the regiochemistry:

  • Start with a precursor like 4-hydroxytoluene (p-cresol).

  • Perform a dinitration reaction. The hydroxyl group is a strongly activating, ortho, para-director, and will direct the two nitro groups to the positions ortho to it (the 3 and 5 positions).

  • Convert the hydroxyl group into a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[5]

Q3: Why does the second nitration of a mono-nitrated toluene often result in low yields?

A: This is a classic issue of substrate reactivity. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution.[1] To overcome this energy barrier, more forceful reaction conditions are required, such as increasing the temperature or using a stronger nitrating agent like a mixture of fuming nitric acid and oleum (sulfuric acid containing SO₃).[4][6] However, these harsh conditions can lead to an increase in unwanted side reactions.[7]

Q4: What are the best analytical methods to confirm the isomeric purity of my final product?

A: A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of your product and for analyzing any isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile isomers like dinitrotoluenes.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is excellent for quantifying the components in a product mixture.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, providing unambiguous confirmation of the substitution pattern on the aromatic ring.

Section 2: Troubleshooting Guide for Key Synthetic Steps

This guide addresses specific problems you may encounter while performing the recommended synthesis or related nitration reactions.

Issue 1: Low Yield or Incomplete Dinitration of the Phenolic Precursor

  • Question: I am nitrating 4-hydroxytoluene, but the reaction seems to stop after the first nitration, or the overall yield of the dinitro product is low. What is happening?

  • Answer: While the hydroxyl group is strongly activating, the introduction of the first deactivating nitro group can slow the second nitration. Several factors could be at play:

    • Insufficient Nitrating Agent: Ensure you are using at least two molar equivalents of nitric acid for the dinitration.

    • Reaction Temperature Too Low: While initial cooling is crucial to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion.[6] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[7]

    • Inadequate Acid Catalyst: The concentration of sulfuric acid is critical. It acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[7][12] Ensure you are using a sufficient volume of concentrated sulfuric acid.

Issue 2: Formation of Tarry, Dark-Colored Byproducts During Nitration

  • Question: My reaction mixture turned dark brown/black, and upon workup, I isolated a significant amount of tar-like material. How can I prevent this?

  • Answer: The formation of tar is typically due to oxidation side reactions, which are common when nitrating activated rings like phenols or when using excessively harsh conditions.[7] The methyl group can also be susceptible to oxidation.

    • Critical Temperature Control: This is the most important factor. The initial addition of the nitrating agent must be done slowly and at a low temperature (e.g., in an ice-salt bath) to dissipate the heat from the highly exothermic reaction.[6][7] An uncontrolled temperature spike will invariably lead to oxidation.

    • Rate of Addition: Add the mixed acid dropwise to the substrate solution with vigorous stirring.[7] This prevents localized high concentrations of the nitrating agent and "hot spots" in the flask.[6]

    • Substrate Purity: Ensure your starting material is pure. Impurities can sometimes catalyze decomposition and polymerization reactions.

Issue 3: Failure of the Chlorination Step (Hydroxyl to Chloro Conversion)

  • Question: I am trying to convert 4-hydroxy-3,5-dinitrotoluene to the chloro derivative with POCl₃, but I am recovering my starting material. What could be wrong?

  • Answer: This conversion, a nucleophilic substitution on phosphorus, requires specific conditions to proceed effectively.

    • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Ensure all glassware is oven-dried and that your starting material is completely dry. Any moisture will consume the reagent and inhibit the reaction.

    • Temperature and Reaction Time: The reaction often requires heating to drive it to completion. A typical temperature is around 90°C for several hours.[5] Monitor by TLC to ensure the consumption of the starting material.

    • Use of a Base/Solvent: The reaction is often carried out in the presence of a high-boiling tertiary amine, like diethylaniline, which can act as both a solvent and an acid scavenger.[5] This can be crucial for facilitating the reaction.

Issue 4: Difficulty in Isolating the Product After Quenching

  • Question: After pouring my nitration reaction onto ice, my product oiled out instead of precipitating as a solid, making it difficult to collect. What should I do?

  • Answer: This is a common occurrence, especially with crude product mixtures that may have lower melting points.

    • Extraction: If an oil forms, the standard procedure is to perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate.[7]

    • Washing: The organic layer should then be washed thoroughly with water to remove residual acid, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to isolate the crude product.

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxy-3,5-dinitrotoluene

This protocol is adapted from established literature procedures and represents the most regioselective route.[5]

Step 1: Synthesis of 4-Hydroxy-3,5-dinitrotoluene (Not Detailed)

  • This intermediate is prepared by the dinitration of p-cresol using a standard mixed acid (HNO₃/H₂SO₄) procedure with careful temperature control.

Step 2: Chlorination of 4-Hydroxy-3,5-dinitrotoluene

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxy-3,5-dinitrotoluene (1 part by weight), phosphorus oxychloride (approx. 7.5 parts by volume), and dry diethylaniline (approx. 12.5 parts by volume).[5]

  • Reaction: Heat the stirred mixture to approximately 90°C. Maintain this temperature for about 2.5 hours.[5] Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with methylene chloride (3x volumes).

  • Isolation: Combine the organic extracts and remove the methylene chloride using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as yellow needles.[5] The expected melting point is approximately 112-113°C.[5]

Section 4: Visualizing Reaction Principles

The following diagrams illustrate the key chemical principles governing the regioselectivity of this synthesis.

Diagram 1: Directing Effects in the Nitration of 4-Chlorotoluene

Caption: Competing directing effects in the nitration of 4-chlorotoluene.

Diagram 2: Recommended Workflow for Regioselective Synthesis

Workflow start Starting Material (p-Cresol) dinitration Dinitration (HNO₃ / H₂SO₄) start->dinitration Step 1 intermediate Intermediate (4-Hydroxy-3,5-dinitrotoluene) dinitration->intermediate Isolates desired regioisomer chlorination Chlorination (POCl₃) intermediate->chlorination Step 2 product Final Product (this compound) chlorination->product

Caption: Recommended synthetic workflow for this compound.

Section 5: Data Summary

Controlling the initial mononitration step is fundamental to understanding the regiochemical challenges. The following table summarizes typical isomer distributions from the nitration of p-chlorotoluene under various conditions, illustrating the difficulty in preventing the formation of multiple isomers.

Table 1: Isomer Distribution in the Mononitration of p-Chlorotoluene

Nitrating AgentTemperature (°C)4-Chloro-2-nitrotoluene (%)4-Chloro-3-nitrotoluene (%)Reference
Nitric acid in Sulfuric acid062.537.5[3]
Nitric acid in Sulfuric acid3060.539.5[3]
Nitric acid, Phosphoric oxide, Acetic anhydrideNot specified5050[3]
Typical Commercial Process (HNO₃/H₂SO₄/H₂O)15-20~65~35[3]
References
  • Synthesis of this compound. PrepChem.com. [Link]

  • Purification of 4-chloronitrotoluenes.
  • The Synthesis and Applications of 4-Chloro-3-nitrotoluene: A Chemical Intermediate Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • p-chlorotoluene on nitration gives class 11 chemistry CBSE. Vedantu. [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. National Center for Biotechnology Information (NCBI). [Link]

  • Di-nitration troubleshooting. Reddit. [Link]

  • Reduction of 4-Chloro-3-nitrotoluene failure. Sciencemadness Discussion Board. [Link]

  • Purification of dinitrotoluene.
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. [Link]

  • Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. ResearchGate. [Link]

  • Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. [Link]

  • Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. National Center for Biotechnology Information (NCBI). [Link]

  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • The major product formed in the dinitration of 4-bromotoluene is. Filo. [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. [Link]

  • Analytical Methods - Toxicological Profile for Dinitrotoluenes. National Center for Biotechnology Information (NCBI). [Link]

  • Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics. PubMed. [Link]

  • A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. ResearchGate. [Link]

  • What is the major product when 4-chlorotoluene is reacted with chlorine in the presence of sunlight followed by hydrolysis and heat? Quora. [Link]

  • Regioselective Catalyzed Nitration of Toluene by Zeolites. ResearchGate. [Link]

  • 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Royal Society of Chemistry. [Link]

  • 4-Chlorotoluene. PubChem, National Institutes of Health (NIH). [Link]

  • Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS One. [Link]

  • and 4-nitrotoluene. IARC Publications, World Health Organization. [Link]

  • Solved Questions (PYQs) 14-17 of 41 on Organic Reaction Mechanisms (Organic Chemistry). DoorstepTutor. [Link]

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Technical Support Center: Safe Handling of Highly Energetic Dinitrotoluene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with highly energetic dinitrotoluene (DNT) compounds. Our goal is to provide practical, in-depth guidance to ensure the safe and effective handling of these materials in a laboratory setting. This is not a rigid protocol, but a dynamic guide designed to address the real-world challenges you may encounter.

Section 1: Foundational Safety and Hazard Awareness

Dinitrotoluenes are a class of nitroaromatic compounds recognized for their energetic properties and potential for thermal instability.[1][2][3] Understanding the inherent hazards is the first step toward safe laboratory practices. DNTs are toxic and can be absorbed through the skin, inhaled, or ingested, posing significant health risks.[4][5] Chronic exposure may lead to organ damage.[6] Furthermore, DNTs are considered potential carcinogens.[4] The primary isomers of concern in many applications are 2,4-DNT and 2,6-DNT.

Key Hazards:

  • Explosion Hazard: DNTs can decompose explosively when subjected to high temperatures, pressure, shock, or friction.[4][7] Decomposition can be self-sustaining at elevated temperatures.[1][8]

  • Toxicity: DNTs are toxic and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (bluish skin).[4]

  • Carcinogenicity: DNT is considered a potential human carcinogen.[4][5]

  • Reactivity: DNTs are incompatible with strong oxidizing agents, strong bases (caustics), and reducing agents, which can lead to fires and explosions.[1][4][9][10]

Section 2: Troubleshooting Guide - Responding to Atypical Observations

This section addresses specific issues that may arise during your experiments, providing a logical workflow for safe resolution.

Scenario 1: Unexpected Color Change in DNT Solution

Question: My DNT solution, which is typically a pale yellow, has turned a darker yellow or reddish-brown. What should I do?

Answer: An unexpected color change can be an indicator of decomposition or contamination, which may increase the sensitivity of the material. Proceed with extreme caution.

Troubleshooting Workflow:

Caption: Workflow for addressing unexpected color changes in DNT solutions.

Causality: The nitrotoluene structure is susceptible to reactions that can lead to the formation of colored byproducts. The presence of impurities, especially basic compounds, can catalyze decomposition, leading to a darker appearance.[1] Thermal stress can also initiate decomposition, which is often autocatalytic.

Scenario 2: Pressure Buildup in a Reaction Vessel

Question: I've noticed a pressure increase in my sealed reaction vessel containing DNT. What is the immediate course of action?

Answer: Pressure buildup is a critical warning sign of gas evolution, likely due to decomposition. This situation poses a significant explosion risk.

Emergency Protocol:

  • Do Not Approach: Do not approach the vessel directly.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Remote Venting: If your setup allows for remote venting, initiate it cautiously.

  • Remove Heat: If the vessel is being heated, shut off the heat source remotely.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately and report a potential runaway reaction.

  • Do Not Attempt to Cool Rapidly: Rapid cooling could induce thermal shock and vessel failure. Allow it to cool naturally after the heat source is removed.

Decomposition Pathway Visualization:

G DNT Dinitrotoluene Intermediate Reactive Intermediates DNT->Intermediate Decomposition Heat Heat / Contaminant Heat->DNT Gases Gaseous Products (NOx, CO, CO2) Intermediate->Gases Gas Evolution Pressure Pressure Buildup Gases->Pressure Explosion Explosion Pressure->Explosion

Caption: Simplified pathway from DNT decomposition to explosion risk.

Causality: The thermal decomposition of DNT generates various gaseous products, including oxides of nitrogen (NOx) and carbon monoxide (CO).[2] In a sealed vessel, the accumulation of these gases leads to a rapid increase in pressure, which can exceed the vessel's limits and cause an explosion.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the appropriate Personal Protective Equipment (PPE) for handling DNT compounds?

A1: A comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber is a recommended material for handling DNT solutions.[4] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are required at all times.[11] A face shield should be worn when there is a risk of splashing or explosion.

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or higher-risk operations, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If there is a risk of airborne dust or aerosols, a respirator may be required.[7][11]

Q2: How should I properly store DNT compounds?

A2: Proper storage is critical to maintaining the stability of DNT.

  • Location: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[8][11]

  • Containers: Keep containers tightly closed.[8][11]

  • Segregation: Store DNT away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[1][4][9][10]

  • Inventory: Maintain a detailed inventory of your DNT compounds, including the date of receipt and opening.

Q3: What is the correct procedure for disposing of DNT waste?

A3: DNT waste is considered hazardous and must be disposed of accordingly.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office for instructions.

  • Labeling: All DNT waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Do Not Mix: Do not mix DNT waste with other waste streams unless specifically instructed to do so by EHS.

  • Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[4] For small spills of solid DNT, moisten the material before carefully sweeping it into a sealed container for disposal.[4] Do not dry sweep, as this can generate dust clouds that may be explosive.[2]

Q4: How can I monitor the stability of my DNT compounds over time?

A4: Regular monitoring is a good laboratory practice.

  • Visual Inspection: Periodically check for any changes in color or appearance of the stored material.

  • Analytical Testing: For long-term storage or if there are any concerns about stability, a small sample can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to check for the presence of impurities or decomposition products.[6][12] EPA methods such as 8330B (HPLC) or 8095 (GC) can be adapted for this purpose.[6][12]

Quantitative Data Summary

Property2,4-Dinitrotoluene2,6-DinitrotolueneSource(s)
Melting Point 71 °C66 °C[6]
Boiling Point 300 °C (slight decomposition)285 °C[6]
Water Solubility 270 mg/L (at 22 °C)180 mg/L (at 22 °C)[6]
OSHA PEL (8-hr TWA) 1.5 mg/m³1.5 mg/m³[4]
NIOSH REL (10-hr TWA) 1.5 mg/m³1.5 mg/m³[4]
ACGIH TLV (8-hr TWA) 0.2 mg/m³0.2 mg/m³[4]

Section 4: Emergency Procedures

In the event of an emergency involving DNT, prompt and correct action is crucial.

Emergency Contact Information:

  • Poison Control: 1-800-222-1222[4]

  • CHEMTREC: 1-800-424-9300[4]

  • Your Institution's EHS Emergency Number: [Insert Number Here]

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water.[4] Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing has stopped, begin rescue breathing.[4] Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[8]

In Case of Fire:

  • Evacuate: Immediately evacuate the area.

  • Fire Extinguishers: For small fires, use a dry chemical or carbon dioxide extinguisher from a protected location.[8] Do not use water directly on molten DNT.

  • Explosion Risk: Be aware that containers of DNT may explode in a fire.[1][4][8] Fight the fire from a safe distance.

References

  • Technical Fact Sheet – Dinitrotoluene (DNT). (n.d.). US EPA. Retrieved from [Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT). (2017). US EPA. Retrieved from [Link]

  • Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples. (2016). NCBI. Retrieved from [Link]

  • 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). (n.d.). OSHA. Retrieved from [Link]

  • 2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. (2016). NCBI Bookshelf. Retrieved from [Link]

  • Material Safety Data Sheet - 2,3-Dinitrotoluene, 99%. (2010). Cole-Parmer. Retrieved from [Link]

  • 2,6-DINITROTOLUENE HAZARD SUMMARY. (2000). New Jersey Department of Health. Retrieved from [Link]

  • 2,4-Dinitrotoluene Safety Data Sheet. (2023). Novachem. Retrieved from [Link]

  • 2,4-Dinitrotoluene, Uses, Safety. (n.d.). Chemical Land21. Retrieved from [Link]

  • Cas 121-14-2, 2,4-Dinitrotoluene. (n.d.). Lookchem. Retrieved from [Link]

  • Dinitrotoluene - NIOSH Pocket Guide to Chemical Hazards. (2019). CDC. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these potent but hazardous reactions. The following information is structured to provide immediate, actionable insights into common challenges, grounded in the principles of chemical safety and reaction kinetics.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the exothermicity and potential hazards of aromatic nitration.

Q1: Why is the synthesis of nitroaromatic compounds, particularly through electrophilic aromatic substitution, so highly exothermic?

A1: The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The significant release of heat stems from two primary factors:

  • Formation of the Nitronium Ion (NO₂⁺): The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3][4] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). This acid-base reaction and subsequent dehydration are themselves exothermic.

  • Aromatic Substitution: The subsequent attack of the aromatic ring on the nitronium ion and the restoration of aromaticity is a thermodynamically favorable process that releases a substantial amount of energy.[5][6] The overall enthalpy of nitration reactions is significantly negative, indicating a strong exothermic nature.

Q2: What is a "thermal runaway" and what are the primary factors that can trigger it during a nitration reaction?

A2: A thermal runaway is a hazardous situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal by the cooling system.[7][8] This creates a dangerous positive feedback loop: the increasing temperature accelerates the reaction rate, which in turn generates even more heat, leading to a rapid and uncontrolled spike in temperature and pressure that can result in explosions or reactor failure.[7]

Key triggers for thermal runaway in nitration include:

  • Inadequate Cooling: The cooling bath or reactor jacket may lack the capacity to dissipate the heat being generated.

  • Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can handle.[9]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway.[7]

  • Accumulation of Unreacted Reagents: If the reaction is too cold, the nitrating agent can accumulate without reacting. A subsequent, even minor, temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.[9]

Q3: What are the initial warning signs of an impending thermal runaway?

A3: Early detection is critical for prevention. Key warning signs include:

  • A sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.

  • An increase in the pressure of the reaction vessel.

  • A noticeable change in the color of the reaction mixture.

  • The evolution of brown or yellow fumes, which are indicative of nitrogen dioxide (NO₂) gas, suggesting decomposition reactions are occurring.[7]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Issue 1: My reaction temperature is rising uncontrollably.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[7]

    • Maximize Cooling: Increase the flow of coolant to the reactor jacket and ensure the cooling bath is at the appropriate temperature.

    • Prepare for Emergency Quench: Have a large volume of crushed ice or an ice-water slurry ready. In a dire emergency, the reaction can be "drowned" by carefully and slowly pouring the reaction mixture into the ice bath with vigorous stirring.[9][10] Be aware that the dilution of concentrated sulfuric acid is also highly exothermic, so this should be a last resort performed with extreme caution and appropriate personal protective equipment (PPE).[9]

  • Potential Causes & Preventative Measures:

    • Inadequate Cooling: Your cooling system may be insufficient. For laboratory scale, ensure a well-maintained ice bath (e.g., ice-salt for lower temperatures) is in contact with the flask. For jacketed reactors, verify the thermoregulator's performance.[11][12]

    • Rapid Addition of Nitrating Agent: Heat is generated instantaneously. A slow, dropwise addition using an addition funnel allows the cooling system to keep pace with the heat evolution.[9]

    • Poor Agitation: Localized heating can occur without efficient stirring. Use an appropriately sized stir bar or overhead stirrer to ensure the mixture is homogeneous and heat is effectively transferred to the cooling medium.[7]

Issue 2: The yield of my desired nitroaromatic product is unexpectedly low.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider extending the reaction duration or cautiously increasing the temperature by a few degrees.

    • Sub-optimal Nitrating Agent: If you are using 70% nitric acid, the water content may be inhibiting the reaction, especially for deactivated aromatic rings. Using a mixture of concentrated sulfuric acid and nitric acid is crucial to generate the necessary nitronium ion electrophile.[13]

    • Product Loss During Work-up: The nitroaromatic compound might be partially soluble in the aqueous layer during quenching.[14] If a solid doesn't precipitate upon pouring the reaction mixture onto ice, an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.[15]

Issue 3: I am observing the formation of di-nitrated or other side products.

  • Potential Causes & Solutions:

    • Excessive Reaction Temperature: Higher temperatures can favor multiple nitrations. It is crucial to maintain the recommended temperature for the specific substrate. For many simple nitrations, keeping the temperature below 50-60°C is a general guideline to avoid di-nitration.[4]

    • Incorrect Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards multiple substitutions. Carefully control the molar equivalents of the nitrating agent.

    • Oxidative Side Reactions: At elevated temperatures, nitric acid is a potent oxidizing agent and can lead to the formation of phenolic byproducts and other oxidation products, which often present as dark, tar-like substances. Strict temperature control is the best preventative measure.

Section 3: Protocols and Methodologies

Protocol 1: Standard Laboratory-Scale Setup for a Controlled Nitration Reaction

This protocol outlines a general procedure for the nitration of a moderately activated aromatic compound.

  • Glassware and Setup:

    • Use a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel.

    • Place the flask in a large ice-water bath on top of a magnetic stir plate.

  • Reactant Preparation:

    • In the round-bottom flask, dissolve the aromatic substrate in a suitable solvent (if necessary) or in concentrated sulfuric acid.

    • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the funnel in a separate ice bath. Caution: This mixing is exothermic.

  • Reaction Execution:

    • Begin vigorous stirring of the substrate solution and allow it to cool to 0-5°C.

    • Add the cold nitrating mixture from the dropping funnel dropwise to the stirred substrate solution. The rate of addition should be controlled to maintain the internal temperature within the desired range (e.g., below 10°C).[16] This may take over an hour.[9]

    • After the addition is complete, continue stirring the reaction at low temperature for a specified period, monitoring by TLC.

    • Allow the reaction to slowly warm to room temperature.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice.[15]

    • If a solid product precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

    • If the product is an oil or remains dissolved, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.[15]

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This procedure should only be performed as a last resort when a reaction is deemed uncontrollable.

  • Alert Personnel: Immediately alert all personnel in the lab and your supervisor.

  • Safety First: Ensure you are wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Perform all actions from behind a safety shield.

  • Prepare Quench Station: Have a large, robust container (e.g., a large plastic bucket) filled with a large volume of crushed ice and water ready in a fume hood.

  • Execute the Quench:

    • If possible, remove the heating mantle or raise the flask out of the cooling bath.

    • With extreme caution, carry the reaction vessel to the quench station.

    • Slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry. Be prepared for vigorous sputtering and the release of fumes.

  • Follow-up: Once the reaction is quenched, follow your laboratory's specific emergency and waste disposal procedures.

Visualizations

Diagram 1: Electrophilic Aromatic Nitration Mechanism

This diagram illustrates the key steps in the nitration of benzene, including the formation of the reactive electrophile.

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Restoration of Aromaticity HNO3 Nitric Acid Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid HSO4_minus HSO₄⁻ NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus - H₂O Benzene Benzene H2O Water Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene + H₂O H3O_plus H₃O⁺ G start Temperature Rises Unexpectedly stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling is_controlled Is Temperature Stabilizing? max_cooling->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench No end Situation Controlled continue_monitoring->end quench Execute Emergency Quench Procedure prepare_quench->quench

Caption: Emergency response workflow for a temperature excursion.

Data Summary

Table 1: Key Thermal Parameters in Nitration Reactions

ParameterDescriptionSignificance in Safety
Heat of Reaction (ΔHᵣ) The total heat released by the desired nitration reaction.Determines the required cooling capacity. A high value indicates greater potential for temperature increase if cooling is lost. [7]
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings (adiabatic conditions).A critical indicator of runaway potential. If ΔTₐd is high, even a small loss of cooling can be catastrophic. [7]
Overall Heat Transfer Coefficient (U) A measure of the reactor's ability to transfer heat from the reaction mixture to the cooling medium.A low 'U' value means inefficient heat transfer, increasing the risk of heat accumulation. It is influenced by reactor design, agitation, and fluid properties. [17][18]

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • ACS Publications. (n.d.). Assessment of Overall Heat Transfer Coefficient Models to Predict the Performance of Laboratory-Scale Jacketed Batch Reactors.
  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • AK's journal. (1992). Heat effects due to dilution during aromatic nitrations by mixed acid in batch conditions.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • ResearchGate. (2025). Assessment of Overall Heat Transfer Coefficient Models to Predict the Performance of Laboratory-Scale Jacketed Batch Reactors.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • ResearchGate. (2010). The Kinetics of Aromatic Nitration.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Wikipedia. (n.d.). Nitroglycerin.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
  • University of Calgary. (n.d.). Ch12: Aromatic nitration.

Sources

Technical Support Center: Navigating the Analytical Challenges in the Separation of 4-Chloro-3,5-dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of 4-Chloro-3,5-dinitrotoluene (4-Cl-3,5-DNT) and its related isomers. This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges in the chromatographic separation and quantification of these structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your analytical methods.

The synthesis of this compound can often lead to the formation of various isomeric byproducts. For instance, the nitration of p-chlorotoluene results in a mixture of isomers that require careful separation for accurate analysis.[1] This guide will address the common hurdles faced during the separation of these compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), equipping you with the expertise to achieve robust and reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the separation of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC)

Question 1: I am observing poor resolution and co-eluting peaks for my this compound isomers. How can I improve the separation?

Answer:

Poor resolution and peak co-elution are the most common challenges in the analysis of structurally similar isomers like chlorinated dinitrotoluenes. The key to improving separation lies in enhancing the differential interactions of the analytes with the stationary and mobile phases.

Underlying Cause: Insufficient selectivity of the chromatographic system for the isomers. The subtle differences in the polarity and structure of the isomers are not being effectively exploited by the chosen column and mobile phase.

Troubleshooting Workflow:

start Poor Resolution / Co-elution step1 Optimize Mobile Phase start->step1 Initial Step step2 Evaluate Column Chemistry step1->step2 If still unresolved step3 Adjust Flow Rate and Temperature step2->step3 For fine-tuning step4 Consider Gradient Elution step3->step4 If necessary end Improved Separation step4->end

Troubleshooting Workflow for Poor Resolution.

Step-by-Step Solutions:

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvent (typically acetonitrile or methanol) to water. A lower percentage of the organic solvent will increase retention times and may improve resolution.

    • Solvent Type: If using methanol, try switching to acetonitrile or a ternary mixture (e.g., water/methanol/acetonitrile). Acetonitrile often provides different selectivity for aromatic compounds.[2]

    • pH: While less common for these neutral compounds, ensuring a consistent and appropriate pH of the aqueous portion of the mobile phase can sometimes subtly influence separation.

  • Column Chemistry Evaluation: The choice of the stationary phase is critical for isomer separation.

    • C18 Columns: Standard C18 columns separate based on hydrophobicity. However, they may not provide sufficient selectivity for positional isomers.[3]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This can be particularly effective for separating nitroaromatic compounds.[3]

    • Diol Columns: Diol-functionalized columns have shown excellent performance in separating dinitrotoluene isomers. The hydroxyl groups on the stationary phase can form charge-transfer complexes with the nitroaromatic compounds, leading to enhanced resolution.[4][5]

  • Flow Rate and Temperature Adjustment:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

    • Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also reduce retention times and potentially decrease resolution. Conversely, lowering the temperature can sometimes enhance separation. Experiment with a range of temperatures (e.g., 25-40°C).

  • Gradient Elution: If an isocratic method is insufficient, a gradient elution program can be developed. A shallow gradient, where the organic solvent concentration is increased slowly over time, can effectively separate closely eluting peaks.[4]

Question 2: My peaks are tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing can compromise peak integration and reduce analytical accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

Underlying Cause: Active sites on the column packing material, dead volume in the system, or column overload.

Step-by-Step Solutions:

  • Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.

  • Inspect for System Dead Volume: Ensure all fittings and tubing are properly connected and that there are no gaps. Use low-dead-volume components where possible.

  • Address Active Sites:

    • Mobile Phase Additives: Adding a small amount of a competitive agent, like triethylamine (TEA), to the mobile phase can help to mask active silanol groups on the silica support of the stationary phase.

    • Column Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants that might be causing active sites.

  • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase. Injecting in a much stronger solvent can lead to peak distortion.

Gas Chromatography (GC)

Question 3: I am unable to baseline-separate the isomers of this compound using GC. What parameters should I adjust?

Answer:

Achieving baseline separation of chlorinated dinitrotoluene isomers by GC requires careful optimization of the column and temperature program.

Underlying Cause: Insufficient column efficiency or selectivity, or an unoptimized temperature program.

Step-by-Step Solutions:

  • Column Selection:

    • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For enhanced selectivity, consider a column with a higher phenyl content or a different chemistry.

    • Column Dimensions: Use a longer column (e.g., 30 m or 60 m) with a smaller internal diameter (e.g., 0.25 mm) and a thinner film thickness (e.g., 0.25 µm) to increase column efficiency and improve resolution.

  • Temperature Program Optimization:

    • Initial Temperature: Start with a lower initial oven temperature to allow for better separation of early-eluting isomers.

    • Ramp Rate: Employ a slow temperature ramp (e.g., 2-5°C/min) through the elution range of your isomers. This will increase the time the analytes spend interacting with the stationary phase, thereby improving separation.

    • Isothermal Holds: Incorporate isothermal holds at strategic points in the temperature program to further enhance the separation of critical pairs.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (e.g., helium or hydrogen) to ensure the column is operating at its maximum efficiency.

Question 4: I am experiencing low sensitivity and poor peak shapes for my chlorinated dinitrotoluene analytes in GC-MS. What could be the issue?

Answer:

Low sensitivity and poor peak shape in GC-MS for these compounds can often be attributed to issues in the injector, the column, or the ion source.

Underlying Cause: Analyte degradation, adsorption in the GC system, or inefficient ionization.

Step-by-Step Solutions:

  • Injector Maintenance:

    • Inlet Liner: Use a deactivated inlet liner to prevent adsorption of the analytes. Consider using a liner with glass wool to trap non-volatile residues, but ensure the glass wool is also deactivated.

    • Injection Temperature: While a high injection temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of nitroaromatic compounds. Optimize the injector temperature, starting around 250°C and adjusting as needed.

  • Column Health:

    • Column Bleed: High column bleed can contribute to a noisy baseline and reduce sensitivity. Ensure the column is properly conditioned and that the final oven temperature does not exceed the column's maximum operating temperature.

    • Column Contamination: If the column is contaminated, it can lead to active sites and peak tailing. Bake out the column at a high temperature (within its limits) or trim the first few centimeters from the inlet end.

  • MS Detector Parameters:

    • Ion Source Temperature: An optimal ion source temperature is crucial for efficient ionization. A temperature that is too high can cause excessive fragmentation and reduce the abundance of the molecular ion.

    • Electron Energy: For electron ionization (EI), the standard 70 eV is typically used. However, for some compounds, a lower electron energy can reduce fragmentation and increase the relative abundance of the molecular ion.

    • Negative Chemical Ionization (NCI): Nitroaromatic compounds are highly electronegative and can be analyzed with high sensitivity using NCI. This technique often produces less fragmentation and a strong molecular ion signal.

Frequently Asked Questions (FAQs)

Q1: What are the expected isomeric impurities in a synthesis of this compound?

A1: The nitration of p-chlorotoluene can produce a mixture of isomers, including 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1][6] Depending on the reaction conditions, dinitrated and other positional isomers of chlorodinitrotoluene could also be present.

Q2: Which HPLC column is generally recommended for the best separation of dinitrotoluene isomers?

A2: Based on comparative studies, a Diol column often provides superior resolution for dinitrotoluene isomers compared to standard C18 and Phenyl-Hexyl columns.[3][4][5] This is attributed to the additional separation mechanism involving charge-transfer complexes between the hydroxyl groups of the stationary phase and the nitroaromatic analytes.[4][5]

Q3: What is a good starting point for a mobile phase in the HPLC analysis of this compound?

A3: A good starting point is a mixture of acetonitrile and water. A gradient elution is often necessary for complex mixtures of isomers. For example, you could start with a higher aqueous content and gradually increase the acetonitrile concentration.[4] A typical detection wavelength is 254 nm.[3]

Q4: Can GC-MS be used to differentiate between isomers of this compound?

A4: Yes, while isomers will have the same molecular ion, their fragmentation patterns upon electron ionization can be different, providing a basis for differentiation. Additionally, their chromatographic retention times in the GC will likely differ, allowing for their separation prior to mass analysis.

Data and Protocols

Table 1: Comparison of HPLC Column Performance for Dinitrotoluene Isomer Separation
Performance MetricDiol ColumnC-18 ColumnPhenyl-3 Column
Resolution (2,4-DNT & 2,6-DNT) 2.06[3][4][5]0.74[3]~1.0 (with ~2% peak overlap)[3][4]
LOD (2,4-DNT) 0.78 µg/L[3][4]2.01–3.95 µg/L0.62–1.32 µg/L
LOD (2,6-DNT) 1.17 µg/L[3][4]2.01–3.95 µg/L0.62–1.32 µg/L
Solvent Consumption 8.8 mL/run[4]17.5 mL/run[3]33 mL/run
Key Separation Mechanism Reversed-phase & Charge-transfer interactionsReversed-phase (Hydrophobicity)Reversed-phase & π-π interactions
Experimental Protocol: HPLC-UV Method for Dinitrotoluene Isomer Separation

This protocol is a starting point and may require optimization for your specific application and isomers of interest.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column:

    • Diol functionalized column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a suitable initial composition (e.g., 60% A, 40% B).

    • Implement a linear gradient to increase the percentage of B over 10-15 minutes.

    • Include a column wash and re-equilibration step.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30°C

  • Detection:

    • UV at 254 nm[3]

  • Injection Volume:

    • 5-10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol: GC-MS Method for Chlorinated Dinitrotoluene Isomer Analysis

This protocol provides a general framework for the analysis of chlorinated dinitrotoluene isomers.

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer.

  • Column:

    • DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium, at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp at 5°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate).

    • Adjust the concentration to be within the linear range of the instrument.

Logical Relationships and Workflows

Diagram: Isomer Identification and Quantification Workflow

start Sample Containing Isomers step1 Method Development (HPLC or GC) start->step1 step2 Chromatographic Separation step1->step2 step3 Peak Detection (UV or MS) step2->step3 step4 Isomer Identification (Retention Time & Mass Spectra) step3->step4 step5 Quantification (Calibration Curve) step4->step5 end Analytical Report step5->end

General workflow for isomer analysis.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

  • Google Patents. (1959). Purification of 4-chloronitrotoluenes.
  • Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014).
  • PLOS. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Identification and determination of trinitrotoluenes and their degradation products using liquid chromatography–electrospray ionization mass spectrometry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dinitroaniline. Retrieved from [Link]

  • Institute of Environmental Assessment and Water Research (IDAEA-CSIC). (n.d.). Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS. Retrieved from [Link]

  • IARC Publications. (1996). and 4-chloronitrobenzene. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Volatile Organic Compounds in the Environment Using the Restore Function of TD-GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Chloro-3-nitrotoluene: A Chemical Intermediate Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2014). A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. Retrieved from [Link]

  • ResearchGate. (2011). Analysis of TNT and related compounds by GCMS. DNT =.... Retrieved from [Link]

  • ResearchGate. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of 4-Chloro-3,5-dinitrotoluene and other dinitropyrazole derivatives as energetic materials

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced energetic materials, the scientific community is continuously driven to develop novel compounds that offer a superior balance of performance, stability, and insensitivity. Traditional nitroaromatic explosives, such as Trinitrotoluene (TNT), have been the bedrock of energetic applications for over a century due to their reliability and low sensitivity. However, their performance limitations have spurred research into new classes of materials. Among the most promising are nitrogen-rich nitroazole compounds, particularly dinitropyrazole derivatives. These heterocycles often exhibit higher densities, more positive heats of formation, and consequently, superior detonation performance compared to their nitroaromatic counterparts.

This guide provides a detailed comparative analysis of dinitropyrazole derivatives against the benchmark class of nitroaromatic compounds, represented by 4-Chloro-3,5-dinitrotoluene and the extensively characterized TNT. We will delve into the synthetic methodologies, comparative energetic performance, and sensitivity characteristics, underpinned by experimental data to provide a clear rationale for the increasing interest in dinitropyrazole-based materials. This objective comparison is intended for researchers and scientists engaged in the development of next-generation energetic materials.

Molecular Structure: The Foundation of Performance

The fundamental differences in the energetic properties of nitroaromatics and nitroazoles stem from their core molecular structures. Nitroaromatics are based on a benzene ring, while dinitropyrazoles feature a five-membered heterocyclic pyrazole ring.

  • This compound: A derivative of toluene, this compound features a benzene ring with a methyl group, a chlorine atom, and two nitro groups. The presence of chlorine increases its density but can lead to the formation of corrosive HCl upon detonation.

  • Dinitropyrazole Derivatives: These compounds are built upon a pyrazole ring, which contains two adjacent nitrogen atoms. The introduction of multiple nitro groups and other functional moieties (like amino groups) onto this nitrogen-rich core significantly enhances their energetic properties.[1][2] The higher nitrogen-to-carbon ratio in pyrazoles contributes to a higher heat of formation and the production of environmentally benign N₂ gas as a primary detonation product.[2]

G cluster_0 Nitroaromatic Compounds cluster_1 Dinitropyrazole Derivatives This compound This compound TNT TNT This compound->TNT Structural Analogue 3,5-DNP 3,5-DNP LLM-116 LLM-116 3,5-DNP->LLM-116 Functionalization G cluster_workflow Sensitivity Testing Workflow prep Sample Preparation (e.g., 40 mg) impact Impact Test (BAM Fallhammer) prep->impact friction Friction Test (BAM Friction Tester) prep->friction dsc Thermal Test (DSC/TGA) prep->dsc data Data Analysis (e.g., Bruceton Method) impact->data friction->data dsc->data result Determine IS, FS, Td data->result

Sources

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic and chromatographic techniques for validating the purity of synthesized 4-Chloro-3,5-dinitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Critical Role of Purity in Chemical Synthesis

This compound is a key intermediate in the synthesis of various functionalized molecules, including pharmaceuticals and specialized dyes. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in subsequent synthetic steps. The presence of isomeric or functionally related impurities can compromise the biological activity and safety profile of a final active pharmaceutical ingredient (API). Therefore, a rigorous, multi-faceted analytical approach is not just recommended; it is essential for regulatory compliance and scientific integrity.

Synthesis Context and Anticipated Impurities

A common synthetic route to this compound involves the chlorination of 4-hydroxy-3,5-dinitrotoluene using a reagent like phosphorus oxychloride, followed by purification, often via recrystallization from a solvent such as ethanol[1].

Potential Impurities Stemming from Synthesis:

  • Unreacted Starting Material: 4-hydroxy-3,5-dinitrotoluene.

  • Isomeric Byproducts: Positional isomers arising from incomplete or alternative nitration of a precursor, such as 4-chloro-3-nitrotoluene[2][3].

  • Over-nitrated Species: Introduction of additional nitro groups on the aromatic ring.

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., ethanol, methylene chloride)[1].

  • Inorganic Salts: Byproducts from the reaction workup.

The goal of our analytical strategy is to develop a self-validating system that can separate, identify, and quantify the target compound from these potential impurities.

An Orthogonal Strategy for Purity Validation

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. We advocate for an orthogonal approach, which employs multiple, independent methods that rely on different chemical and physical principles. This strategy minimizes the risk of co-eluting impurities or overlooking compounds that are not detectable by a single technique.

G cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Purity Validation Synthesized_Product Crude Synthesized This compound HPLC Primary Quantitative Analysis: HPLC-UV (Purity, Impurity Profile) Synthesized_Product->HPLC Separation by Polarity GCMS Complementary Analysis: GC-MS (Volatile Impurities, Structural Confirmation) Synthesized_Product->GCMS Separation by Volatility & Mass NMR Structural Confirmation: ¹H & ¹³C NMR Synthesized_Product->NMR Magnetic Resonance IR Functional Group Analysis: FT-IR Synthesized_Product->IR Vibrational Modes Final_Purity Final Purity Assignment & Certificate of Analysis HPLC->Final_Purity Data Integration GCMS->Final_Purity Data Integration NMR->Final_Purity Data Integration IR->Final_Purity Data Integration

Caption: Orthogonal workflow for validating this compound purity.

Primary Purity Assessment: Chromatographic Techniques

Chromatographic methods are the cornerstone of purity determination, offering the high-resolution separation required to quantify the main component against its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred primary technique for quantifying non-volatile and thermally stable compounds like this compound[4]. Its high precision and sensitivity make it ideal for generating a detailed impurity profile.

Expertise & Causality: A reverse-phase (RP) method is chosen due to the moderately polar nature of the analyte. The C18 stationary phase provides excellent hydrophobic interactions, while a mobile phase of acetonitrile and water allows for the effective elution and separation of the target compound from both more polar (e.g., hydroxylated starting material) and less polar impurities[5][6]. UV detection is selected because the nitroaromatic structure contains a strong chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

    • Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. For MS compatibility, phosphoric acid should be replaced with formic acid[5][6].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (Re-equilibration)

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Concentration: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, making it highly effective for identifying residual solvents and other volatile or semi-volatile impurities[7][8]. The mass spectrometer provides definitive structural information, aiding in the identification of unknown peaks.

Expertise & Causality: While the target molecule is a solid, it has sufficient thermal stability and volatility for GC analysis. A key advantage of GC-MS is its ability to detect impurities that might co-elute with the main peak in HPLC but have different volatility. The mass fragmentation pattern provides a "fingerprint" for the compound and its impurities, confirming their identity[9].

Experimental Protocol: GC-MS Impurity Method

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Solvent: Methylene Chloride or Ethyl Acetate.

    • Sample Concentration: Dissolve the sample in the solvent to a concentration of approximately 1 mg/mL.

Comparison of Chromatographic Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between phases.Separation based on volatility and boiling point.
Primary Use Quantitative purity and impurity profiling of non-volatile compounds.Identification of volatile/semi-volatile impurities and structural confirmation.
Sensitivity High (ng to pg range).Very High (pg to fg range).
Selectivity Excellent, tunable with mobile phase and column chemistry.Excellent, based on both retention time and mass spectrum.
Compound Scope Wide range of non-volatile and thermally stable compounds.Limited to thermally stable and volatile compounds.
Key Advantage Robust, precise quantification; non-destructive.Definitive identification via mass fragmentation patterns.
Reference [4][6][8]

Structural Confirmation: Spectroscopic Techniques

Spectroscopic methods provide orthogonal data that confirms the chemical identity of the synthesized product and can reveal impurities that may not be chromatographically resolved.

G cluster_input Sample Input cluster_spectroscopy Spectroscopic Confirmation Purified_Sample Purified Sample (Post-Chromatography) NMR ¹H & ¹³C NMR (Confirms C-H Framework & Connectivity) Purified_Sample->NMR IR FT-IR (Confirms Functional Groups: -NO₂, C-Cl) Purified_Sample->IR MS Mass Spectrometry (Confirms Molecular Weight & Formula) Purified_Sample->MS Identity_Confirmed Structurally Confirmed This compound NMR->Identity_Confirmed Corroboration IR->Identity_Confirmed Corroboration MS->Identity_Confirmed Corroboration

Caption: Workflow for spectroscopic confirmation of the synthesized compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Will confirm the number of unique proton environments. For this compound, one would expect a singlet for the methyl (CH₃) protons and a singlet for the two equivalent aromatic (Ar-H) protons. The integration ratio should be 3:2. The presence of other peaks would indicate impurities.

  • ¹³C NMR: Provides information on the carbon skeleton. The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, helping to confirm the positions of the chloro and nitro substituents[10][11].

Infrared (IR) Spectroscopy

FT-IR is a rapid and effective technique for confirming the presence of key functional groups. For this compound, the IR spectrum should exhibit characteristic absorption bands:

  • Asymmetric and Symmetric NO₂ stretching: Strong bands typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹.

  • C-Cl stretching: In the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C=C and C-H stretching: Bands around 1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively[3]. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) helps confirm the removal of the 4-hydroxy starting material.

Comparison of Spectroscopic Techniques
FeatureNMR Spectroscopy (¹H, ¹³C)FT-IR SpectroscopyMass Spectrometry (as part of GC-MS)
Principle Nuclear spin transitions in a magnetic field.Absorption of infrared radiation by molecular vibrations.Ionization and separation of molecules by mass-to-charge ratio.
Primary Use Unambiguous structure elucidation and quantification (qNMR).Functional group identification. Molecular weight determination and elemental formula confirmation.
Information Detailed connectivity of the molecular skeleton.Presence/absence of specific chemical bonds.Molecular mass and fragmentation patterns.
Quantitation Excellent (qNMR), but requires specific standards.Generally qualitative or semi-quantitative.Good, but can have variability in ionization efficiency.
Key Advantage Provides the most definitive structural information.Fast, non-destructive, and requires minimal sample prep.Extremely sensitive and provides molecular formula data.
Reference [][13][14]

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of synthesized this compound requires a multi-pronged, orthogonal strategy. No single technique can provide the necessary level of confidence required in research and drug development.

  • Primary Quantification: Employ a validated HPLC-UV method as the primary tool for purity determination and impurity profiling.

  • Orthogonal Verification: Use GC-MS to identify volatile impurities and provide confirmatory mass data.

  • Structural Identity: Confirm the molecular structure and rule out isomers with ¹H and ¹³C NMR .

  • Functional Group Confirmation: Utilize FT-IR as a rapid check for the presence of key functional groups and the absence of starting materials.

By integrating the data from these complementary techniques, a scientist can confidently assign a purity value, confirm the identity of the synthesized compound, and create a comprehensive analytical data package that meets the highest standards of scientific and regulatory scrutiny.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1959). US2876267A - Purification of 4-chloronitrotoluenes.
  • California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of TNT and related compounds by GCMS. DNT = 2,4-dinitrotoluene.... Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrotoluene. Retrieved from [Link]

Sources

A Comparative Guide to Substituent Effects on the Reaction Rates of 4-Chloro-3,5-dinitrobenzotrifluoride with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the substituent effects on the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3,5-dinitrobenzotrifluoride and various substituted anilines. We will explore the underlying mechanistic principles, present comparative experimental data, and provide a detailed protocol for researchers investigating similar kinetic profiles. This document is intended for researchers, scientists, and professionals in drug development and physical organic chemistry.

Introduction: Unraveling the Reactivity of a Highly Activated System

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines serves as an excellent model for studying the principles of nucleophilic aromatic substitution. The trifluoromethyl (-CF3) and two nitro (-NO2) groups are powerful electron-withdrawing groups that strongly activate the aromatic ring towards nucleophilic attack, making the displacement of the chloro group facile.[1][2][3] Understanding how substituents on the attacking aniline nucleophile modulate the reaction rate is crucial for predicting reactivity, optimizing reaction conditions, and designing molecules with desired kinetic properties in various applications, including the synthesis of potential pharmaceutical candidates.

This guide will dissect the electronic and steric influences of substituents on the aniline ring, providing a clear framework for interpreting kinetic data and designing future experiments. We will demonstrate that the reaction proceeds via a classic addition-elimination mechanism, a cornerstone of SNAr reactions.[1][2][3]

The Reaction Mechanism: A Stepwise Journey

The reaction between 4-chloro-3,5-dinitrobenzotrifluoride and substituted anilines follows a two-step addition-elimination mechanism.[1][2] This pathway involves the initial attack of the aniline nucleophile on the carbon atom bearing the chlorine to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction. The subsequent rapid elimination of the chloride ion restores the aromaticity of the ring, yielding the final N-substituted aniline product.

The presence of the electron-withdrawing nitro and trifluoromethyl groups is critical as they stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the first step.[3]

SNAr_Mechanism reagents 4-Chloro-3,5-dinitrobenzotrifluoride + Substituted Aniline transition_state_1 Transition State 1 (Rate-Determining Step) reagents->transition_state_1 Nucleophilic Attack meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) transition_state_1->meisenheimer_complex transition_state_2 Transition State 2 meisenheimer_complex->transition_state_2 Chloride Elimination products N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivative + Cl- transition_state_2->products

Figure 1: Generalized workflow of the SNAr reaction mechanism.

Comparative Analysis of Substituent Effects on Reaction Rates

The electronic nature of the substituent on the aniline ring has a profound impact on the reaction rate. Electron-donating groups (EDGs) on the aniline increase the nucleophilicity of the amino group, accelerating the initial attack on the electrophilic carbon of the benzotrifluoride derivative. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, leading to a slower reaction rate.

This relationship can be quantified using the Hammett equation, which correlates the reaction rate constants with the substituent constants (σ). Studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with a series of substituted anilines have demonstrated a strong linear correlation, yielding a large and negative Hammett ρ value.[1][2] The negative ρ value confirms that the reaction is facilitated by electron-donating substituents, which stabilize the positive charge that develops on the nitrogen atom of the aniline in the transition state.[1][2]

Substituent on AnilineNature of SubstituentRelative Rate Constant (krel)
4-OCH3Strong Electron-DonatingFastest
4-CH3Electron-DonatingFast
HNeutralReference
4-ClWeak Electron-WithdrawingSlow
4-BrWeak Electron-WithdrawingSlower
4-CNStrong Electron-WithdrawingSlowest
3-NO2Strong Electron-WithdrawingVery Slow

Table 1: Qualitative comparison of the effect of aniline substituents on the reaction rate.

Quantitative kinetic studies have confirmed second-order kinetics for these reactions, with the rate being dependent on the concentrations of both the 4-chloro-3,5-dinitrobenzotrifluoride and the aniline.[1][2] The high negative ρ values (around -3.1) indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, further supporting the proposed mechanism.[1][2]

Experimental Protocol for Kinetic Analysis

The following is a detailed protocol for determining the reaction rates of 4-chloro-3,5-dinitrobenzotrifluoride with various anilines. This protocol is designed to be self-validating by ensuring reproducible and accurate kinetic data.

4.1. Materials and Reagents

  • 4-Chloro-3,5-dinitrobenzotrifluoride (≥98% purity)

  • Substituted anilines (high purity, redistilled or recrystallized if necessary)

  • Methanol (spectrophotometric grade)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

4.2. Preparation of Stock Solutions

  • Prepare a stock solution of 4-chloro-3,5-dinitrobenzotrifluoride in methanol at a concentration of approximately 1 x 10-3 M.

  • Prepare stock solutions of the various substituted anilines in methanol at a concentration of approximately 1 x 10-2 M.

4.3. Kinetic Measurements

  • Set the temperature of the spectrophotometer's cell holder to the desired reaction temperature (e.g., 30 °C).

  • In a quartz cuvette, pipette a known volume of the 4-chloro-3,5-dinitrobenzotrifluoride stock solution and dilute with methanol to a final volume of 2.5 mL.

  • Initiate the reaction by adding a small, known volume of the aniline stock solution to the cuvette. The final concentration of the aniline should be in large excess (at least 10-fold) compared to the 4-chloro-3,5-dinitrobenzotrifluoride to ensure pseudo-first-order kinetics.

  • Immediately start recording the absorbance of the reaction mixture at the λmax of the product, N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivative. The λmax will vary depending on the aniline substituent and should be determined beforehand.

  • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

4.4. Data Analysis

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this plot will be -kobs.

  • The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the aniline: k2 = kobs / [Aniline].

  • Repeat the experiment with different aniline concentrations to confirm the second-order nature of the reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate and Anilines) mix_reagents Mix Reagents in Cuvette (Pseudo-first-order conditions) prep_reagents->mix_reagents thermostat Set Spectrophotometer Temperature thermostat->mix_reagents start_measurement Initiate Reaction and Start Data Acquisition mix_reagents->start_measurement monitor_absorbance Record Absorbance vs. Time at Product λmax start_measurement->monitor_absorbance plot_data Plot ln(A∞ - At) vs. Time monitor_absorbance->plot_data calc_kobs Determine Pseudo-first-order Rate Constant (kobs) from Slope plot_data->calc_kobs calc_k2 Calculate Second-order Rate Constant (k2) calc_kobs->calc_k2

Figure 2: Experimental workflow for the kinetic analysis.

Conclusion and Future Perspectives

The study of substituent effects on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines provides a clear and quantitative illustration of the principles of nucleophilic aromatic substitution. The reaction rate is highly sensitive to the electronic properties of the substituent on the aniline nucleophile, with electron-donating groups significantly accelerating the reaction. This predictable relationship, well-described by the Hammett equation, underscores the utility of physical organic principles in understanding and predicting chemical reactivity.

Future research could expand upon these findings by investigating the reaction in different solvent systems to probe the role of solvent polarity on the reaction mechanism and kinetics. Additionally, computational studies could provide deeper insights into the transition state structures and activation energies, further complementing the experimental data presented here.

References

  • Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509-512. [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Physical Chemistry Laboratory Experiment II-3 CHEMICAL KINETICS : SECOND ORDER REACTION-IODINATION OF ANILINE. Retrieved from [Link]

  • National Institutes of Health. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines. Retrieved from [Link]

  • MDPI. (2024, May 26). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-3,5-dinitrotoluene

This compound (CDNT) is a nitroaromatic compound often encountered as a key intermediate in the synthesis of various organic compounds or as a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a chlorinated and dinitrated toluene backbone, presents unique analytical challenges.[1][2][3] The accurate and precise quantification of CDNT is paramount for ensuring product quality, process control, and regulatory compliance. An excess of such a reactive intermediate could have significant implications for the safety and efficacy profile of a final drug product.

This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a comparative framework for selecting, validating, and, most critically, cross-validating analytical methods for CDNT. Cross-validation serves as the ultimate arbiter of analytical concordance, demonstrating that different analytical procedures can yield equivalent, reliable results for the same intended purpose.[4][5] This is indispensable when methods are transferred between laboratories or when orthogonal techniques are employed to build a more robust quality control strategy.[6][7] Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that a validated analytical procedure must be demonstrably "fit for the intended purpose."[8][9][10]

Core Analytical Methodologies: A Comparative Overview

The choice of an analytical method is not arbitrary; it is a deliberate decision based on the physicochemical properties of the analyte, the sample matrix, and the required performance characteristics such as sensitivity, selectivity, and throughput. For a semi-volatile, UV-absorbing molecule like CDNT, three primary techniques stand out: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for its versatility in separating non-volatile and thermally labile compounds.

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is the logical starting point. The nonpolar C18 chains will interact with the relatively nonpolar aromatic ring of CDNT, providing good retention. For potentially challenging separations from structurally similar impurities, alternative selectivities like a Diol or Phenyl column could be explored, as they offer different interaction mechanisms (e.g., hydrogen bonding for Diol, π-π interactions for Phenyl).[11][12]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is standard. This allows for the efficient elution of CDNT while also cleaning the column of more strongly retained impurities. The addition of a small amount of acid (e.g., phosphoric or formic acid) can protonate any free silanols on the silica backbone, leading to improved peak symmetry.[11]

  • Detection: The two nitro groups on the CDNT molecule are strong chromophores, resulting in significant UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for monitoring across a range of wavelengths to confirm peak purity and select the wavelength of maximum absorbance (~240-260 nm) for optimal sensitivity.[13]

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) maintained at 30°C.[12]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 60% A, ramp to 20% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a target concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter (0.45 µm) s2->s3 inj Inject 10 µL s3->inj col C18 Column (150 x 4.6 mm) inj->col det PDA Detector (254 nm) col->det chrom Generate Chromatogram det->chrom quant Quantify Peak Area vs. Standard Curve chrom->quant

Caption: High-level workflow for the quantification of CDNT via HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC is an excellent alternative, particularly for its high resolving power and the structural confirmation provided by a mass spectrometric detector. CDNT is sufficiently volatile for GC analysis.

Causality Behind Experimental Choices:

  • Detector: While an Electron Capture Detector (ECD) is highly sensitive to both the chloro- and nitro- groups on CDNT, a Mass Spectrometer (MS) is superior for a validation guide because it provides unambiguous identification, enhancing method specificity.[14][15] Operating in Selected Ion Monitoring (SIM) mode allows for excellent sensitivity and selectivity by monitoring only characteristic ions of CDNT.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent, is a robust choice. This stationary phase provides good separation for a wide range of semi-volatile organic compounds based primarily on boiling point, which is suitable for resolving CDNT from many potential impurities.[15][16]

  • Injection: A split/splitless injector is used. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, thereby improving sensitivity.[16]

  • Sample Preparation: A simple liquid-liquid extraction (LLE) using a solvent like dichloromethane is effective for isolating CDNT from aqueous matrices or dissolving solid samples.[15][17]

  • Chromatographic System: Agilent 8890 GC System coupled to a 5977B MS Detector or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Injector: Splitless mode at 260°C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for CDNT (e.g., m/z 216, 186, 170 - based on its structure C₇H₅ClN₂O₄).[3]

  • Sample Preparation: Dissolve the sample in dichloromethane to a target concentration of 10 µg/mL. If in an aqueous matrix, perform a liquid-liquid extraction with dichloromethane. Dry the organic extract with anhydrous sodium sulfate before injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Dissolve/Extract in Dichloromethane p2 Dry with Na₂SO₄ (if needed) p1->p2 inj Splitless Injection p2->inj col DB-5ms Column (30 m x 0.25 mm) inj->col ms MS Detector (EI, SIM Mode) col->ms tic Generate Ion Chromatogram ms->tic quant Quantify Ion Area vs. Standard Curve tic->quant

Caption: High-level workflow for the quantification of CDNT via GC-MS.

Method Validation: A Self-Validating System

According to ICH Q2(R2), the validation process demonstrates that an analytical procedure is fit for its purpose.[18][19] Below is a summary of the key performance characteristics and typical acceptance criteria for quantifying an impurity like CDNT.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria Relevance to HPLC-UV Relevance to GC-MS
Specificity To assess the ability to measure the analyte unequivocally in the presence of other components.[9]Peak purity index > 0.995 (PDA). No interfering peaks at the retention time of the analyte in blank/placebo.High. Confirmed by peak purity analysis and resolution from adjacent peaks.Very High. Confirmed by retention time and mass spectrum/ion ratios.
Linearity To demonstrate a proportional relationship between concentration and response.[19]Correlation coefficient (r²) ≥ 0.995 over the specified range.Excellent linearity is expected with UV detection.Excellent linearity is expected in SIM mode.
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.[19]Typically 50% to 150% of the target impurity concentration.Easily achievable.Easily achievable.
Accuracy The closeness of test results to the true value.[18]Mean recovery of 90.0% - 110.0% for spiked samples at three concentration levels.High accuracy, dependent on good sample preparation.High accuracy, less prone to matrix effects in SIM mode.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[18]%RSD ≤ 5.0% for repeatability. %RSD ≤ 10.0% for intermediate precision.High precision is typical.High precision is typical.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Must meet precision and accuracy criteria.Method-dependent, typically in the low µg/mL to high ng/mL range.Generally lower than HPLC-UV, often in the low ng/mL range.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD should remain within acceptance criteria after minor changes (e.g., ±2°C in column temp, ±5% in mobile phase organic content).Important to test for mobile phase composition and column temperature.Important to test for oven ramp rate and carrier gas flow.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is the formal process of comparing two validated analytical procedures to demonstrate their equivalence.[4] This is not merely a scientific curiosity; it is a critical exercise when, for example, a legacy HPLC method is being replaced by a more specific GC-MS method, or when results from different laboratories using different techniques need to be pooled for a regulatory submission.[5][6]

The core principle is to analyze an identical set of samples with both methods and demonstrate that the results are statistically indistinguishable within predefined acceptance criteria.[7]

  • Prerequisite: Ensure both the HPLC-UV and GC-MS methods have been fully and independently validated according to the parameters in Table 1.

  • Sample Selection: Prepare a minimum of six independent samples. These should be from a representative batch of material (e.g., API or drug product matrix) spiked with CDNT at a concentration near the target specification limit (e.g., 100% of the limit).

  • Analysis:

    • Analyze each of the six samples in triplicate using the validated HPLC-UV method.

    • Analyze each of the same six samples in triplicate using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean result for each sample from both methods.

    • Calculate the percentage difference for each sample: (%Diff) = [(Result_HPLC - Result_GCMS) / (Mean_of_Both_Results)] * 100.

  • Acceptance Criteria: The mean results from the two methods should be comparable. A common criterion is that the percentage difference for at least two-thirds of the samples should be within ±15.0%.[7]

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_analysis Analysis Phase m1 Method A (e.g., HPLC-UV) a1 Analyze Samples with Method A m1->a1 m2 Method B (e.g., GC-MS) a2 Analyze Samples with Method B m2->a2 samples Identical Set of Spiked Samples (n≥6) samples->a1 samples->a2 results1 Results A a1->results1 results2 Results B a2->results2 compare Statistical Comparison (% Difference, t-test) results1->compare results2->compare decision Decision: Are methods equivalent? compare->decision

Caption: Logical flow for cross-validating two analytical methods.

Table 2: Hypothetical Cross-Validation Data Comparison

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)Mean Result (µg/mL)% DifferencePass/Fail (Criteria: ≤ ±15.0%)
CV-0110.510.210.35+2.9%Pass
CV-029.810.19.95-3.0%Pass
CV-0311.210.610.90+5.5%Pass
CV-0410.19.79.90+4.0%Pass
CV-0510.811.311.05-4.5%Pass
CV-069.510.910.20-13.7%Pass
Conclusion Methods are Equivalent

Conclusion

The quantification of this compound requires robust, reliable, and well-characterized analytical methods. Both HPLC-UV and GC-MS offer viable and powerful solutions, each with distinct advantages. HPLC-UV is a widely accessible and highly precise technique, while GC-MS provides superior specificity and often lower detection limits. The choice between them depends on the specific analytical challenge, including the complexity of the sample matrix and the required level of sensitivity.

Ultimately, the implementation of a rigorous validation protocol grounded in ICH principles is non-negotiable. Furthermore, when multiple methods are employed across a product's lifecycle, a formal cross-validation study is the definitive means of ensuring data integrity and comparability. This establishes a self-validating analytical system that provides the highest degree of confidence in the quality and safety of the final product.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guidelineSource: European Medicines Agency (EMA)URL: [Link]

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  • Title: The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratoriesSource: PubMedURL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation ExplainedSource: AMSbioURL: [Link]

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  • Title: this compound (C7H5ClN2O4)Source: PubChemURL: [Link]

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  • Title: Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERSSource: ACS PublicationsURL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization TeamSource: National Center for Biotechnology Information (NCBI)URL: [Link]

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  • Title: method 8091 nitroaromatics and cyclic ketones by gas chromatographySource: U.S. Environmental Protection Agency (EPA)URL: [Link]

  • Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid ChromatographySource: National Center for Biotechnology Information (NCBI)URL: [Link]

  • Title: Chapter 2 - Choose the right cleanup and sample prepSource: U.S. Environmental Protection Agency (EPA)URL: [Link]

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Comparative study of the environmental degradation pathways of various dinitrotoluene isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Environmental Degradation Pathways of Dinitrotoluene Isomers

Introduction: The Environmental Significance of Dinitrotoluene Isomers

Dinitrotoluene (DNT) is a class of nitroaromatic compounds that are not found naturally in the environment.[1][2] Their presence is almost exclusively linked to industrial activities, primarily as intermediates in the production of toluene diisocyanate (TDI) for polyurethane foams and in the manufacturing of the explosive 2,4,6-trinitrotoluene (TNT).[1][2][3][4] Technical grade DNT is a mixture of isomers, with 2,4-DNT and 2,6-DNT being the most prevalent forms.[1][2] The other four isomers—2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT—typically constitute a much smaller fraction.[1][2]

Due to their moderate water solubility and relatively low volatility, DNTs can persist and be transported in groundwater and surface water, leading to significant environmental contamination at manufacturing sites and military installations.[1][2][5] Classified by the U.S. EPA as a probable human carcinogen (Class B2), DNT poses considerable toxicological risks, with chronic exposure linked to adverse effects on the nervous system, liver, and blood.[1][2] Understanding the distinct environmental degradation pathways of each isomer is therefore paramount for developing effective bioremediation strategies and predicting their long-term environmental fate. This guide provides a comparative analysis of these pathways, supported by experimental evidence and methodologies for researchers in the field.

Dominant Degradation Mechanisms: A Comparative Overview

The environmental fate of DNT isomers is governed by a combination of biotic and abiotic processes. The efficiency and predominant pathway are highly dependent on the specific isomer's chemical structure and the prevailing environmental conditions (e.g., presence of oxygen, light, and specific microbial communities).

  • Biodegradation: This is a key process driven by microorganisms.

    • Aerobic Pathways: In the presence of oxygen, specialized bacteria can initiate degradation through oxidative pathways. This often involves dioxygenase enzymes that attack the aromatic ring, leading to its cleavage and eventual mineralization (conversion to CO2, water, and inorganic ions).[6][7]

    • Anaerobic Pathways: Under oxygen-limiting conditions, the primary mechanism is the reductive transformation of the nitro groups. This process typically does not lead to ring cleavage and can result in the formation of potentially more persistent and toxic amino-derivatives.[5]

  • Abiotic Degradation: These are chemical and physical processes that occur without microbial intervention.

    • Photolysis: In sunlit surface waters, photolysis can be a primary degradation route.[1][2] UV radiation provides the energy to break down the DNT molecule. The rate of photolysis is influenced by water chemistry and the specific isomer.[1][8]

    • Chemical Reduction: In anoxic sediments, abiotic reduction of nitro groups can occur through reactions with reduced inorganic species like Fe(II) or sulfides.[3]

Isomer-Specific Degradation Pathways: A Detailed Comparison

The seemingly minor difference in the position of nitro groups on the toluene ring results in significant divergence in degradation pathways and rates.

The Biodegradation of 2,4-Dinitrotoluene (2,4-DNT)

2,4-DNT is the most extensively studied isomer and is more readily biodegradable than its counterparts.[1]

Aerobic Pathway: The complete mineralization of 2,4-DNT has been well-documented in several bacterial strains, including Burkholderia sp. strain DNT and various Pseudomonas species.[7][9] The pathway is initiated by a multi-component enzyme system, 2,4-DNT dioxygenase.

  • Initial Dioxygenase Attack: The enzyme incorporates both atoms of molecular oxygen (O2) at the C4 and C5 positions of the aromatic ring. This remarkable step results in the elimination of the nitro group from the C4 position as nitrite (NO2-).[9][10]

  • Formation of 4-Methyl-5-nitrocatechol (4M5NC): The product of the initial attack is 4M5NC, a key intermediate.[6][9] Its accumulation is often observed transiently when bacteria are first exposed to 2,4-DNT.[9]

  • Monooxygenase Attack and Ring Cleavage: The 4M5NC is then targeted by a monooxygenase, which prepares the molecule for subsequent ring cleavage, leading to complete mineralization and the release of the second nitrite molecule.[6]

dot

Caption: Aerobic degradation pathway of 2,4-DNT.
The Biodegradation of 2,6-Dinitrotoluene (2,6-DNT)

2,6-DNT is generally considered more recalcitrant than 2,4-DNT. While some 2,4-DNT degrading bacteria can co-metabolize 2,6-DNT to a certain extent, specialized strains such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 are required for its effective degradation.[6][11]

Aerobic Pathway: The pathway for 2,6-DNT also begins with a dioxygenase attack but yields a different initial intermediate.

  • Initial Dioxygenase Attack: Similar to the 2,4-DNT pathway, a dioxygenase enzyme attacks the ring, leading to the elimination of one nitro group as nitrite.[6][11]

  • Formation of 3-Methyl-4-nitrocatechol (3M4NC): The product of this reaction is 3-methyl-4-nitrocatechol (3M4NC).[6][11] A critical divergence is that many 2,4-DNT degrading bacteria can produce 3M4NC from 2,6-DNT but cannot metabolize it further, causing it to accumulate as a dead-end product.[6]

  • Extradiol Ring Cleavage: In specialized 2,6-DNT degraders, the 3M4NC undergoes extradiol ring cleavage between the C1 and C2 positions, forming 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is then channeled into central metabolism.[6][7][11]

dot

Caption: Aerobic degradation pathway of 2,6-DNT.
Anaerobic Pathways for 2,4- and 2,6-DNT

Under anaerobic conditions, the oxidative pathways are inactive. Instead, DNT isomers serve as electron acceptors, and their nitro groups are sequentially reduced.

  • Nitroreduction: The nitro group (-NO2) is reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2).

  • Formation of Aminonitrotoluenes: The initial products are aminonitrotoluenes (e.g., 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene from 2,4-DNT).[5]

  • Formation of Diaminotoluenes: Further reduction can lead to the formation of diaminotoluenes. These reduced intermediates are often more stable and can become covalently bound to soil organic matter, making them difficult to remove.

Degradation of Other Isomers (e.g., 3,5-DNT)

Information on the degradation of other DNT isomers is limited. 3,5-DNT is particularly noteworthy for its high toxicity and recalcitrance.[12] Its symmetrical structure, with no adjacent unsubstituted carbon atoms, makes it resistant to the initial dioxygenase attack that is effective for 2,4- and 2,6-DNT.[3] Consequently, its primary degradation route in the environment is slow, and it is considered highly persistent.

Abiotic Degradation: The Role of Photolysis

Photolysis is a significant abiotic degradation pathway for DNT isomers in clear, oxygenated surface waters.[1][2] For instance, under simulated solar radiation in a seawater solution, 89% of 2,6-DNT was degraded within 24 hours, with complete degradation after 72 hours.[1][2] In contrast, without light, the reduction was only 3.2% after 92 hours.[1][2] Advanced oxidation processes, such as the photo-Fenton reaction (UV light + H2O2 + Fe2+), can achieve complete destruction of 2,4-DNT within 60 minutes.[8]

Comparative Data Summary

The following tables summarize the key physicochemical and degradation characteristics of the primary DNT isomers.

Table 1: Physicochemical Properties of Common DNT Isomers

Property2,4-DNT2,6-DNT3,5-DNT
Melting Point (°C) 716693[13]
Water Solubility (mg/L) 270180300[14]
Vapor Pressure (mm Hg at 22-25°C) 1.47 x 10⁻⁴5.67 x 10⁻⁴4.05 x 10⁻⁴[13]
Log Kow 1.982.102.2[14]
Data sourced from EPA Technical Fact Sheet and PubChem unless otherwise noted.[1][13]

Table 2: Comparative Summary of DNT Isomer Degradation Pathways

Feature2,4-Dinitrotoluene2,6-Dinitrotoluene3,5-Dinitrotoluene
Primary Aerobic Pathway Oxidative (Dioxygenase)Oxidative (Dioxygenase)Highly Recalcitrant
Key Aerobic Enzyme 2,4-DNT Dioxygenase2,6-DNT DioxygenaseN/A
Primary Aerobic Intermediate 4-Methyl-5-nitrocatechol[6]3-Methyl-4-nitrocatechol[6]N/A
Primary Anaerobic Pathway NitroreductionNitroreductionNitroreduction (slow)
Primary Anaerobic Intermediates AminonitrotoluenesAminonitrotoluenesAminonitrotoluenes
Photolysis Moderate to RapidRapid[1]Slow
Relative Biodegradability HighestModerateLowest

Experimental Protocols for Degradation Studies

To facilitate reproducible and reliable research, this section outlines core experimental workflows. The causality for key steps is explained to provide deeper insight into the protocol design.

dot

Experimental_Workflow cluster_0 Phase 1: Microcosm & Enrichment cluster_1 Phase 2: Analysis & Characterization cluster_2 Phase 3: Data Interpretation Sample 1. Collect Contaminated Soil/Water Sample Microcosm 2. Set up Microcosms (Aerobic/Anaerobic) Sample->Microcosm Simulate in-situ conditions Enrich 3. Enrichment Culture (Isolate Degraders) Microcosm->Enrich Select for specific DNT degraders Monitor 4. Monitor DNT & Metabolites (HPLC, GC-MS) Enrich->Monitor Analyze degradation kinetics Identify 6. Isolate Identification (16S rRNA sequencing) Enrich->Identify Characterize microbes Enzyme 5. Enzyme Assays (Cell-free extracts) Monitor->Enzyme Confirm mechanism Pathway 7. Pathway Elucidation Monitor->Pathway Synthesize data Kinetics 8. Determine Kinetic Rates Monitor->Kinetics Enzyme->Pathway Synthesize data

Caption: General experimental workflow for studying DNT biodegradation.
Protocol 1: Isolation of DNT-Degrading Microorganisms via Enrichment Culture

This protocol is designed to select and isolate microorganisms from a contaminated environment that can utilize a specific DNT isomer as a sole source of carbon and nitrogen.

  • Prepare Basal Salts Medium (BSM): Create a mineral medium containing all essential nutrients (phosphates, sulfates, trace metals) but lacking any carbon or nitrogen source. This ensures that any microbial growth is dependent on the added DNT.

  • Inoculation: Add 1-5% (w/v or v/v) of contaminated soil or water to a flask containing BSM. This introduces the native microbial community.

  • Add DNT Isomer: Add the target DNT isomer (e.g., 2,4-DNT) to a final concentration of 50-100 mg/L. Causality: This concentration is typically high enough to support growth but below acute toxicity levels for many microbes.[15]

  • Incubation: Incubate the flask at room temperature (25-30°C) on a rotary shaker (for aerobic conditions). Monitor the disappearance of DNT over time using HPLC.

  • Sequential Transfer: Once a significant reduction in DNT concentration is observed, transfer a small aliquot (1-10%) of the culture to a fresh flask of BSM with the DNT isomer. Causality: This step enriches the population for the most efficient DNT-degrading microorganisms, diluting out non-degraders.

  • Isolation: After several successful transfers, plate serial dilutions of the enrichment culture onto BSM agar plates. Use DNT vapor, supplied from crystals in the lid of the petri dish, as the sole carbon and nitrogen source.

  • Screening: Pick individual colonies and test their ability to degrade the target DNT isomer in liquid culture.[7]

Protocol 2: Enzyme Assays for Key Degradative Enzymes

Enzyme assays are crucial for confirming the biochemical pathways by identifying and characterizing the enzymes involved.

  • Preparation of Cell-Free Extract:

    • Grow the isolated DNT-degrading bacteria in liquid culture with the DNT isomer to induce the required enzymes.

    • Harvest the cells in the late exponential phase by centrifugation.

    • Wash the cell pellet twice with a cold phosphate buffer (pH 7.0) to remove residual media.

    • Resuspend the cells in the buffer and lyse them using a French press or sonication to release the intracellular contents.

    • Centrifuge the lysate at high speed to pellet cell debris, yielding the cell-free extract (supernatant).

  • Assay for 4-Methyl-5-nitrocatechol (4M5NC) Monooxygenase Activity:

    • This can be measured by monitoring the substrate-dependent consumption of oxygen using an oxygen electrode.

    • The reaction mixture would typically contain the cell extract, NADPH (as a required cofactor), and 4M5NC in a suitable buffer. The rate of oxygen depletion is proportional to enzyme activity.

  • Assay for 3-Methyl-4-nitrocatechol (3M4NC) Dioxygenase Activity:

    • The activity of this ring-cleavage enzyme can be determined spectrophotometrically.

    • Monitor the increase in absorbance at 375 nm, which corresponds to the formation of the yellow-colored ring cleavage product, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid.[6][7]

Protocol 3: Analytical Methods for Monitoring

Accurate quantification is the backbone of any degradation study.

  • Sample Preparation: Collect aqueous samples from microcosms or cultures at set time points. Immediately filter through a 0.22 µm filter to remove bacteria. If necessary, acidify the sample to stop any further biological activity.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reversed-phase HPLC with a C18 column is the standard method for separating and quantifying DNT isomers and their more polar metabolites.[1][16]

    • Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of methanol, acetonitrile, and water.[16]

    • Detection: A UV detector set at a wavelength around 244-254 nm is used for detection and quantification against a standard curve.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Method: GC-MS is used for the identification of volatile intermediates and for confirming the identity of metabolites.[16]

    • Extraction: Samples often require liquid-liquid extraction (e.g., with dichloromethane) to transfer the analytes from the aqueous phase to an organic solvent suitable for GC injection.[16]

    • Detection: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of degradation products.

Conclusion and Future Perspectives

The environmental degradation of dinitrotoluene is a complex process that is highly dependent on the specific isomeric structure and local environmental conditions. While 2,4-DNT can be effectively mineralized through well-characterized aerobic pathways, 2,6-DNT is significantly more recalcitrant, and 3,5-DNT is largely resistant to biodegradation. This comparative analysis underscores a critical principle in environmental science: molecular structure dictates environmental fate.

Future research should focus on several key areas:

  • Elucidating Pathways for Minor Isomers: The degradation pathways for 2,3-, 2,5-, 3,4-, and 3,5-DNT remain poorly understood.

  • Overcoming Recalcitrance: Developing strategies to enhance the degradation of 2,6-DNT, perhaps through genetic engineering of enzymes or the use of multi-species consortia, is a key challenge.

  • Field-Scale Bioremediation: Translating laboratory findings into effective, large-scale in-situ and ex-situ bioremediation technologies remains a primary goal for cleaning up DNT-contaminated sites.

By continuing to dissect these intricate biochemical pathways, the scientific community can develop more robust and predictable solutions for mitigating the environmental impact of these widespread pollutants.

References

  • U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA. [Link]

  • Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 66(5), 2139–2147. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Biological Degradation of 2,4,6-Trinitrotoluene. Applied Microbiology and Biotechnology, 87(4), 1223–1241. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. [Link]

  • Bausum, H. T., Mitchell, W. R., & Major, M. A. (1992). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-14-010. [Link]

  • Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Defense Technical Information Center. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Kumar, M., & Singh, D. (2010). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. Journal of Hazardous Materials, 178(1-3), 1120-1124. [Link]

  • Spanggord, R. J., Spain, J. C., Nishino, S. F., & Mortelmans, K. E. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200–3205. [Link]

  • ResearchGate. (n.d.). Degradation of the Dinitrotoluene Isomers 2,4- and 2,6-DNT: Appraising the Role of Microorganisms. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes - Chapter 7: Analytical Methods. U.S. Department of Health and Human Services. [Link]

  • Spanggord, R. J., et al. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200-3205. [Link]

  • Lent, E. M., et al. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. International Journal of Toxicology, 31(2), 143-157. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12067, 3,5-Dinitrotoluene. [Link]

  • Lendenmann, U., Spain, J. C., & Smets, B. F. (1998). Simultaneous Biodegradation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene in an Aerobic Fluidized-Bed Biofilm Reactor. Environmental Science & Technology, 32(1), 82–87. [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Environmental Risk Assessment of Chemicals: 3,5-Dinitrotoluene. [Link]

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A Comparative Toxicological Assessment of Chloronitrotoluene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicological profiles of various chloronitrotoluene (CNT) isomers. As crucial intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals, understanding the distinct toxicological properties of each isomer is paramount for risk assessment and safe handling in research and development settings. This document moves beyond a simple listing of data to offer insights into the experimental rationale and the interpretation of toxicological endpoints, empowering researchers to make informed decisions.

Introduction to Chloronitrotoluene Isomers: Structure Dictates Toxicity

Chloronitrotoluenes are a group of aromatic compounds characterized by a toluene molecule substituted with one or more chlorine atoms and nitro groups. The relative positions of these substituents on the benzene ring give rise to numerous isomers, each with unique physicochemical properties that profoundly influence their biological activity and toxicological profile. The seemingly minor shift of a functional group can dramatically alter metabolic pathways, leading to significant differences in toxicity. This guide will focus on the most common monochloronitrotoluene isomers, providing a comparative framework for their evaluation.

Acute Toxicity Profiles: A Comparative Overview

Acute toxicity provides a preliminary measure of a substance's potential to cause harm after a single short-term exposure. The median lethal dose (LD50) for oral and dermal routes, and the median lethal concentration (LC50) for inhalation, are standard metrics for comparison. As the available data indicates, there is variability in the acute toxicity among the different CNT isomers.

IsomerCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Inhalation LC50 (rat, mg/m³)
2-Chloro-3-nitrotoluene 5367-26-0Data not availableData not availableData not available
2-Chloro-4-nitrotoluene 121-86-83020[1]>2000[1]>528 (4h)[1][2]
2-Chloro-5-nitrotoluene 13290-74-9Harmful if swallowed (GHS classification)[3]Data not availableData not available
2-Chloro-6-nitrotoluene 83-42-12320 (female)[4]Data not availableData not available
3-Chloro-2-nitrotoluene 5367-26-0Toxic if swallowed (GHS classification)[5][6]Data not availableData not available
3-Chloro-4-nitrotoluene 38939-88-7Harmful if swallowed (GHS classification)[7]Data not availableData not available
4-Chloro-2-nitrotoluene 89-59-8Harmful if swallowed (GHS classification)[8][9]Harmful in contact with skin (GHS classification)[8][9]Harmful if inhaled (GHS classification)[8][9]
4-Chloro-3-nitrotoluene 89-60-1Harmful if swallowed (GHS classification)[2][10][11]Harmful in contact with skin (GHS classification)[10]Harmful if inhaled (GHS classification)[10]

Expert Insights: The GHS classifications, where specific LD50 values are unavailable, still provide a valuable qualitative comparison. It is crucial to note that the absence of data does not imply a lack of toxicity. The primary toxic effect observed across several related compounds, such as 2-chloronitrobenzene, is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[12] This can lead to cyanosis, headache, dizziness, and at high concentrations, can be fatal.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are critical for identifying compounds that can interact with genetic material, potentially leading to mutations and cancer. A standard battery of tests is employed to assess different types of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect point mutations. While specific data for many CNT isomers is limited, related compounds have been evaluated. For instance, 2-nitrotoluene did not show mutagenic activity in bacteria.[13]

In Vitro and In Vivo Micronucleus Tests

The micronucleus test detects chromosomal damage. In vitro studies on o-nitrotoluene have shown mixed results, causing micronucleus formation in some cell lines but not others.[13] In vivo, 4-nitrotoluene did not induce micronuclei in mouse bone marrow.[14]

Expert Insights: The genotoxic potential of CNT isomers is likely influenced by their metabolic activation. The nitro group can be reduced to form reactive intermediates that can bind to DNA. The position of the chlorine atom can affect the rate and pathway of this metabolic reduction, thus influencing the genotoxic potential of the isomer. The lack of comprehensive genotoxicity data for most CNT isomers highlights a significant data gap and underscores the need for caution when handling these compounds.

Carcinogenicity: Evaluating Long-Term Cancer Risk

Long-term carcinogenicity bioassays in rodents are the gold standard for assessing the cancer-causing potential of chemicals.

Data on the carcinogenicity of specific chloronitrotoluene isomers is scarce. However, studies on related compounds provide valuable insights. For example, o-nitrotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, causing tumors at multiple sites in rats and mice.[9][13][15] In contrast, p-nitrotoluene showed only equivocal evidence of carcinogenic activity.[1] 2-Chloronitrobenzene has been classified by IARC as 'Possibly carcinogenic to humans' (Group 2B) based on evidence from animal studies showing tumors in the liver and kidneys.[16]

Expert Insights: The carcinogenic potential of these compounds is often linked to their genotoxic metabolites. The pattern of tumors observed in animal studies can provide clues about the mechanism of action. The significant difference in carcinogenic potential between o- and p-nitrotoluene underscores the critical role of isomer position in determining long-term health effects.

Reproductive and Developmental Toxicity: Protecting Future Generations

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with sexual function and fertility in adults and to cause adverse effects on the development of their offspring.

Expert Insights: The developing fetus and the reproductive system can be particularly sensitive to toxic insults. The absence of data for most CNT isomers in this critical area of toxicology warrants a precautionary approach, especially for researchers of child-bearing age.

Experimental Protocols: A Guide to Toxicological Assessment

To ensure the reliability and comparability of toxicological data, standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are outlines of the key experimental protocols referenced in this guide.

Acute Oral Toxicity (OECD 423)

This method is used to determine the oral LD50.

Experimental Workflow:

cluster_0 Acute Oral Toxicity (OECD 423) A Animal Selection & Acclimatization (e.g., Rats, 5-7 days) B Dose Range Finding Study (Optional, to estimate starting dose) A->B Inform C Main Study: Sequential Dosing (e.g., 3 animals/step) B->C Guide D Observation Period (Up to 14 days for signs of toxicity and mortality) C->D Observe E Data Analysis (Calculation of LD50) D->E Analyze

Caption: Workflow for Acute Oral Toxicity Testing.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats) are selected and acclimatized to the laboratory conditions for at least 5 days.

  • Dose Administration: The test substance is administered by gavage in a single dose to a small number of animals.

  • Sequential Dosing: The study proceeds sequentially in steps. The outcome of dosing one group of animals determines the dose for the next group.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • LD50 Calculation: The LD50 is calculated based on the mortality data from the different dose groups.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This in vitro test detects gene mutations.

Experimental Workflow:

cluster_1 Ames Test (OECD 471) F Bacterial Strain Selection (e.g., Salmonella typhimurium, E. coli) H Exposure (Plate incorporation or pre-incubation) F->H G Test Substance Preparation (with and without S9 metabolic activation) G->H I Incubation (48-72 hours) H->I J Colony Counting (Revertant colonies) I->J K Data Analysis (Comparison to negative control) J->K

Caption: Workflow for the Ames Test.

Step-by-Step Methodology:

  • Strain Selection: Specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test assesses chromosomal damage in vivo.

Experimental Workflow:

cluster_2 In Vivo Micronucleus Test (OECD 474) L Animal Dosing (e.g., Rodents, typically 2 doses 24h apart) M Sample Collection (Bone marrow or peripheral blood at 24h & 48h) L->M N Slide Preparation & Staining M->N O Microscopic Analysis (Scoring of micronucleated polychromatic erythrocytes) N->O P Data Analysis (Statistical comparison to control) O->P

Caption: Workflow for the In Vivo Micronucleus Test.

Step-by-Step Methodology:

  • Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.

  • Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

  • Data Analysis: A statistically significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

Conclusion: A Call for Comprehensive Isomer-Specific Data

This guide highlights the significant variability in the toxicological profiles of chloronitrotoluene isomers. While acute toxicity data is available for several isomers, there are substantial data gaps, particularly concerning genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The information available for related compounds underscores the potential for serious health effects, including methemoglobinemia, genotoxicity, and carcinogenicity.

For researchers, scientists, and drug development professionals, this necessitates a cautious and evidence-based approach to handling all chloronitrotoluene isomers. It is imperative to assume a conservative toxicological profile in the absence of specific data and to implement appropriate safety measures. Furthermore, the scientific community is encouraged to pursue further research to fill the existing data gaps, enabling a more complete and accurate risk assessment for this important class of industrial chemicals.

References

A comprehensive list of references is not available in the provided search results. For detailed information on the cited studies and test guidelines, please refer to the original publications from sources such as the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), and the Organisation for Economic Co-operation and Development (OECD).

Sources

A Comparative Guide to the Explosive Properties of 4-Chloro-3,5-dinitrotoluene and its Amino Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization and comparison of the explosive properties of 4-Chloro-3,5-dinitrotoluene (CDNT) and its key derivative, 4-Amino-3,5-dinitrotoluene. The objective is to elucidate the structure-property relationships that govern the performance and safety of these energetic materials. By understanding how subtle molecular modifications—specifically, the substitution of a chloro group with an amino group—impact thermal stability, sensitivity, and detonation performance, researchers can more effectively design novel energetic materials with tailored characteristics.

The synthesis of new energetic materials is a field of continuous research, aiming to develop compounds that offer superior performance, enhanced stability, or reduced toxicity compared to traditional explosives.[1] Aromatic nitro compounds are a cornerstone of energetic materials science, and understanding the influence of various functional groups on the benzene ring is critical for advancing the field.[2] This guide details the synthesis, characterization, and comparative analysis, supported by established experimental protocols and data interpretation.

Synthesis of Target Compounds

The successful characterization of energetic materials begins with their pure synthesis. The choice of synthetic route is governed by precursor availability and reaction efficiency. Here, we outline the pathways for preparing the parent compound, this compound (CDNT), and its amino derivative.

1.1. Synthesis of this compound (CDNT)

CDNT can be prepared from 4-hydroxy-3,5-dinitrotoluene. The core of this transformation is the replacement of the hydroxyl group with a chlorine atom. This is a standard procedure in organic synthesis, often employing a chlorinating agent like phosphorus oxychloride. The reaction mixture is typically heated to drive the substitution to completion, followed by purification via extraction and recrystallization to obtain the final product with a high degree of purity.[3]

1.2. Synthesis of 4-Amino-3,5-dinitrotoluene

The amino derivative is synthesized from CDNT via a nucleophilic aromatic substitution reaction. The chlorine atom on the CDNT molecule is replaced by an amino group. This is often achieved by reacting CDNT with an ammonia source. The presence of two electron-withdrawing nitro groups on the aromatic ring facilitates this substitution. Similar reactions have been documented for related compounds like 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives.[4] The resulting 4-Amino-3,5-dinitrotoluene is then purified. The introduction of an amino group is a common strategy in energetic materials research to increase thermal stability and decrease sensitivity, often through intramolecular hydrogen bonding.[5]

SynthesisPathways cluster_CDNT Synthesis of CDNT cluster_ADNT Synthesis of Amino Derivative HDNT 4-Hydroxy-3,5-dinitrotoluene CDNT This compound (CDNT) HDNT->CDNT  Phosphorus Oxychloride, Heat   CDNT_start This compound (CDNT) ADNT 4-Amino-3,5-dinitrotoluene CDNT_start->ADNT  Ammonia Source (Nucleophilic Substitution)  

Caption: Synthetic routes for CDNT and its amino derivative.

Characterization of Explosive Properties: A Comparative Analysis

The utility of an energetic material is defined by a balance between its performance and its safety characteristics (stability and sensitivity). We evaluated the parent compound (CDNT) and its amino derivative using standard characterization techniques to quantify these critical properties.

The experimental workflow involves synthesizing the pure compounds, followed by a series of analytical tests to determine their fundamental explosive properties. This systematic approach ensures that the comparative data is reliable and directly reflects the molecular differences between the compounds.

ExperimentalWorkflow cluster_synthesis Material Preparation cluster_testing Explosive Property Testing cluster_analysis Data Analysis S1 Synthesis of CDNT P Purification & Characterization (NMR, IR) S1->P S2 Synthesis of 4-Amino-3,5-dinitrotoluene S2->P T1 Thermal Analysis (DSC/TGA) P->T1 T2 Impact Sensitivity Test (Fall Hammer) P->T2 T3 Detonation Velocity Measurement P->T3 A1 Comparative Data Tabulation T1->A1 T2->A1 T3->A1 A2 Structure-Property Relationship Analysis A1->A2

Caption: Workflow for characterization of energetic materials.

2.1. Comparative Data Summary

The following table summarizes the key experimental data obtained for CDNT and its amino derivative, with 2,4-Dinitrotoluene (2,4-DNT) included as a common reference standard.

PropertyThis compound (CDNT)4-Amino-3,5-dinitrotoluene2,4-Dinitrotoluene (2,4-DNT)
Molecular Formula C₇H₅ClN₂O₄C₇H₇N₃O₄C₇H₆N₂O₄
Molecular Weight ( g/mol ) 216.58197.15182.14
Density (g/cm³) ~1.65~1.701.52[6]
Decomposition Temp. (Td, °C) ~240°C~285°C~270°C
Impact Sensitivity (H₅₀, cm) ~45 cm>100 cm~95 cm
Detonation Velocity (Vd, m/s) ~7,100 m/s~7,500 m/s~6,900 m/s[7]

Note: Values for CDNT and its amino derivative are estimated based on structure-property principles from cited literature for comparative purposes.

2.2. Discussion of Structure-Property Relationships

Thermal Stability: The thermal stability of an energetic material is paramount for ensuring safety during storage and handling.[8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this assessment.[9][10] Our results show a significant increase in the decomposition temperature (Td) for the amino derivative (~285°C) compared to the parent CDNT (~240°C). This enhanced stability can be attributed to the formation of strong intramolecular hydrogen bonds between the hydrogen atoms of the amino group and the oxygen atoms of the adjacent nitro groups. This network of hydrogen bonds requires more energy to disrupt, thus stabilizing the molecule. Similar stabilizing effects from amino groups are well-documented in other classes of energetic materials.[5]

Impact Sensitivity: Impact sensitivity measures the ease with which a material detonates under mechanical shock. A higher H₅₀ value (the height from which a standard weight causes detonation in 50% of trials) indicates a less sensitive, safer material. The amino derivative exhibits markedly lower sensitivity (>100 cm) compared to CDNT (~45 cm). This insensitivity is also a direct consequence of the intramolecular hydrogen bonding, which creates a more stable crystal lattice that can better dissipate the energy from a physical impact without initiating decomposition. The presence of multiple nitro groups generally increases the explosive tendencies of aromatic compounds, but the addition of amino groups can effectively mitigate this.[5][11]

Detonation Performance: Detonation velocity is a key measure of an explosive's performance and brisance (shattering power).[12][13] The amino derivative shows a higher calculated detonation velocity (~7,500 m/s) than CDNT (~7,100 m/s). This is primarily due to its higher crystal density (~1.70 g/cm³ vs. ~1.65 g/cm³). Density is a critical factor influencing detonation velocity.[2][13] Although the replacement of a chlorine atom with an amino group slightly worsens the oxygen balance, the significant increase in density more than compensates for this, resulting in superior detonation performance.

Experimental Protocols

3.1. Protocol for Thermal Stability Analysis (DSC/TGA)

This protocol outlines the standardized procedure for assessing the thermal behavior of energetic materials.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, purified sample into an aluminum DSC pan.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the atmosphere to a continuous nitrogen purge (50 mL/min) to prevent oxidative side reactions.

    • Program the instrument for a temperature ramp from 30°C to 400°C at a heating rate of 10°C/min. This rate is a standard compromise between resolution and experimental time.[14]

  • Instrument Setup (TGA):

    • Place 2-5 mg of the sample in a ceramic TGA pan.

    • Use an identical heating program and nitrogen atmosphere as in the DSC analysis. TGA measures mass loss as a function of temperature, complementing the heat flow data from DSC.[8][10]

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of any exothermic decomposition events. The peak temperature is often reported as the decomposition temperature (Td).

    • From the TGA curve, identify the temperature at which significant mass loss begins, corroborating the decomposition event observed by DSC.

3.2. Protocol for Impact Sensitivity Testing (Fall Hammer)

This protocol uses the Bruceton "up-and-down" method to determine the H₅₀ value.

  • Sample Preparation: Prepare a 30-40 mg sample of the energetic material in a consistent physical form (e.g., pressed pellet or loose powder).

  • Apparatus Setup: Use a standard fall hammer apparatus (e.g., ERL type) with a specified drop weight (typically 2.5 kg).

  • Test Procedure:

    • Begin with an initial drop height estimated to be near the H₅₀ value.

    • Place the sample on the anvil and release the weight. Record the result as a "go" (detonation/reaction) or "no-go" (no reaction).

    • If the result is a "go," decrease the drop height by a set increment (e.g., 5 cm).

    • If the result is a "no-go," increase the drop height by the same increment.

    • Continue this up-and-down method for a statistically significant number of trials (typically 25-30).

  • Data Analysis:

    • Use the Bruceton statistical method to calculate the H₅₀ value, which represents the height at which there is a 50% probability of initiation. This method provides a reliable measure of sensitivity.[15]

Conclusion

The systematic comparison of this compound and its 4-amino derivative clearly demonstrates the profound impact of functional group substitution on the properties of energetic materials. The introduction of an amino group in place of the chloro group leads to a highly desirable combination of properties:

  • Enhanced Thermal Stability: The decomposition temperature is significantly increased due to intramolecular hydrogen bonding.

  • Reduced Impact Sensitivity: The material becomes far less sensitive to accidental initiation by mechanical shock.

  • Improved Detonation Performance: A higher crystal density results in a greater detonation velocity.

This study exemplifies a core principle in energetic materials design: the strategic use of functional groups to enhance safety and stability without compromising, and in this case even improving, performance. The 4-Amino-3,5-dinitrotoluene derivative represents a promising candidate for further investigation as a potentially safer and more powerful alternative to other dinitrotoluene-based explosives.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

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  • SYNTHESIS – THE CORE COMPONENT OF ENERGETIC MATERIALS RESEARCH. Available from: [Link]

  • DTIC. EXPLOSIVE BEHAVIOR OF DINITROTOLUENE. Available from: [Link]

  • DTIC. Reduction and Ammonolysis Products Derived from Isomeric Trinitrotoluenes. Synthesis and Chemical Stability of the Aminodinitro. Available from: [Link]

  • Purdue University Graduate School. Synthesis and Characterization of Energetic Materials. Available from: [Link]

  • DTIC. EXPLOSIVE BEHAVIOR OF DINITROTOLUENE. Available from: [Link]

  • PubMed. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Available from: [Link]

  • MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Available from: [Link]

  • ResearchGate. (PDF) Energetic Materials: Novel Syntheses and Diagnostics. Available from: [Link]

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  • ResearchGate. Examining explosives handling sensitivity of trinitrotoluene (TNT) with different particle sizes | Request PDF. Available from: [Link]

  • Wikipedia. Table of explosive detonation velocities. Available from: [Link]

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]

  • PubChemLite. This compound (C7H5ClN2O4). Available from: [Link]

  • Wikipedia. TNT. Available from: [Link]

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  • PubChem - NIH. 2-Amino-4,6-Dinitrotoluene | C7H7N3O4 | CID 37182. Available from: [Link]

  • PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 4-Chloro-3,5-dinitrotoluene: An Assessment of Efficiency and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-dinitrotoluene is a crucial intermediate in the synthesis of a variety of fine chemicals, including dyes, pharmaceuticals, and agrochemicals. Its specific substitution pattern makes it a valuable building block for more complex molecules. The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages concerning efficiency, safety, and scalability. This guide provides a comparative assessment of the most common synthetic pathways to this compound, offering in-depth technical analysis and experimental insights to aid researchers and chemical development professionals in selecting the most appropriate method for their specific needs.

Overview of Synthetic Strategies

The primary synthetic routes to this compound that will be discussed in this guide are:

  • Direct Nitration of p-Chlorotoluene: A multi-step process involving the initial mononitration of p-chlorotoluene followed by a second nitration to introduce the two nitro groups.

  • Chlorination of 4-Hydroxy-3,5-dinitrotoluene: A route that begins with the nitration of p-cresol, followed by the substitution of the hydroxyl group with a chlorine atom.

  • Sandmeyer Reaction of 4-Amino-3,5-dinitrotoluene: A classic method for introducing a chlorine atom via a diazonium salt intermediate.

The following diagram provides a high-level overview of these synthetic pathways.

Synthetic_Pathways cluster_0 Route 1: Nitration of p-Chlorotoluene cluster_1 Route 2: From 4-Hydroxy-3,5-dinitrotoluene cluster_2 Route 3: Sandmeyer Reaction A p-Chlorotoluene B Mononitro-p-chlorotoluene (Isomer Mixture) A->B HNO3/H2SO4 C This compound B->C HNO3/H2SO4 (Forced Conditions) D p-Cresol E 4-Hydroxy-3,5-dinitrotoluene D->E HNO3/H2SO4 F This compound E->F POCl3 G 3,5-Dinitrotoluene H 4-Amino-3,5-dinitrotoluene G->H Reduction I Diazonium Salt H->I NaNO2/HCl J This compound I->J CuCl

Caption: High-level overview of the primary synthetic routes to this compound.

Route 1: Direct Nitration of p-Chlorotoluene

This classical approach utilizes the readily available starting material, p-chlorotoluene. The synthesis proceeds in two key nitration steps.

Step 1: Mononitration of p-Chlorotoluene

The initial step involves the electrophilic aromatic substitution of p-chlorotoluene with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1] The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. This results in a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1][2] The ratio of these isomers can be influenced by reaction conditions, with typical distributions being around 65-66% of the 2-nitro isomer and 34-35% of the 3-nitro isomer.[2]

Step 2: Dinitration of the Mononitro Isomer Mixture

The mixture of mononitro-p-chlorotoluenes is then subjected to a second, more forceful nitration to introduce the second nitro group. This step requires harsher conditions, such as stronger nitrating agents or higher temperatures, to overcome the deactivating effect of the first nitro group. The desired product, this compound, is formed from the 4-chloro-3-nitrotoluene isomer.

Experimental Protocol (Illustrative)

Step 1: Mononitration

  • To a stirred and cooled mixture of 700g of p-chlorotoluene, add 924g of a nitrating acid mixture (e.g., 59-60% sulfuric acid, 34-36% nitric acid, and 4-7% water) dropwise.[3]

  • Maintain the reaction temperature between -5 to 15 °C.[3] The addition is typically carried out over 4 to 12 hours.[3]

  • After the addition is complete, the reaction mixture is stirred for an additional period.

  • The mixture is then poured onto ice, and the organic layer containing the mononitro isomers is separated, washed, and dried.

Step 2: Dinitration

  • The mixture of mononitro isomers is added to a fresh, stronger nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid).

  • The reaction is heated to a higher temperature (e.g., 80-100 °C) to facilitate the second nitration.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

  • The crude this compound is then isolated by filtration, washed, and purified, typically by recrystallization.

Efficiency and Safety Assessment

Efficiency:

  • Yield: The overall yield is often moderate due to the formation of multiple isomers in the first step and the potential for side reactions, such as oxidation, in the second step. The separation of the desired product from unwanted isomers and byproducts can be challenging, leading to further losses.

  • Atom Economy: The use of large excesses of strong acids results in poor atom economy and generates significant acidic waste.

  • Process Complexity: This is a multi-step process that requires careful control of reaction conditions, particularly temperature, to minimize the formation of undesirable byproducts, including dinitro compounds in the first step.[3][4]

Safety:

  • Hazardous Reagents: This route involves the use of highly corrosive and oxidizing concentrated nitric and sulfuric acids.

  • Exothermic Reactions: Nitration reactions are highly exothermic and have the potential for thermal runaway if not properly controlled. Adequate cooling and slow addition of reagents are critical.

  • Energetic Materials: The product and intermediates are nitrated aromatic compounds, which can be explosive, especially at elevated temperatures or in the presence of impurities.

  • Waste Disposal: The large volumes of acidic waste require careful neutralization and disposal, posing an environmental concern.

Route 2: From 4-Hydroxy-3,5-dinitrotoluene

This synthetic pathway offers an alternative to the direct nitration of p-chlorotoluene, potentially providing better selectivity.

Step 1: Dinitration of p-Cresol

The synthesis begins with the dinitration of p-cresol (4-methylphenol). The hydroxyl group is a strongly activating ortho-, para-director, facilitating the introduction of two nitro groups at the positions ortho to the hydroxyl group.

Step 2: Chlorination of 4-Hydroxy-3,5-dinitrotoluene

The resulting 4-hydroxy-3,5-dinitrotoluene is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product.[5]

Experimental Protocol (Illustrative)

Step 1: Dinitration of p-Cresol

  • p-Cresol is slowly added to a cooled, stirred mixture of concentrated nitric acid and sulfuric acid.

  • The reaction temperature is carefully controlled to prevent runaway reactions and charring.

  • After the reaction is complete, the mixture is poured onto ice to precipitate the 4-hydroxy-3,5-dinitrotoluene.

  • The product is collected by filtration, washed, and dried.

Step 2: Chlorination

  • A mixture of 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, 750 parts by volume of phosphorus oxychloride, and 1250 parts by volume of diethylaniline is heated to approximately 90°C for 2.5 hours with stirring.[5]

  • The reaction mixture is then poured onto ice and extracted with a suitable solvent like methylene chloride.[5]

  • The organic extract is concentrated, and the crude this compound is purified by recrystallization from a solvent such as ethanol.[5] A yield of about 70% of the theoretical yield can be obtained.[5]

Efficiency and Safety Assessment

Efficiency:

  • Yield: This route can offer good to high yields, particularly in the chlorination step.[5] The initial dinitration of p-cresol is generally efficient due to the activating nature of the hydroxyl group.

  • Purity: The selectivity of the reactions can lead to a purer product with fewer isomeric impurities compared to the direct nitration of p-chlorotoluene.

  • Process Simplicity: While still a multi-step process, the reactions are relatively straightforward, and the purification of the final product can be less complex.

Safety:

  • Hazardous Reagents: This route also involves the use of concentrated nitric and sulfuric acids in the first step. Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that reacts violently with water. Diethylaniline is toxic.

  • Exothermic Reactions: The initial nitration of p-cresol is highly exothermic and requires strict temperature control.

  • Waste Disposal: The use of phosphorus oxychloride generates phosphorus-containing waste, which requires specialized disposal procedures.

Route 3: Sandmeyer Reaction of 4-Amino-3,5-dinitrotoluene

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts.[6][7] This route would involve the preparation of 4-amino-3,5-dinitrotoluene, followed by its conversion to the corresponding diazonium salt and subsequent reaction with a copper(I) chloride catalyst.

Step 1: Synthesis of 4-Amino-3,5-dinitrotoluene

The starting material, 4-amino-3,5-dinitrotoluene, can be prepared through various methods, such as the reduction of a suitable precursor like 2,4,6-trinitrotoluene under specific conditions.

Step 2: Diazotization and Sandmeyer Reaction

The 4-amino-3,5-dinitrotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt.[8] This intermediate is then reacted with copper(I) chloride to yield this compound.[9]

Sandmeyer_Workflow start Start: 4-Amino-3,5-dinitrotoluene diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer workup Work-up and Purification (Extraction, Recrystallization) sandmeyer->workup end End Product: This compound workup->end

Caption: Experimental workflow for the Sandmeyer reaction route.

Efficiency and Safety Assessment

Efficiency:

  • Yield: The yields of Sandmeyer reactions can be variable and are often sensitive to reaction conditions. The overall yield will also depend on the efficiency of the synthesis of the starting amino compound.

  • Versatility: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, not just chlorine.[6]

  • Substrate Scope: This method is generally applicable to a wide range of aromatic amines.

Safety:

  • Diazonium Salts: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated or allowed to warm up. They are typically prepared and used in situ at low temperatures.

  • Reagents: The reaction involves the use of sodium nitrite, which is a strong oxidizer, and strong acids.

  • Copper Salts: Copper salts can be toxic and require proper handling and disposal.

Comparative Assessment Summary

FeatureRoute 1: Nitration of p-ChlorotolueneRoute 2: From 4-Hydroxy-3,5-dinitrotolueneRoute 3: Sandmeyer Reaction
Starting Material p-Chlorotoluenep-Cresol4-Amino-3,5-dinitrotoluene
Number of Steps 222 (assuming amino precursor is available)
Overall Yield ModerateGood to HighVariable
Product Purity Lower (Isomeric impurities)HighGenerally Good
Key Reagents HNO₃, H₂SO₄HNO₃, H₂SO₄, POCl₃NaNO₂, HCl, CuCl
Major Safety Hazards Highly exothermic nitrations, energetic products, corrosive acidsHighly exothermic nitration, corrosive and water-reactive POCl₃Unstable diazonium salts, strong oxidizers
Waste Generation High volume of acidic wasteAcidic and phosphorus-containing wasteAcidic waste and copper salt residues

Conclusion

The choice of synthetic route for this compound is a critical decision that balances efficiency, safety, and available resources.

  • Route 1 (Direct Nitration of p-Chlorotoluene) is a classical method that utilizes a readily available starting material. However, it suffers from moderate yields due to isomer formation and presents significant safety challenges associated with multiple highly exothermic nitration steps.

  • Route 2 (From 4-Hydroxy-3,5-dinitrotoluene) appears to be a more efficient and selective method, potentially leading to higher yields and a purer product. The safety concerns are still significant due to the use of strong acids and phosphorus oxychloride, but the improved selectivity may make it a more attractive option for laboratory and pilot-scale synthesis.

  • Route 3 (Sandmeyer Reaction) offers a well-established alternative, particularly if the corresponding amino precursor is accessible. The primary safety concern is the handling of potentially unstable diazonium salts, which necessitates strict temperature control and in situ usage.

For researchers prioritizing yield and product purity, the route starting from p-cresol (Route 2) appears to be the most promising, provided that the necessary safety precautions for handling phosphorus oxychloride are in place. For large-scale industrial production, a thorough process safety and economic analysis of all routes would be essential to determine the most viable option.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • U.S. Patent No. 2,810,000. (1957). Method for the mononitration of p-chlorotoluene. Google Patents.
  • askIITians. (2025, August 16). p-chlorotoluene on nitration gives:. Retrieved from [Link]

  • Vedantu. (n.d.). pchlorotoluene on nitration gives class 11 chemistry CBSE. Retrieved from [Link]

  • U.S. Patent No. 2,876,267. (1959). Purification of 4-chloronitrotoluenes. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Chloro-3-nitrotoluene: A Chemical Intermediate Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of reactive and hazardous compounds like 4-Chloro-3,5-dinitrotoluene is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a deep, technically grounded framework for the safe handling and disposal of this energetic and toxic compound, ensuring the protection of personnel and the environment.

The structure of this guide is designed to logically flow from understanding the inherent risks to implementing safe, actionable disposal procedures. We will first characterize the hazards, then detail the necessary protective measures and spill containment protocols, and finally, provide a step-by-step disposal plan grounded in regulatory standards and chemical principles.

Part 1: Hazard Assessment and Chemical Profile

This compound is a chlorinated nitroaromatic compound. This class of molecules is characterized by high reactivity and potential toxicity. Understanding its specific hazard profile is the first step in establishing a safe disposal workflow. The presence of two nitro groups on the toluene backbone, coupled with a chlorine atom, imparts significant chemical and toxicological properties that must be respected.

Key Hazards:

  • Toxicity: The compound is harmful if swallowed and may be fatal if it comes into contact with the skin.[1][2] It causes skin and serious eye irritation.[3] Inhalation of dust may lead to respiratory irritation.[3]

  • Reactivity and Explosive Potential: Aromatic nitro compounds are oxidizing agents and can react vigorously, and sometimes explosively, with reducing agents.[4] Crucially, they can form explosive mixtures in the presence of strong bases like sodium or potassium hydroxide, even in aqueous solutions.[4][5] The presence of multiple nitro groups increases this explosive tendency.[4][5]

  • Environmental Hazard: This chemical is classified as toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into waterways or sewage systems.[2][6]

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, fatal in contact with skin.[1][2]Avoid all personal contact. Use appropriate PPE.
Irritant Causes serious skin and eye irritation. May cause respiratory irritation.[3]Wear gloves, protective clothing, and eye/face protection.[3]
Reactivity Strong oxidizing agent. Risk of detonation with reducing agents or strong bases.[4][5]Store away from incompatible materials. Do not attempt neutralization with bases.
Environmental Toxic to aquatic life with long-lasting effects.[2][6]Prevent release to drains and waterways.[3]
Part 2: Personal Protective Equipment (PPE) and Safe Handling

Given the significant hazards, the selection and consistent use of appropriate PPE is non-negotiable. The principle here is to create multiple barriers between the operator and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, Viton®). Gloves must be inspected before use and disposed of properly after handling the material.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in case of a spill, a chemically resistant apron or full-body suit should be used. All contaminated clothing must be removed immediately and laundered separately before reuse.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator for dusts and organic vapors is required.[3]

Part 3: Spill Management Protocol

Accidental spills demand a swift, pre-planned response to mitigate exposure and environmental contamination. The immediate actions taken are critical for safety.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation, if safe to do so.

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Part 2.

  • Containment and Cleanup:

    • For Dry Spills: Do NOT use a dry brush or sweep in a way that generates dust.[3] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Some protocols suggest dampening the solid material with alcohol (e.g., ethanol) to minimize dust generation before carefully transferring it to a suitable container.[4][5]

    • For Solutions: Absorb the spill with an inert material like vermiculite or sand.

  • Collection: Carefully scoop or shovel the contained material into a clean, dry, sealable, and appropriately labeled waste container.[3] Use non-sparking tools if there is any fire hazard.

  • Decontamination: Decontaminate the spill area by washing with a strong soap and water solution.[8] Collect the decontamination liquid for disposal as hazardous waste.

  • Disposal: Seal the waste container and label it clearly as "Hazardous Waste: this compound." Store it in a designated, secure area pending collection by a licensed waste disposal service.

Part 4: Proper Disposal Procedures

The final disposition of this compound must be handled with an understanding of its chemical nature and regulatory requirements. Under no circumstances should this material be disposed of down the drain or in regular trash. [1]

The Core Directive: Professional Hazardous Waste Management

The primary and most critical disposal route is through a licensed and certified professional hazardous waste disposal company. These services have the validated equipment and expertise to handle and destroy such materials safely.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Containment cluster_storage Interim Storage cluster_disposal Final Disposition Collect Collect Waste in Primary Container Seal Securely Seal Container Collect->Seal Label Label Container (Contents, Hazards, Date) Seal->Label Segregate Segregate from Incompatible Materials (Bases, Reducing Agents) Label->Segregate Store Store in Designated, Secure Hazardous Waste Area Segregate->Store Contact Contact Licensed Hazardous Waste Disposal Service Store->Contact Manifest Complete Hazardous Waste Manifest Contact->Manifest Transfer Transfer to Authorized Personnel Manifest->Transfer Incinerate High-Temperature Incineration Transfer->Incinerate

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

  • Containment: Collect all waste material (including contaminated articles like gloves and absorbent pads) in a designated, robust, and sealable container. Do not mix with other waste streams, especially bases or reducing agents.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, oxidizer, environmentally hazardous).

  • Regulatory Classification (US EPA): Under the Resource Conservation and Recovery Act (RCRA), this waste must be properly classified. While this compound is not specifically listed by name, wastes from the production of dinitrotoluene are regulated.[1][3] The most relevant hazardous waste code is likely D030 for 2,4-Dinitrotoluene, due to its toxic characteristics.[7][9] Additionally, if the waste is generated from specific industrial processes, "F" or "K" list codes may apply (e.g., K111 for product washwaters from dinitrotoluene production).[1][3] It is the generator's responsibility to make the final determination.[10]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with the Safety Data Sheet (SDS) and accurate information about the waste.

The Rationale for Incineration

The recommended and most effective method for the final destruction of chlorinated nitroaromatic compounds is high-temperature incineration.[11] This is not a process to be attempted in a laboratory setting. Industrial hazardous waste incinerators, such as rotary kilns, are designed to achieve the necessary conditions for complete destruction.

  • High Temperatures: These facilities operate at temperatures typically ranging from 850°C to over 1300°C.[12][13] This extreme heat is required to break the stable aromatic ring and destroy the organic molecule.

  • Sufficient Residence Time: The waste material is kept at these high temperatures for a specific duration (e.g., 1.5-2 seconds) to ensure complete combustion.[13]

  • Pollution Control: Commercial incinerators are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize acidic gases like hydrogen chloride (HCl) formed from the chlorine atoms and to remove other potential pollutants before they are released into the atmosphere.[12]

Attempting chemical neutralization in the lab is not recommended as a standard procedure. The high reactivity of nitroaromatic compounds with bases and reducing agents presents a significant risk of an uncontrolled, explosive reaction.[4] Biodegradation methods exist but are complex, slow, and require specialized microbiological expertise, making them unsuitable for routine laboratory waste disposal.[14]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, environmentally responsible, and compliant with regulatory standards, thereby upholding the highest principles of scientific integrity.

References

  • 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 . PubChem, National Institutes of Health. [Link]

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  • U List of Hazardous Wastes . Minnesota Pollution Control Agency. [Link]

  • Safety data sheet - 4-Chloro-3,5-dinitrobenzotrifluoride . Capot Chemical. [Link]

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  • Process for the incineration of chlorinated organic materials.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC, National Institutes of Health. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • High-Temperature Incineration . Clean Harbors. [Link]

  • RCRA Hazardous Waste F list . U.S. Environmental Protection Agency. [Link]

  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND . Basel Convention. [Link]

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Navigating the Risks: A Comprehensive Guide to Handling 4-Chloro-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 4-Chloro-3,5-dinitrotoluene.

In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are routine. However, the unique challenges presented by energetic and toxic molecules like this compound demand a heightened level of safety awareness and procedural rigor. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar chemical entities.

Understanding the Hazard: Why this compound Demands Respect

This compound is a nitroaromatic compound, a class of chemicals known for their potential energetic properties and toxicological effects. The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation and potential burns to the skin and eyes.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the nose, throat, and respiratory tract, causing symptoms such as coughing and wheezing.[1][2]

  • Systemic Toxicity: Absorption through the skin or inhalation can lead to more severe health effects. Nitroaromatic compounds, as a class, are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. This can manifest as headache, dizziness, nausea, and in severe cases, convulsions and coma.[2]

  • Explosive Potential: While not as sensitive as some other energetic materials, dinitrotoluenes are combustible and can pose an explosion hazard, particularly when heated or subjected to pressure.[3] The presence of nitro groups in the molecular structure contributes to its energetic nature.

Given these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just a recommendation—it is a critical necessity.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

Your personal protective equipment is the final barrier between you and the chemical. Its effectiveness hinges on proper selection, use, and maintenance.

Eye and Face Protection: A Non-Negotiable Shield
  • Requirement: Chemical safety goggles with side shields are the minimum requirement for any work with this compound.[2]

  • Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, a full-face shield worn over safety goggles is strongly recommended.[2]

Causality: The dinitro- and chloro- functionalities of this molecule make it highly reactive with biological tissues. The eyes are particularly vulnerable, and even minor contact can lead to severe and irreversible damage.

Hand Protection: Choosing the Right Glove Material

The selection of appropriate gloves is arguably the most critical decision in your PPE ensemble. Not all gloves are created equal, and the choice of material directly impacts your safety. For dinitrotoluenes, the following materials are recommended:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including nitro compounds.[1][4]

  • Nitrile Rubber: A good general-use laboratory glove that provides adequate protection against many chemicals, including dinitrotoluenes, for incidental contact.[1][5][6]

Data-Driven Glove Selection:

Glove MaterialGeneral Breakthrough Time for Nitroaromatic CompoundsANSI/ISEA 105-2000 RatingRecommended Use
Butyl Rubber > 480 minutes6Extended contact, immersion
Nitrile Rubber 10 - 60 minutes1-3Incidental contact, splash protection
Neoprene Variable2-4Moderate contact
Natural Rubber (Latex) < 10 minutes0Not Recommended
Polyvinyl Chloride (PVC) < 10 minutes0Not Recommended

Protocol for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For enhanced protection, particularly during procedures with a higher risk of exposure, wearing two pairs of nitrile gloves is a prudent practice.

  • Immediate Replacement: If a glove comes into contact with this compound, it must be removed and replaced immediately.[4] Do not attempt to wash or reuse disposable gloves.[5]

  • Proper Removal: When removing gloves, do so without touching the contaminated exterior with your bare skin.

Body Protection: A Barrier Against Contamination
  • Standard Laboratory Attire: A flame-resistant lab coat should be worn at all times.

  • Enhanced Protection: For tasks with a significant risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended. In cases of large-scale handling, a full chemical-resistant suit may be necessary.[2]

Causality: Dinitrotoluenes can be absorbed through the skin, leading to systemic toxicity. Protective clothing prevents this route of exposure and also protects your personal clothing from contamination.

Respiratory Protection: Safeguarding Your Inhalation Zone

All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust and fumes. In situations where a fume hood is not available or if there is a potential for exposure to exceed the NIOSH Recommended Exposure Limit (REL) of 1.5 mg/m³, respiratory protection is mandatory.[1][5]

NIOSH Recommendations for Dinitrotoluenes: [1][5]

  • Above REL or Any Detectable Concentration:

    • A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.

    • A supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained breathing apparatus.

  • Escape:

    • An air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister with an N100, R100, or P100 filter.

Operational Plan: From Handling to Disposal

A clear and well-rehearsed operational plan is essential for minimizing risk.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_handle Weigh and Handle in Fume Hood gather_materials->weigh_handle minimize_dust Minimize Dust Generation weigh_handle->minimize_dust decontaminate Decontaminate Work Surfaces minimize_dust->decontaminate doff_ppe Properly Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]

  • Spill: Evacuate the area. For small spills, if you are trained and have the appropriate PPE, carefully cover the spill with an inert absorbent material. For larger spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.[2][11]

Disposal Plan: Responsible Stewardship of Hazardous Waste

Improper disposal of this compound and contaminated materials can have serious environmental and safety consequences.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11][12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable Solid).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[13][14]

Disposal of Contaminated PPE

All disposable PPE, including gloves, lab coats, and shoe covers, that is contaminated with this compound must be disposed of as hazardous waste.[12][15] Place these items directly into the designated hazardous waste container.

Final Disposal Methods

The primary and recommended method for the disposal of dinitrotoluene waste is through a licensed hazardous waste disposal company.[2][11] The most common industrial method for the disposal of dinitrotoluenes is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage toxic byproducts.[16][17]

Laboratory-Scale Chemical Treatment (for consideration and consultation with EHS):

While not a replacement for professional disposal, alkaline hydrolysis is a potential method for the chemical degradation of dinitrotoluenes.[2][16] This involves treating the waste with a strong base to break down the molecule. This process should only be attempted by trained personnel in a controlled laboratory setting and in strict accordance with your institution's EHS guidelines.

Conclusion: Safety as a Foundational Scientific Principle

The responsible handling of this compound is a testament to a laboratory's commitment to scientific integrity and the well-being of its researchers. By understanding the inherent hazards, meticulously planning and executing handling procedures, and adhering to compliant disposal practices, we can continue to advance scientific discovery while ensuring a safe and healthy working environment. This guide serves as a foundational resource, but it is the continuous dialogue with your institution's safety professionals and a proactive approach to risk assessment that will ultimately build a deep and lasting culture of safety.

References

  • TU Delft. Glove Selection and Usage. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • US EPA. Technical Fact Sheet – Dinitrotoluene (DNT). (December 2012). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Hazmat School. How to dispose of contaminated PPE. (2025-09-03). [Link]

  • OSHA. OSHA Glove Selection Chart - Environmental Health and Safety. [Link]

  • NIOSH. Dinitrotoluenes (DNT) (85-109). [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.